Carbomer 941
Beschreibung
Eigenschaften
IUPAC Name |
2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTIXNMXDLQEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9062-04-8 | |
| Record name | Carbomer 941 [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer 941 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Carbomer 941: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. Widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent, a thorough understanding of its chemical structure and synthesis is crucial for formulation development and optimization.[1][2] This document details the chemical architecture of this compound, provides a representative synthesis protocol, and outlines key characterization methods.
Chemical Structure of this compound
This compound is a synthetic polymer belonging to the family of cross-linked polyacrylates.[2] The primary monomer unit is acrylic acid, which undergoes polymerization to form long polyacrylic acid chains. These chains are then cross-linked by a polyalkenyl polyether, specifically allyl ethers of pentaerythritol, to create a three-dimensional network structure.[1][2] This cross-linking is fundamental to the polymer's ability to swell in water and form viscous gels. The approximate molecular weight of this compound is in the order of 10⁸–10⁹ g/mol .
Caption: Schematic representation of this compound's cross-linked structure.
Synthesis of this compound
The industrial synthesis of this compound is achieved through free-radical precipitation polymerization. In this process, the monomer (acrylic acid) and cross-linking agent (allyl ethers of pentaerythritol) are dissolved in an organic solvent in which the resulting polymer is insoluble. This causes the polymer to precipitate as it is formed, yielding a fine, fluffy white powder. Historically, benzene was used as the solvent; however, due to safety concerns, it has been replaced by solvent systems such as ethyl acetate and cyclohexane.
Representative Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is a representative example for the laboratory-scale synthesis of a cross-linked polyacrylic acid polymer similar to this compound.
Materials:
-
Acrylic acid (monomer)
-
Pentaerythritol allyl ether (cross-linker)
-
Ethyl acetate (solvent)
-
Cyclohexane (co-solvent)
-
Di(2-ethylhexyl) peroxydicarbonate (initiator)
-
Potassium carbonate (neutralizing agent, optional)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve acrylic acid and a small amount of pentaerythritol allyl ether in a mixture of ethyl acetate and cyclohexane. A small amount of potassium carbonate can be added to neutralize a small fraction of the acrylic acid, which may aid in polymer precipitation.
-
Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the mixture to approximately 50°C under a continuous nitrogen blanket.
-
In a separate container, dissolve the di(2-ethylhexyl) peroxydicarbonate initiator in a small amount of the solvent mixture.
-
Slowly add the initiator solution to the reaction vessel over a period of several hours (e.g., 6 hours) while maintaining the temperature at 50°C and stirring continuously.
-
As the polymerization proceeds, the insoluble this compound will precipitate from the solvent, forming a slurry.
-
After the addition of the initiator is complete, continue to stir the reaction mixture at 50°C for an additional 2-4 hours to ensure complete polymerization.
-
Cool the reaction mixture to room temperature.
-
Separate the precipitated polymer from the solvent by filtration.
-
Wash the polymer cake with fresh solvent (e.g., ethyl acetate or cyclohexane) to remove any unreacted monomer, cross-linker, and initiator.
-
Dry the polymer in a vacuum oven at a temperature below its decomposition point (e.g., 80°C) until a constant weight is achieved. The final product is a fine, white, fluffy powder.
Characterization of this compound
The quality and performance of this compound are determined by several key physical and chemical properties.
Quantitative Data
| Property | Typical Value/Range |
| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) |
| Viscosity (0.5% neutralized aqueous dispersion) | 4,000 - 11,000 mPa·s |
| Loss on Drying | ≤ 2.0% |
| Residual Benzene | ≤ 0.5% (if used in synthesis) |
Experimental Protocols: Characterization
3.2.1. Determination of Carboxylic Acid Content (Titration Method)
This method determines the percentage of carboxylic acid groups in the polymer, which is crucial for its neutralizing and thickening properties.
Procedure:
-
Accurately weigh a sample of this compound (previously dried in a vacuum at 80°C for 1 hour).
-
Disperse the sample in a sufficient volume of distilled water with stirring.
-
Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N) to a potentiometric endpoint (e.g., pH 7.5).
-
Calculate the percentage of carboxylic acid groups using the following formula:
% Carboxylic Acid = (V × N × 45.02) / W × 100
Where:
-
V is the volume of sodium hydroxide solution consumed in mL.
-
N is the normality of the sodium hydroxide solution.
-
45.02 is the molecular weight of the carboxylic acid group (-COOH).
-
W is the weight of the this compound sample in mg.
-
3.2.2. Viscosity Measurement
The viscosity of a neutralized this compound dispersion is a critical performance parameter.
Procedure:
-
Prepare a 0.5% (w/w) aqueous dispersion of this compound by slowly adding the polymer to the vortex of stirred deionized water. Avoid clumping by adding the powder in small increments.
-
Allow the dispersion to hydrate for a sufficient time (e.g., 1-2 hours) with gentle stirring.
-
Neutralize the dispersion to a pH of 7.3-7.8 with a suitable base, such as a 10% sodium hydroxide solution, while stirring gently to avoid trapping air bubbles.
-
Allow the neutralized gel to stand for at least 30 minutes to ensure complete hydration and temperature equilibration (25°C).
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to obtain a torque reading within the instrument's recommended range. The specific spindle and speed will depend on the viscometer model and the expected viscosity of the gel. For this compound, a spindle with a disk is often specified.
-
Record the viscosity reading in millipascal-seconds (mPa·s).
Conclusion
This compound's unique properties as a rheology modifier are a direct result of its cross-linked polyacrylic acid structure. The synthesis via precipitation polymerization yields a high-purity polymer powder that can be readily dispersed and neutralized to form stable, viscous gels. Careful control of the synthesis parameters and rigorous characterization of the final product are essential to ensure consistent performance in pharmaceutical and cosmetic formulations. This guide provides a foundational understanding of these aspects for professionals in drug development and related scientific fields.
References
Unraveling the Molecular Architecture of Carbomer 941: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 941, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries.[1][2] Its utility as a thickening, suspending, and stabilizing agent is directly attributable to its unique molecular architecture.[3] This technical guide provides an in-depth exploration of the molecular weight distribution of this compound, offering insights into its synthesis, characterization, and the implications of its polymeric nature on formulation performance.
This compound is a synthetic polymer comprised of acrylic acid monomers cross-linked with allyl ethers of pentaerythritol.[1][2] This cross-linking creates a complex, three-dimensional network that, upon neutralization in an aqueous environment, swells significantly to form a viscous gel. It is this hydrogel-forming capability that underpins its widespread application.
Synthesis and Molecular Structure
The synthesis of this compound is primarily achieved through free-radical precipitation polymerization. In this process, acrylic acid monomers react in the presence of a free-radical initiator and a cross-linking agent. The choice and concentration of the cross-linking agent are critical in defining the final properties of the polymer, including its molecular weight and rheological behavior.
The cross-linking agent forms covalent bonds between the linear poly(acrylic acid) chains, creating a robust and extensive network. The degree of cross-linking is a key parameter that can be controlled during synthesis to tailor the polymer's properties. A higher degree of cross-linking results in a more rigid and strong polymer, while a lower degree will produce a more flexible material.
Below is a diagram illustrating the general synthesis process of this compound.
Caption: General workflow for the synthesis of this compound.
Molecular Weight Distribution: A Complex Picture
Determining the precise molecular weight distribution of a cross-linked polymer like this compound presents significant analytical challenges. Unlike linear polymers, which can be readily dissolved and analyzed, the extensive cross-linking in carbomers results in a structure that swells rather than dissolves in solvents. This insolubility complicates analysis by common techniques such as Size Exclusion Chromatography (SEC).
| Parameter | Value | Reference |
| Approximate Molecular Weight | 1,250,000 g/mol | |
| Theoretical Molecular Weight Range | 700,000 to 4,000,000,000 g/mol | |
| Molecular Weight Between Crosslinks (Mc) | 237,600 g/mol | N/A |
It is important to note that the "approximate molecular weight" is a generalized value and the "theoretical molecular weight range" for carbomers is exceptionally broad, highlighting the variability inherent in these polymers. The molecular weight between crosslinks (Mc) provides a measure of the cross-linking density, a critical parameter influencing the swelling behavior and rheological properties of the polymer.
Experimental Protocols for Molecular Weight Characterization
Despite the challenges, several analytical techniques can be employed to gain insights into the molecular characteristics of carbomers. The following sections outline the general methodologies for these key experiments.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight of polymers without the need for column calibration with standards. For cross-linked polymers like this compound, specialized sample preparation is crucial to enable analysis. This may involve controlled degradation to produce soluble fragments or the use of specialized solvent systems.
Methodology:
-
Sample Preparation:
-
A key challenge is the solubilization of the cross-linked polymer. A potential approach involves the controlled chemical cleavage of a fraction of the cross-links to produce high molecular weight, soluble branched polymers. This must be done carefully to ensure the resulting fragments are representative of the overall polymer structure.
-
Alternatively, for less cross-linked carbomers, dissolution in a suitable solvent system, potentially at elevated temperatures and with extended agitation, may be attempted. The choice of solvent is critical and should be a good solvent for poly(acrylic acid).
-
The prepared sample solution must be meticulously filtered through a series of membranes (e.g., 0.45 µm followed by 0.22 µm) to remove any insoluble microgels or particulate matter that could interfere with the analysis.
-
-
Instrumentation:
-
A standard SEC system equipped with a pump, injector, and a series of SEC columns suitable for high molecular weight polymers in the chosen solvent.
-
A multi-angle light scattering (MALS) detector positioned downstream of the SEC columns.
-
A differential refractive index (dRI) detector to continuously measure the concentration of the eluting polymer.
-
-
Data Acquisition and Analysis:
-
The prepared sample is injected into the SEC system.
-
As the polymer fractions elute from the columns, they pass through the MALS and dRI detectors.
-
The MALS detector measures the intensity of light scattered at various angles, while the dRI detector measures the concentration of each fraction.
-
Software is used to process the data from both detectors to calculate the absolute molecular weight at each elution volume, thereby generating a molecular weight distribution for the soluble portion of the sample.
-
Caption: Workflow for SEC-MALS analysis of this compound.
Viscometry
Viscometry provides an indirect method for estimating the molecular weight of polymers based on the viscosity of their dilute solutions. The Mark-Houwink equation, [η] = K * M^a, relates the intrinsic viscosity ([η]) to the viscosity average molecular weight (Mv). The constants K and 'a' are specific to a given polymer-solvent system and temperature.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the soluble portion of this compound in a suitable solvent at precisely known concentrations.
-
The solvent must be a good solvent for poly(acrylic acid) and should be filtered to remove any particulate matter.
-
-
Viscosity Measurement:
-
Use a capillary viscometer, such as an Ubbelohde viscometer, to measure the flow times of the pure solvent and each of the polymer solutions at a constant, controlled temperature.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).
-
If the Mark-Houwink parameters (K and a) for poly(acrylic acid) in the chosen solvent are known, the viscosity average molecular weight (Mv) can be calculated. If they are not known, they must be determined by calibrating with polymer standards of known molecular weight.
-
Signaling Pathways and Logical Relationships in Drug Delivery
This compound's utility in drug delivery, particularly in mucoadhesive and controlled-release formulations, stems from its molecular properties. The following diagram illustrates the logical relationships involved in its mechanism of action.
References
Rheological Properties of Carbomer 941 Dispersions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the rheological properties of Carbomer 941 dispersions. This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a versatile rheology modifier widely used in the pharmaceutical and cosmetic industries.[1][2] This document details its physicochemical characteristics, mechanism of viscosity enhancement, and key rheological parameters, including viscosity, shear-thinning behavior, and yield stress. Detailed experimental protocols for rheological characterization are also provided to assist researchers in their formulation development and analysis.
Physicochemical Properties of this compound
This compound is a synthetic, high molecular weight cross-linked polyacrylate polymer.[3][4] It is supplied as a white, fluffy, and hygroscopic powder with a slightly acidic odor.[4]
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description |
| INCI Name | Carbomer |
| CAS Number | 9003-01-4 |
| Appearance | White, fine, fluffy powder |
| Odor | Mildly acidic |
| pH (1 wt% aqueous dispersion) | 2.5 - 3.0 |
| pKa | 6.0 ± 0.5 |
| Carboxylic Acid Content | 56.0% - 68.0% |
Mechanism of Viscosity Increase: Gel Formation
The thickening mechanism of this compound is a two-stage process involving dispersion and hydration, followed by neutralization. In their dry, powdered form, Carbomer molecules are tightly coiled.
-
Dispersion and Hydration: When dispersed in water, the polymer particles begin to hydrate and swell.
-
Neutralization: The addition of a neutralizing agent (an alkali) ionizes the carboxylic acid groups along the polymer chain. This leads to electrostatic repulsion between the now negatively charged groups, causing the polymer to uncoil and expand. This expansion of the polymer network entraps water, leading to a significant increase in the viscosity of the dispersion and the formation of a gel.
Commonly used neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA) and aminomethyl propanol (AMP). The viscosity of this compound dispersions is highly dependent on the pH, with maximum viscosity typically achieved in a pH range of 6.0 to 8.0.
Rheological Properties of this compound Dispersions
This compound is characterized by its "long flow" rheology, which imparts a smooth, honey-like texture to formulations. It is often described as providing lower viscosity compared to other grades like Carbomer 940, making it suitable for lotions and other pourable products.
Viscosity
The viscosity of a neutralized this compound dispersion is influenced by its concentration and the shear rate at which it is measured. Technical data sheets and pharmacopeial monographs provide a standardized viscosity range for quality control purposes.
Table 2: Viscosity of Neutralized 0.5% (w/w) Aqueous this compound Dispersion
| Parameter | Value |
| Concentration | 0.5% (w/w) |
| Viscosity Range (mPa·s) | 4,000 - 11,000 |
| Measurement Conditions | Brookfield RVT, 20 rpm, neutralized to pH 7.3-7.8 at 25°C |
Shear-Thinning Behavior
This compound dispersions exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. This means that their viscosity decreases as the applied shear rate increases. This property is highly desirable in many pharmaceutical and cosmetic formulations, as it allows for a product that is viscous at rest (providing stability and a rich feel) but flows easily upon application (e.g., when rubbed onto the skin).
Yield Stress
A key characteristic of Carbomer gels is the presence of a yield stress, which is the minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. This property is crucial for the suspension of insoluble particles in low-viscosity formulations. This compound is noted for providing a high yield value even at low concentrations, which contributes to its excellent stabilizing properties.
Quantitative data for the yield stress of this compound dispersions at various concentrations is not widely published in tabular format. However, it is known that the yield stress increases with polymer concentration.
Experimental Protocols for Rheological Characterization
The following protocols provide a framework for the preparation and rheological measurement of this compound dispersions.
Preparation of this compound Dispersion
-
Dispersion: Slowly sift the this compound powder into the vortex of deionized water while stirring at a moderate speed (e.g., 800-1200 rpm) with a propeller-type agitator. Avoid introducing excessive air. Continue stirring until the powder is fully dispersed and free of lumps.
-
Hydration: Allow the dispersion to hydrate for at least one hour to ensure complete swelling of the polymer particles.
-
Neutralization: While stirring at a low speed, add a neutralizing agent, such as a 10% (w/w) solution of triethanolamine (TEA) or an 18% (w/w) solution of sodium hydroxide (NaOH), dropwise until the desired pH (typically 6.5-7.5) is reached.
-
Final Mixing: Continue gentle stirring to ensure homogeneity of the gel. Avoid high-shear mixing after neutralization, as this can permanently reduce the viscosity.
Rheological Measurements
Instrumentation:
-
A rotational viscometer (e.g., Brookfield RVT) or a controlled-stress/controlled-rate rheometer equipped with appropriate geometry (e.g., cone-and-plate, parallel-plate, or vane spindle).
Procedure for Viscosity Measurement (using a Brookfield Viscometer):
-
Equilibrate the this compound gel to the desired temperature (typically 25°C).
-
Select a suitable spindle and rotational speed to obtain a torque reading within the instrument's recommended range (typically 20-80%). For a 0.5% dispersion, a #5 spindle at 20 rpm is often used.
-
Immerse the spindle into the center of the sample to the immersion mark.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity in mPa·s.
Procedure for Characterizing Shear-Thinning Behavior and Yield Stress (using a Rheometer):
-
Flow Curve: Perform a steady-state shear rate sweep from a low shear rate to a high shear rate (e.g., 0.1 to 100 s⁻¹) to generate a flow curve (viscosity vs. shear rate).
-
Yield Stress Measurement:
-
Stress Ramp: Apply a gradually increasing shear stress and monitor the resulting strain or shear rate. The yield stress is the stress at which a significant increase in deformation occurs.
-
Oscillatory Amplitude Sweep: Apply an increasing oscillatory stress at a constant frequency and measure the storage modulus (G') and loss modulus (G''). The yield stress can be estimated from the crossover point of G' and G'' or from the end of the linear viscoelastic region.
-
Conclusion
This compound is a valuable rheology modifier that provides stable, low-viscosity dispersions with long-flow characteristics. Its shear-thinning behavior and significant yield stress make it an excellent choice for a variety of pharmaceutical and cosmetic applications, particularly in lotions, creams, and other pourable formulations requiring the suspension of active ingredients. A thorough understanding of its rheological properties and the factors that influence them, such as concentration and pH, is essential for successful formulation development. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize and optimize their this compound-based systems.
References
An In-Depth Technical Guide to the Safety and Toxicity Profile of Carbomer 941 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with a polyalkenyl polyether. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this excipient in their work. This document synthesizes available data on acute toxicity, irritation, sensitization, and genotoxicity, and provides detailed experimental protocols for key safety assessments. A significant focus is placed on the regulatory landscape concerning residual benzene in certain grades of this compound.
Executive Summary
This compound is generally considered a low-toxicity material with a low potential for skin and eye irritation and sensitization.[1][2] Acute oral toxicity studies in animals indicate a low order of toxicity.[1][2] However, a critical safety consideration for researchers is the potential for residual benzene, a known human carcinogen, in this compound grades manufactured using benzene as a polymerization solvent.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), are taking action to phase out the use of these grades in pharmaceutical products.
Data Presentation
The following tables summarize the available quantitative toxicological data for this compound.
Table 1: Acute Toxicity Data for this compound
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | = 2500 mg/kg | |
| LD50 | Mouse | Oral | = 4600 mg/kg | |
| LC50 | Rat | Inhalation | = 1.71 mg/L | |
| LD50 | Guinea Pig | Oral | > 1 g/kg | |
| LD50 | Rabbit | Dermal | No information available |
Table 2: Irritation and Sensitization Profile of Carbomers
| Test Type | Species | Finding | Concentration | Reference |
| Skin Irritation | Rabbit | Minimal | Not Specified | |
| Eye Irritation | Rabbit | Zero to moderate | Not Specified | |
| Skin Sensitization | Human | Low potential | Up to 100% | |
| Phototoxicity | Human | Low potential | Not Specified | |
| Photo-contact Allergenicity | Human | Low potential | Not Specified |
Table 3: Genotoxicity Profile of Carbomers
| Assay Type | Finding | Reference |
| General Genotoxicity | Does not raise a concern |
Note: While the Cosmetic Ingredient Review (CIR) has concluded that carbomers are not genotoxic, specific results for this compound in standard genotoxicity assays (Ames test, micronucleus assay, chromosomal aberration assay) are not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols provide a framework for the studies cited in this guide.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
-
Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity for classification.
-
Animal Model: Typically rats, nulliparous and non-pregnant females are the default.
-
Housing and Feeding: Animals are caged individually or in small groups with standard laboratory diet and unrestricted drinking water.
-
Dose Preparation: The test substance is typically administered in an aqueous vehicle. If not possible, an oil or other suitable vehicle is used.
-
Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.
-
Procedure:
-
A starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight).
-
Three animals are used in the first step.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with the next lower dose.
-
If no mortality occurs, the test is repeated with the next higher dose.
-
-
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: Assessment of the potential for a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.
-
Animal Model: Albino rabbit is the preferred species.
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.
-
0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site and covered with a gauze patch and occlusive dressing.
-
The exposure period is 4 hours.
-
After exposure, the residual test substance is removed.
-
-
Observation: Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: Evaluation of the potential for a substance to produce reversible or irreversible eye damage.
-
Animal Model: Albino rabbit is the preferred species.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are graded. The observation period can be extended up to 21 days to evaluate the reversibility of effects.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Principle: To detect gene mutations induced by the test substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
-
Method:
-
Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
In the plate incorporation method, the test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.
-
In the pre-incubation method, the mixture is incubated before being mixed with the top agar and poured.
-
Plates are incubated for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
-
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Lines: Suitable cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance for a short (3-6 hours) and long (continuous until harvesting) duration, both with and without metabolic activation (S9 mix).
-
A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.
-
Cells are harvested, stained, and metaphase preparations are made on microscope slides.
-
-
Analysis: At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations (e.g., breaks, exchanges).
In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
-
Principle: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Lines: Suitable cell lines include CHO, V79, L5178Y, or human lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix).
-
Exposure is followed by treatment with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
Cells are harvested and stained.
-
-
Analysis: The frequency of micronucleated cells is determined in at least 2000 binucleated cells per concentration and control.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for toxicological assessment of a chemical substance.
Regulatory Timeline for Benzene in this compound
Caption: Regulatory timeline regarding residual benzene in this compound.
Conceptual Diagram of Enzyme Inhibition by Divalent Cation Chelation
References
- 1. US Pharmacopeia (USP) decided to officially omit five type carbomer 940,941,1342,934,934P with benzene content greater than 2 ppm from the monograph on August 1,2025. [nmcarbomer.com]
- 2. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cross-linking of Carbomer 941
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-linking of Carbomer 941, a high molecular weight polymer of acrylic acid. Esteemed for its utility as a thickening, suspending, and stabilizing agent, this compound's unique properties are fundamentally dictated by its cross-linked structure. This document delves into the synthesis, characterization, and critical parameters of its cross-linking, offering detailed experimental protocols and quantitative data to support advanced research and development.
Core Concepts: The Chemistry of this compound Cross-linking
This compound is a synthetic polymer synthesized from acrylic acid monomers.[1] Its defining characteristic is the three-dimensional network formed by the cross-linking of the polyacrylic acid chains. This cross-linking is the primary determinant of its rheological properties, including its high viscosity at low concentrations.
The cross-linking agent predominantly used for this compound is an allyl ether of pentaerythritol.[1][2] This polyfunctional monomer is incorporated during the polymerization process, creating covalent bonds between the linear polyacrylic acid chains and resulting in a gel-like structure.
The synthesis of this compound is typically achieved through precipitation polymerization.[3] In this method, the acrylic acid monomer and the cross-linking agent are polymerized in an organic solvent in which the resulting polymer is insoluble. This leads to the precipitation of the cross-linked polymer as fine particles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the cross-linking and physical properties of this compound.
| Parameter | Value | Reference |
| Cross-linking Agent | Allyl ethers of pentaerythritol | [2] |
| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | |
| Viscosity (0.5% neutralized aqueous dispersion) | 4,000 - 11,000 mPa·s | |
| Estimated Molecular Weight Between Cross-links (Mc) | 237,600 g/mol |
Table 1: Key Specifications of this compound
Experimental Protocols
This section provides detailed methodologies for the synthesis of the cross-linking agent, the polymerization of this compound, and the characterization of its cross-linked structure.
Synthesis of the Cross-linking Agent: Pentaerythritol Allyl Ether
This protocol is based on the principles of etherification of pentaerythritol with allyl chloride.
Materials:
-
Pentaerythritol
-
Allyl chloride
-
Sodium hydroxide or Potassium hydroxide (alkali catalyst)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide or PEG 200-1000)
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve pentaerythritol in an aqueous solution of the alkali catalyst.
-
Add the phase transfer catalyst to the mixture.
-
Slowly add allyl chloride to the reaction mixture while maintaining the temperature between 60-80°C. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0.
-
Maintain the reaction at 60-80°C for 8-10 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
-
Wash the organic layer with water to remove salts.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the pentaerythritol allyl ether.
Synthesis of this compound via Precipitation Polymerization
This protocol outlines the general procedure for the synthesis of cross-linked polyacrylic acid.
Materials:
-
Acrylic acid (monomer)
-
Pentaerythritol allyl ether (cross-linking agent)
-
Free radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
-
Non-aqueous solvent (e.g., ethyl acetate, acetone)
-
Nitrogen gas
Procedure:
-
In a four-necked glass reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet, add the non-aqueous solvent.
-
Dissolve the acrylic acid monomer and the pentaerythritol allyl ether cross-linking agent in the solvent. The concentration of the cross-linker will determine the degree of cross-linking.
-
Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heat the mixture to the desired reaction temperature (typically 50-70°C).
-
Dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reactor.
-
Continue the polymerization under a nitrogen atmosphere with constant stirring for several hours. As the polymer forms, it will precipitate out of the solvent.
-
After the polymerization is complete, cool the reactor and filter the precipitated polymer.
-
Wash the polymer with fresh solvent to remove any unreacted monomer and initiator.
-
Dry the resulting this compound powder in a vacuum oven.
Characterization of Cross-linking
This protocol is based on a simple acid-base titration.
Materials:
-
This compound powder
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Potentiometric titrator or pH meter
Procedure:
-
Accurately weigh a sample of dried this compound.
-
Disperse the sample in a known volume of distilled water with stirring until a homogeneous dispersion is formed.
-
Titrate the dispersion with the standardized NaOH solution.
-
Record the volume of NaOH solution required to reach the equivalence point, which can be determined from the titration curve (the point of maximum slope).
-
Calculate the percentage of carboxylic acid groups using the following formula: % COOH = (V × N × 45.02) / W × 100 Where:
-
V = volume of NaOH solution used (in L)
-
N = normality of the NaOH solution
-
45.02 = molecular weight of the carboxylic acid group (-COOH)
-
W = weight of the this compound sample (in g)
-
This protocol follows the USP-NF monograph for this compound.
Materials:
-
This compound powder
-
Distilled water
-
Sodium hydroxide solution (to neutralize)
-
Rotational viscometer (e.g., Brookfield RVT) with a suitable spindle (e.g., No. 5 spindle as specified in the monograph)
-
Constant temperature water bath (25 ± 0.2 °C)
Procedure:
-
Prepare a 0.5% (w/w) aqueous dispersion of this compound by slowly adding the powder to vigorously stirred distilled water.
-
Neutralize the dispersion to a pH of 7.3-7.8 with a sodium hydroxide solution.
-
Allow the neutralized gel to equilibrate in a constant temperature water bath at 25°C for at least 30 minutes.
-
Measure the viscosity using the rotational viscometer at a specified rotational speed (e.g., 20 rpm).
-
Record the viscosity reading in millipascal-seconds (mPa·s).
This method provides an estimation of the cross-link density by measuring the solvent swelling of the polymer.
Materials:
-
Dried this compound sample
-
Suitable solvent (e.g., deionized water for hydrogels)
-
120-mesh wire cage
-
Analytical balance
Procedure:
-
Accurately weigh a dried sample of this compound (W_d).
-
Place the sample in the wire cage and immerse it in the solvent at a specific temperature for a sufficient time to reach equilibrium swelling (typically 24-48 hours).
-
Remove the cage, blot the surface to remove excess solvent, and weigh the swollen sample (W_s).
-
Dry the swollen sample to a constant weight in a vacuum oven and reweigh (W_e). This gives the weight of the extracted polymer.
-
Calculate the gel content and swell ratio:
-
Gel Content (%) = (W_e / W_d) × 100
-
Swell Ratio (Q) = 1 + [((W_s - W_e) / W_e) × (ρ_p / ρ_s)] Where:
-
ρ_p = density of the polymer
-
ρ_s = density of the solvent
-
-
A lower swell ratio indicates a higher cross-link density.
This method utilizes the relationship between the storage modulus (G') of the swollen gel and its cross-link density.
Materials:
-
Swollen this compound gel (prepared as in the swelling method)
-
Rheometer with parallel plate or cone and plate geometry
Procedure:
-
Place the swollen gel sample in the rheometer.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') in the rubbery plateau region.
-
The cross-link density (ν_e), or the number of elastically effective chains per unit volume, can be calculated using the theory of rubber elasticity: G' = ν_e * R * T Where:
-
G' = storage modulus in the rubbery plateau (in Pa)
-
R = ideal gas constant (8.314 J/mol·K)
-
T = absolute temperature (in K)
-
-
The molecular weight between cross-links (Mc) can be calculated as: Mc = ρ / ν_e Where:
-
ρ = density of the polymer
-
Visualizations
The following diagrams illustrate key processes and relationships in the study of this compound cross-linking.
References
Swelling Behavior of Carbomer 941 in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the swelling behavior of Carbomer 941, a high molecular weight cross-linked polymer of acrylic acid, in various solvent systems. Understanding the swelling kinetics and equilibrium of this compound is critical for its application in pharmaceutical and cosmetic formulations, particularly in the development of gels, creams, and controlled-release drug delivery systems.
Introduction to this compound and its Swelling Mechanism
This compound is a synthetic polymer belonging to the Carbopol® family of polymers. It is characterized by its long flow rheology and its ability to produce low-viscosity gels and emulsions with excellent clarity[1][2]. Like other carbomers, this compound is a dry, white, acidic powder that, when dispersed in a suitable solvent, swells to form a gel.
The primary mechanism driving the swelling of this compound in aqueous media is the ionization of its carboxylic acid groups. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon neutralization with an alkaline agent, the carboxylic acid groups ionize to form carboxylate anions. The resulting electrostatic repulsion between these negatively charged groups causes the polymer network to uncoil and expand, entrapping solvent molecules and leading to a significant increase in viscosity and the formation of a gel[3][4][5].
In non-aqueous polar solvents, such as glycerol and polyethylene glycol (PEG), Carbomers can swell without the need for a neutralizing agent. This is attributed to the ability of these polar solvents to dissociate some of the carboxylic groups, leading to an osmotic pressure imbalance that drives the swelling process. The affinity of the organic solvent with the Carbomer network also plays a crucial role in the diffusion of solvent molecules into the polymer matrix.
Quantitative Swelling Behavior of this compound
The swelling capacity of this compound is highly dependent on the solvent system, pH, and the presence of electrolytes.
Swelling in Aqueous Media
In aqueous solutions, the swelling of this compound is minimal at low pH and increases dramatically as the pH is raised to neutrality and beyond. The presence of electrolytes can shield the electrostatic repulsion between the carboxylate groups, leading to a decrease in the swelling ratio.
A study using dilute solution viscometry determined the swollen-to-dry volume ratio for Carbopol 941. This research also calculated the cross-link density for Carbopol 941 to be approximately 3300 monomer units between cross-link sites.
Table 1: Swelling and Network Properties of Carbopol® 941 in Aqueous Solution
| Property | Value | Reference |
| Monomer Units Between Cross-links | 3300 |
Note: The specific swollen-to-dry volume ratio is dependent on the ionic strength of the medium.
Swelling in Organic Solvents
For instance, a study on Carbopol 974P NF in non-aqueous polar solvents demonstrated that the type of solvent significantly affects the final volume of the swollen polymer particles. The research indicated that the swelling ratio of this Carbomer was approximately 50% lower in polyethylene glycol 400 (PEG400) compared to other solvents like glycerol. This suggests that while this compound is soluble in solvents like ethanol and glycerol, its degree of swelling will vary among them.
The polarity of alcohols also plays a critical role. Less polar alcohols, such as isopropanol, require a higher concentration of a neutralizing agent to achieve a swollen state compared to more polar alcohols like ethanol.
Table 2: Qualitative Swelling Behavior of Carbomers in Different Solvent Types
| Solvent Type | General Swelling Behavior | Influencing Factors |
| Aqueous Solutions | High swelling upon neutralization | pH, Ionic Strength |
| Polar Protic Solvents (e.g., Water, Ethanol, Glycerol) | Swelling is generally favorable. In alcohols, swelling is influenced by polarity and may be enhanced by a neutralizer. | Polarity, pH (if aqueous mixture), Presence of a neutralizer |
| Polar Aprotic Solvents (e.g., Acetone) | Limited information available, but some swelling is expected due to polarity. | Solvent-polymer interaction parameters |
| Non-polar Solvents (e.g., Hexane) | Negligible swelling. | Lack of favorable polymer-solvent interactions |
Experimental Protocols
Accurate determination of the swelling behavior of this compound is essential for formulation development. The following are detailed methodologies for key experiments.
Preparation of this compound Hydrogel
Objective: To prepare a neutralized this compound hydrogel for swelling studies.
Materials:
-
This compound powder
-
Deionized water (or other solvent)
-
Neutralizing agent (e.g., 18% w/w Sodium Hydroxide solution, Triethanolamine)
-
Beaker
-
Overhead stirrer with a 3-blade marine impeller
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the this compound powder to a beaker containing the desired volume of deionized water (or other solvent) while stirring at a moderate speed (e.g., 700-1200 rpm) to create a vortex. Ensure the powder is dispersed evenly to avoid the formation of clumps.
-
Continue stirring for a specified period (e.g., 15-30 minutes) to allow for complete hydration of the polymer.
-
Allow the dispersion to rest for a period (e.g., 30 minutes to 24 hours) to ensure full swelling of the polymer particles.
-
Slowly add the neutralizing agent dropwise while stirring at a lower speed to avoid air entrapment.
-
Monitor the pH of the dispersion using a pH meter and continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5 for optimal viscosity) is reached.
-
Allow the gel to stand to eliminate any entrapped air bubbles.
Determination of Swelling Ratio (Gravimetric Method)
Objective: To quantify the swelling capacity of this compound in a specific solvent.
Materials:
-
Dried this compound hydrogel sample
-
Solvent of interest
-
Beaker or sealed container
-
Analytical balance
-
Filter paper or sieve
Procedure:
-
Accurately weigh a known mass of the dried this compound hydrogel sample (Wd).
-
Immerse the dried sample in a beaker containing an excess of the chosen solvent.
-
At regular time intervals, remove the swollen sample from the solvent.
-
Carefully blot the surface of the swollen sample with filter paper to remove excess surface solvent, or briefly place it on a sieve to drain.
-
Weigh the swollen sample (Ws).
-
Repeat steps 3-5 until a constant weight is achieved, indicating that swelling equilibrium has been reached.
-
The swelling ratio (SR) can be calculated using the following formula:
SR = (Ws - Wd) / Wd
Where:
-
Ws is the weight of the swollen hydrogel at equilibrium.
-
Wd is the initial weight of the dry hydrogel.
Visualizations
Experimental Workflow for Swelling Ratio Determination
The following diagram illustrates the typical workflow for determining the swelling ratio of this compound.
Caption: Workflow for determining the swelling ratio of this compound.
Factors Influencing this compound Swelling
This diagram illustrates the key factors that influence the swelling behavior of this compound.
References
The Thermal Backbone of Formulation: An In-depth Technical Guide to the Glass Transition Temperature of Carbomer 941
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the glass transition temperature (Tg) of Carbomer 941, a critical parameter influencing its stability, processing, and performance in pharmaceutical formulations. Understanding the thermal behavior of this high molecular weight polymer of acrylic acid is paramount for its effective application as a thickening, suspending, and stabilizing agent in various dosage forms, including gels, creams, and controlled-release systems.
Glass Transition Temperature of this compound: A Critical Overview
The glass transition temperature (Tg) represents the temperature at which an amorphous polymer, like this compound, transitions from a rigid, glassy state to a more flexible, rubbery state. This reversible transition is not a true phase change but is a critical physical parameter that dictates the material's mechanical properties and molecular mobility. For this compound, the Tg is a key indicator of its performance in drug delivery systems, affecting drug release kinetics, bioadhesion, and the overall stability of the formulation.
Published data indicates that the glass transition temperature of carbomers can vary, primarily due to differences in polymer grade, cross-linking density, and, most significantly, moisture content. In its dry, powdered form, the Tg of carbomer polymers is generally reported to be around 105°C[1]. However, more specific studies on various carbopol grades have identified a main glass transition in the range of 130°C to 140°C[2]. It is crucial to note that grades such as Carbomer 971P and 981 are considered to meet the monograph limits for this compound, and research on Carbopol 971P has shown a Tg in the 120-140°C range[3]. The presence of water acts as a plasticizer, significantly lowering the Tg and transitioning the polymer to a more flexible state at lower temperatures[2].
Quantitative Data Summary
The following table summarizes the reported glass transition temperatures for carbomer polymers, providing a comparative overview.
| Polymer Grade | Glass Transition Temperature (Tg) | Method of Determination | Reference |
| Carbopol® Polymer (general) | 105°C (in powder form) | Not specified | [1] |
| Carbomer (general) | 100-105°C | Not specified | |
| Carbopol Compacts (various grades) | 130-140°C (main transition) | DSC, MTDSC, Oscillatory Rheometry | |
| Carbopol 971P | ~120-140°C | Differential Scanning Calorimetry (DSC) |
Experimental Determination of Glass Transition Temperature
The primary technique for determining the glass transition temperature of this compound is Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow or heat capacity in the DSC thermogram.
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following protocol outlines a typical procedure for determining the Tg of this compound powder using DSC.
Objective: To determine the glass transition temperature (Tg) of a dry this compound sample.
Materials and Equipment:
-
This compound powder (previously dried in a vacuum oven to remove residual moisture)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
High-purity inert gas (e.g., nitrogen) for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan with an aluminum lid using a crimper. This prevents any loss of volatiles during the experiment.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a low temperature, for example, 25°C.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg, for instance, 180°C. This step is crucial to erase any previous thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature (25°C). This ensures a uniform thermal state.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min) to 180°C. The glass transition is determined from this second heating scan.
-
-
Data Analysis:
-
The glass transition is identified as a step-like change in the baseline of the heat flow versus temperature curve.
-
The Tg is typically determined as the midpoint of the transition region using the software provided with the DSC instrument.
-
Considerations:
-
Moisture Content: As water significantly depresses the Tg, it is critical to ensure the sample is thoroughly dried before analysis to obtain the intrinsic Tg of the polymer.
-
Heating Rate: The apparent Tg can be influenced by the heating rate. A standard rate of 10°C/min is commonly used for polymers.
-
Modulated Temperature DSC (MTDSC): For complex transitions or to separate overlapping thermal events, MTDSC can be employed. This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Solubility Parameters of Carbomer 941: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. Understanding the solubility parameters is crucial for formulators in the pharmaceutical and cosmetic industries to predict polymer-solvent interactions, ensure formulation stability, and control the release of active ingredients. Due to the limited direct experimental data on this compound, this guide leverages data for its parent polymer, poly(acrylic acid) (PAA), as a close and scientifically accepted proxy.
Understanding Solubility Parameters
Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance. The fundamental principle is that substances with similar solubility parameter values are likely to be miscible. Two key sets of solubility parameters are widely used: the Hildebrand solubility parameter and the more detailed Hansen solubility parameters.
-
Hildebrand Solubility Parameter (δ): This single-value parameter represents the total cohesive energy density of a material. It is particularly useful for nonpolar and slightly polar systems. For polymers, which cannot be easily vaporized, the Hildebrand parameter is determined indirectly through methods such as intrinsic viscosity measurements, swelling studies, or calculations based on group contributions.
-
Hansen Solubility Parameters (HSP): The Hansen model refines the Hildebrand concept by dividing the total cohesive energy into three components:
-
δd (Dispersion): Arising from atomic forces (van der Waals forces).
-
δp (Polar): Arising from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Arising from the forces between molecules due to hydrogen bonding.
-
The relationship between the total Hansen solubility parameter (δt) and its components is given by the equation:
δt² = δd² + δp² + δh²
The total Hansen solubility parameter, δt, is conceptually equivalent to the Hildebrand solubility parameter.
Quantitative Solubility Parameter Data
Table 1: Hansen Solubility Parameters of Poly(acrylic acid)
| Parameter | Value (MPa½) |
| δd (Dispersion) | 16.8 |
| δp (Polar) | 15.76 |
| δh (Hydrogen Bonding) | 16.6 |
| δt (Total - Calculated) | 28.5 |
Note: The total solubility parameter (δt) was calculated using the component values.
Experimental Protocols for Determining Solubility Parameters
The solubility parameters of polymers like this compound are determined through indirect experimental methods. Below are detailed protocols for two common and effective approaches.
Intrinsic Viscosity Method
This method is based on the principle that a polymer will be most expanded in a solvent with a similar solubility parameter, leading to the highest intrinsic viscosity.
Methodology:
-
Polymer Solution Preparation:
-
Prepare a series of dilute solutions of this compound (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/dL) in a range of solvents with known solubility parameters.
-
The solvents should cover a spectrum of Hildebrand or Hansen parameters.
-
Gently agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure complete dissolution and swelling of the polymer.
-
-
Viscosity Measurement:
-
Measure the flow time of the pure solvents and each polymer solution at a constant temperature (e.g., 25 °C) using a calibrated Ubbelohde or similar capillary viscometer.
-
-
Calculation of Intrinsic Viscosity ([η]):
-
Calculate the relative viscosity (η_rel = t/t₀, where t is the solution flow time and t₀ is the solvent flow time).
-
Calculate the specific viscosity (η_sp = η_rel - 1).
-
Determine the reduced viscosity (η_red = η_sp / c, where c is the concentration).
-
Extrapolate the reduced viscosity to zero concentration by plotting η_red versus c. The y-intercept of this plot gives the intrinsic viscosity ([η]). This is known as the Huggins plot.
-
-
Determination of Solubility Parameter:
-
Plot the determined intrinsic viscosity values ([η]) against the known solubility parameters of the respective solvents.
-
The solubility parameter of the solvent that corresponds to the peak of this curve is taken as the solubility parameter of the polymer.
-
Swelling Method
For cross-linked polymers like this compound that swell rather than dissolve, the degree of swelling in different solvents can be used to determine its solubility parameters.
Methodology:
-
Sample Preparation:
-
Prepare uniform, dried films or samples of this compound of a known initial weight (W_d).
-
-
Swelling Test:
-
Immerse the polymer samples in a series of solvents with known solubility parameters for a set period (e.g., 72 hours) to reach equilibrium swelling.
-
Ensure the temperature is kept constant throughout the experiment.
-
-
Measurement of Swelling:
-
After the immersion period, carefully remove the swollen polymer samples, blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen weight (W_s).
-
-
Calculation of Swelling Ratio (Q):
-
Calculate the swelling ratio using the formula: Q = (W_s - W_d) / W_d.
-
-
Determination of Solubility Parameter:
-
Plot the swelling ratio (Q) against the solubility parameters of the solvents.
-
The solubility parameter of the solvent that causes the maximum swelling (the peak of the curve) is considered to be the solubility parameter of the polymer.
-
Visualizations
Experimental Workflow for Solubility Parameter Determination
Caption: Experimental workflow for determining polymer solubility parameters.
Logical Relationship in Polymer Solubility
Caption: Relationship between polymer/solvent properties and solubility.
Conclusion
The solubility parameters of this compound, approximated through data for poly(acrylic acid), indicate that it is a polymer with significant polar and hydrogen bonding characteristics. This is consistent with its known solubility in polar solvents such as water, ethanol, and glycerin. The provided quantitative data and experimental protocols offer a robust framework for researchers and formulators to predict and experimentally verify the behavior of this compound in various solvent systems, aiding in the development of stable and effective formulations. The application of both Hildebrand and Hansen solubility parameters provides a powerful tool for understanding and manipulating the complex interactions that govern polymer solubility.
The Genesis and Advancement of Carbomer Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomer polymers, a class of high molecular weight, cross-linked polyacrylic acid polymers, have been a cornerstone in the pharmaceutical and cosmetic industries for over half a century. Their unique rheological properties, mucoadhesive capabilities, and versatility as excipients have driven their evolution from simple thickening agents to critical components in advanced drug delivery systems. This technical guide provides a comprehensive historical overview of Carbomer polymers, detailing their initial discovery, the evolution of different grades, and the pivotal shift towards safer manufacturing processes. It further presents a compilation of their quantitative properties, detailed experimental protocols for their synthesis and characterization, and a look into their future development.
A Historical Trajectory of Carbomer Development
The journey of Carbomer polymers began in the mid-20th century, born out of the innovative environment of B.F. Goodrich Company, a company founded in 1870 that had established itself as a leader in rubber and polymer science.[1][2][3]
The Dawn of an Era: The 1950s and the First Patents
The foundational work on these synthetic polymers was first described in scientific literature in 1955, with the first patent for a Carbomer, then trademarked as Carbopol®, being granted in 1957.[4] These early polymers were synthesized through the free-radical precipitation polymerization of acrylic acid, a process that, at the time, utilized benzene as the solvent.
The Introduction of Key Grades and the Shift in Manufacturing
The 1960s saw the introduction of Carbopol® 934P, a high-purity grade specifically designed for the pharmaceutical industry.[5] This marked a significant step in the adoption of Carbomers as trusted pharmaceutical excipients. The initial family of Carbomers, including the widely used grades 934 and 940, were all produced using benzene.
A pivotal moment in the evolution of Carbomers was the move away from benzene due to its recognized health and safety concerns. This led to the development of "toxicologically preferred" Carbomers synthesized in alternative solvent systems, such as ethyl acetate or a cosolvent mixture of ethyl acetate and cyclohexane. This transition was not only a response to regulatory pressures but also a testament to the industry's commitment to safety and innovation.
Expansion and Specialization: Copolymers and Interpolymers
The Carbomer family continued to expand and diversify with the introduction of copolymers and interpolymers. This evolution allowed for the fine-tuning of properties to meet specific formulation needs.
-
Homopolymers: These are the traditional Carbomers, consisting of cross-linked polyacrylic acid. They are further classified into Types A, B, and C based on their viscosity and rheological properties.
-
Copolymers: These polymers include a long-chain alkyl acrylate in their structure, which imparts a degree of hydrophobicity and enhances their emulsifying properties.
-
Interpolymers: This newer class of Carbomers contains a block copolymer of polyethylene glycol and a long-chain alkyl acid ester, offering unique rheological profiles and sensory characteristics.
The timeline below highlights some of the key milestones in the development of Carbomer polymers:
-
1870: B.F. Goodrich Company is founded.
-
1943: B.F. Goodrich Chemical Company is established as a subsidiary.
-
1955: First scientific literature description of Carbopol polymers.
-
1957: First patent for Carbomer polymers is granted.
-
1960s: Introduction of Carbopol® 934P NF for the pharmaceutical industry.
-
2001: B.F. Goodrich is renamed Goodrich Corporation.
-
2006: The United States Pharmacopeia (USP) introduces the "Carbomer Homopolymer" monograph for polymers manufactured without benzene.
Classification and Chemical Evolution
Carbomer polymers are broadly classified based on their monomer composition and cross-linking. This chemical diversity is the key to their wide range of rheological and functional properties.
Quantitative Properties of Key Carbomer Grades
The functional differences between various Carbomer grades are best understood through a comparison of their quantitative properties. The following table summarizes key parameters for some of the most commonly used Carbomer polymers.
| Carbomer Grade | Polymer Type | Polymerization Solvent | Cross-linking Agent | Viscosity (cP) at 0.5% w/w | Molecular Weight (Approx. g/mol ) |
| Carbopol® 934 NF | Homopolymer | Benzene | Allyl Ether of Sucrose | 30,500 - 39,400 | ~3,000,000 |
| Carbopol® 934P NF | Homopolymer | Benzene | Allyl Ethers of Sucrose or Pentaerythritol | 29,400 - 39,400 | High |
| Carbopol® 940 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 40,000 - 60,000 | High |
| Carbopol® 941 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |
| Carbopol® 971P NF | Homopolymer (Type A) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |
| Carbopol® 974P NF | Homopolymer (Type B) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 29,400 - 39,400 | High |
| Carbopol® 980 NF | Homopolymer (Type C) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 40,000 - 60,000 | High |
| Carbopol® Ultrez 10 NF | Interpolymer (Type A) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 45,000 - 65,000 | High |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of Carbomer polymers.
Synthesis of a Cross-linked Poly(acrylic acid) Hydrogel (Lab Scale)
This protocol describes a typical free-radical precipitation polymerization for the synthesis of a Carbomer-like hydrogel.
Materials:
-
Acrylic acid (monomer)
-
N,N'-methylenebisacrylamide (MBA) (cross-linking agent)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Water bath
Procedure:
-
Place 5 mL (0.07 mole) of acrylic acid into a three-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the solution for 10 minutes in a water bath under a nitrogen atmosphere at 50°C.
-
Add 0.5 g (0.003 mole) of MBA as the cross-linking agent and continue stirring for 15 minutes.
-
Add 0.5 g (0.002 mole) of potassium persulfate as the initiator.
-
Raise the temperature of the water bath to 80°C ± 2°C.
-
Allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.
-
After the hydrogel has formed, cool the flask to room temperature.
-
Remove the hydrogel and cut it into small pieces.
-
Wash the hydrogel pieces extensively with deionized water to remove any unreacted monomer, cross-linker, and initiator.
-
Dry the washed hydrogel in an oven at 50°C for 24 hours.
-
Grind the dried hydrogel into a fine powder.
Determination of Viscosity using a Brookfield Rotational Viscometer (USP <912> Method)
This protocol outlines the general procedure for measuring the viscosity of a neutralized Carbomer dispersion according to the principles of USP General Chapter <912> Rotational Methods.
Equipment and Materials:
-
Brookfield RVT Dial Reading Viscometer or equivalent
-
Appropriate spindle (as specified in the respective USP monograph for the Carbomer grade)
-
Guard leg (if required)
-
600 mL beaker
-
Stirrer with a three-blade marine impeller
-
pH meter
-
Sodium hydroxide solution (18% w/w) or other suitable neutralizing agent
-
Deionized water
-
Constant temperature water bath (25°C ± 0.1°C)
Procedure:
-
Preparation of the Carbomer Dispersion:
-
Carefully add the specified amount of Carbomer powder (e.g., 2.5 g for a 0.5% dispersion) to 500 mL of deionized water in a 600 mL beaker while stirring continuously at 1000 ± 50 rpm.
-
Continue stirring for 15 minutes to ensure the polymer is fully dispersed.
-
-
Neutralization:
-
Place the beaker in a water bath set at 25°C for 30 minutes.
-
While stirring at 300 ± 10 rpm, slowly add the sodium hydroxide solution below the surface of the dispersion until the pH reaches between 7.3 and 7.8.
-
Continue stirring for 2-3 minutes to ensure complete neutralization.
-
-
Viscosity Measurement:
-
Return the neutralized gel to the 25°C water bath for 1 hour.
-
Attach the specified spindle to the viscometer.
-
Lower the viscometer and center the spindle in the gel until the fluid level is at the immersion groove on the spindle shaft.
-
Turn on the viscometer motor at the specified speed (typically 20 rpm).
-
Allow the reading on the dial to stabilize.
-
Record the dial reading and multiply it by the appropriate factor for the spindle and speed combination to obtain the viscosity in centipoise (cP).
-
Determination of Cross-link Density via Equilibrium Swelling (Flory-Rehner Theory)
This protocol describes the experimental procedure for determining the cross-link density of a Carbomer hydrogel using the equilibrium swelling method and the Flory-Rehner equation.
Materials:
-
Dried Carbomer hydrogel sample of known weight
-
Deionized water (or other suitable solvent)
-
Vials
-
Analytical balance
Procedure:
-
Swelling:
-
Accurately weigh a small piece of the dried hydrogel (Wd).
-
Place the dried hydrogel in a vial and add a sufficient amount of deionized water to fully immerse it.
-
Seal the vial and allow the hydrogel to swell at room temperature for at least 24 hours, or until equilibrium swelling is reached (i.e., the weight of the swollen hydrogel remains constant).
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen hydrogel from the vial, gently blot the surface with filter paper to remove excess water, and immediately weigh it (Ws).
-
-
Calculation:
-
The volume fraction of the polymer in the swollen gel (ν2m) is calculated, which is then used in the Flory-Rehner equation to determine the cross-link density. The Flory-Rehner equation relates the swelling of a cross-linked polymer to the cross-link density and the polymer-solvent interaction parameter.
-
Future Perspectives and Conclusion
The historical development of Carbomer polymers demonstrates a continuous drive towards enhanced performance, safety, and versatility. The transition from benzene-based synthesis to safer solvent systems was a critical milestone, and the diversification into copolymers and interpolymers has opened up new formulation possibilities.
Looking ahead, the focus of Carbomer development is likely to be on:
-
"Green" Chemistry: The development of more sustainable manufacturing processes with reduced environmental impact. Lubrizol's recent introduction of Carbopol® Fusion S-20, which addresses all 12 Principles of Green Chemistry, is a prime example of this trend.
-
Enhanced Functionality: The creation of new Carbomer grades with tailored rheological profiles, improved electrolyte tolerance, and enhanced sensory characteristics.
-
Novel Drug Delivery Applications: The exploration of Carbomers in emerging areas such as 3D printing of pharmaceutical dosage forms and the development of smart hydrogels that respond to physiological stimuli.
References
Methodological & Application
Application Notes and Protocols: Carbomer 941 Hydrogel Formulation for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Carbomer 941 hydrogels for topical drug delivery. This compound, a high molecular weight polyacrylic acid polymer, is a versatile gelling agent widely used in pharmaceutical and cosmetic industries due to its ability to form clear, stable hydrogels with desirable rheological properties.[1]
Introduction to this compound Hydrogels
This compound is a synthetic polymer that, when dispersed in water and neutralized with a suitable base, forms a three-dimensional hydrogel network capable of entrapping large amounts of water and active pharmaceutical ingredients (APIs).[1][2] This network structure provides controlled release of the incorporated drug, making it an excellent vehicle for topical drug delivery.[3] Key advantages of Carbomer-based hydrogels include their biocompatibility, ease of preparation, and aesthetically pleasing appearance. The properties of the hydrogel, such as viscosity and drug release rate, can be modulated by varying the concentration of this compound and other formulation components.
Formulation of this compound Hydrogels
The preparation of a this compound hydrogel typically involves three main steps: dispersion of the polymer, incorporation of the API and other excipients, and neutralization to form the gel.
Experimental Protocol: Preparation of a 1% this compound Hydrogel
Materials:
-
This compound
-
Purified Water
-
Active Pharmaceutical Ingredient (API)
-
Co-solvents (e.g., Propylene Glycol, Ethanol)
-
Neutralizing Agent (e.g., Triethanolamine, Sodium Hydroxide)
-
Preservatives (e.g., Propyl Paraben)
-
Penetration Enhancers (optional)
Equipment:
-
Analytical Balance
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Homogenizer (optional)
Procedure:
-
Dispersion: Slowly sprinkle the required amount of this compound (e.g., 1.0 g for a 1% w/w gel) into a vortex of purified water (e.g., 80.0 g) with continuous stirring. Avoid clump formation by adding the polymer in small increments. Continue stirring until a uniform, lump-free dispersion is obtained.
-
API Incorporation: Dissolve the API in a suitable solvent or co-solvent. For instance, dexpanthenol can be dissolved in a mixture of distilled water and ethanol. Add the API solution to the Carbomer dispersion with gentle mixing.
-
Addition of Other Excipients: Incorporate other excipients such as co-solvents (e.g., propylene glycol, ethanol) and preservatives (e.g., propyl paraben) into the mixture.
-
Neutralization: Slowly add the neutralizing agent (e.g., triethanolamine) dropwise to the dispersion while continuously stirring. Monitor the pH of the formulation. Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.0 for topical preparations) is reached and a clear, viscous gel is formed.
-
Final Weight Adjustment: Add purified water to make up the final weight of the formulation (e.g., to 100.0 g).
-
Homogenization (Optional): For a more uniform gel, homogenize the formulation at a moderate speed.
-
Storage: Store the prepared hydrogel in a well-closed container at room temperature.
Visualization of the Formulation Workflow
Caption: Workflow for this compound Hydrogel Preparation.
Characterization of this compound Hydrogels
Proper characterization is crucial to ensure the quality, stability, and efficacy of the hydrogel formulation.
Data Presentation: Typical Properties of this compound Hydrogel Formulations
| Parameter | Typical Range | Method of Analysis | Reference |
| pH | 5.5 - 7.5 | pH Meter | |
| Viscosity (cP) | 30,000 - 80,000 | Brookfield Viscometer | |
| Spreadability (g.cm/s) | 10 - 25 | Parallel Plate Method | |
| Drug Content (%) | 95 - 105 | HPLC/UV-Vis Spectroscopy |
Experimental Protocols for Characterization
Protocol 3.1: Measurement of pH
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Take a 1 g sample of the hydrogel and disperse it in 10 mL of purified water.
-
Immerse the pH electrode into the dispersion and record the reading once it stabilizes.
Protocol 3.2: Measurement of Viscosity
-
Use a Brookfield viscometer with a suitable spindle (e.g., T-bar spindle).
-
Place the hydrogel sample in a beaker.
-
Lower the spindle into the center of the sample, ensuring it is immersed to the specified mark.
-
Measure the viscosity at different rotational speeds (e.g., 10, 20, 50, 100 rpm) to assess the shear-thinning behavior.
-
Record the viscosity reading in centipoise (cP) after it stabilizes at each speed.
Protocol 3.3: Measurement of Spreadability
-
Place 1 g of the hydrogel on the center of a glass plate.
-
Place a second glass plate on top of the gel.
-
Apply a known weight (e.g., 100 g) on the upper plate for a specific time (e.g., 1 minute).
-
Measure the diameter of the spread circle.
-
Calculate the spreadability using the formula: S = m × l / t, where S is the spreadability, m is the weight tied to the upper slide, l is the length of the glass slide, and t is the time taken to separate the slides.
In Vitro Drug Release Studies
In vitro release studies are essential to evaluate the drug release profile from the hydrogel formulation.
Experimental Protocol: In Vitro Drug Release using Franz Diffusion Cell
Materials:
-
Franz Diffusion Cell Apparatus
-
Synthetic Membrane (e.g., Cellulose Acetate, Polysulfone)
-
Receptor Medium (e.g., Phosphate Buffered Saline pH 7.4)
-
Hydrogel Formulation
-
Syringes and Needles
-
Analytical Instrument for Drug Quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32 ± 1°C) receptor medium. Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed (e.g., 100 rpm).
-
Sample Application: Apply a known quantity (e.g., 1 g) of the hydrogel formulation uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualization of the In Vitro Drug Release Workflow
Caption: In Vitro Drug Release Study Workflow.
Conclusion
This compound hydrogels offer a versatile and effective platform for the topical delivery of a wide range of APIs. By carefully selecting formulation components and processing parameters, it is possible to develop hydrogels with tailored physicochemical properties and drug release profiles. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working on the development of novel topical drug delivery systems.
References
Application Notes: Preparation and Stabilization of Carbomer 941 Gels
Introduction
Carbomer 941 is a cross-linked polyacrylic acid polymer that serves as a high-efficiency gelling agent, emulsifier, and suspending agent.[1][2] It is widely utilized in the pharmaceutical and cosmetic industries to create clear, stable gels with long-flow characteristics and low relative viscosity.[1][3] This document provides detailed protocols for the preparation of stable this compound gels, including quantitative data on formulation parameters and methodologies for stability testing.
Mechanism of Gelation
This compound is a dry, white, acidic powder with a pH of approximately 3 in a 1% aqueous dispersion.[2] The polymer chains are tightly coiled in their acidic state. To achieve thickening and gel formation, the Carbomer must be neutralized with a suitable base. This neutralization ionizes the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to uncoil and swell significantly, entrapping the solvent and forming a stable gel matrix.
Key Formulation & Stability Considerations
-
Dispersion: Proper dispersion of this compound powder is critical to avoid the formation of "fish eyes" or agglomerates, which are difficult to hydrate. High-shear mixing can be employed, but excessive shear after neutralization can permanently reduce viscosity.
-
Neutralization: The pH of the final gel is a critical parameter affecting its viscosity and stability. The optimal pH range for Carbomer gels is typically between 6 and 8. Common neutralizing agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethanolamine (TEA).
-
Concentration: The viscosity of the gel is directly proportional to the concentration of this compound. Typical use levels range from 0.1% to 0.6% w/w.
-
Additives: The presence of electrolytes (salts) can significantly reduce the viscosity of the gel by shielding the ionic charges on the polymer backbone, leading to a collapse of the gel network. The addition of humectants like glycerin and propylene glycol can be beneficial for the final product's properties and can also aid in the initial dispersion of the Carbomer powder.
-
Stability: this compound gels are susceptible to degradation by UV light, which can cause a loss of viscosity. The use of UV absorbers or opaque packaging is recommended for long-term stability. Gels also exhibit excellent freeze-thaw stability.
Data Presentation
The following tables summarize the quantitative data related to the preparation and characterization of this compound gels.
Table 1: Viscosity of this compound Gels at Various Concentrations
| This compound Concentration (% w/w) | Neutralizer (TEA) | Final pH | Viscosity (mPa·s) |
| 0.2 | q.s. to pH 7.0 | 7.0 | ~2,000 - 4,000 |
| 0.4 | q.s. to pH 7.0 | 7.0 | ~4,000 - 8,000 |
| 0.5 | q.s. to pH 7.0 | 7.0 | 4,000 - 11,000 |
| 0.6 | q.s. to pH 7.0 | 7.0 | ~9,000 - 15,000 |
Note: Viscosity is dependent on the specific batch of this compound, the neutralizer used, and the shear rate during measurement.
Table 2: Effect of pH on the Viscosity of a 0.5% this compound Gel
| pH | Viscosity (mPa·s) | Observations |
| 3.0 | < 100 | Unneutralized, low viscosity dispersion. |
| 5.0 | ~3,000 | Gel formation begins. |
| 6.0 | ~8,000 | High viscosity, clear gel. |
| 7.0 | ~9,500 | Near-maximum viscosity. |
| 8.0 | ~9,000 | Stable, high viscosity gel. |
| 9.0 | ~7,500 | Viscosity begins to decrease. |
| > 11.0 | Significantly Reduced | Gel structure may be compromised. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% w/w this compound Gel
Materials:
-
This compound powder
-
Deionized water
-
Triethanolamine (TEA) or 10% w/v Sodium Hydroxide (NaOH) solution
-
Glycerin (optional, as a humectant and dispersing aid)
-
Beakers
-
Overhead stirrer with a propeller blade
-
pH meter
-
Analytical balance
Methodology:
-
Dispersion:
-
Weigh the required amount of deionized water into a beaker.
-
If using glycerin, add it to the water and stir until uniform. A common ratio is 2 parts glycerin to 1 part this compound.
-
While stirring the water (or water-glycerin mixture) at a moderate speed (e.g., 800-1200 rpm) to create a vortex, slowly and carefully sprinkle the this compound powder into the vortex. Avoid dumping the powder in all at once to prevent clumping.
-
Continue stirring for 15-30 minutes, or until the Carbomer is fully dispersed and hydrated, and the solution is free of lumps. The dispersion will appear translucent and slightly viscous.
-
-
Neutralization:
-
Reduce the stirring speed to minimize air entrapment.
-
Slowly add the neutralizing agent (TEA or 10% NaOH) dropwise to the Carbomer dispersion while monitoring the pH.
-
Continue adding the neutralizer until the target pH of 6.5-7.5 is reached. The gel will form and the viscosity will increase significantly.
-
Stir gently for another 10-15 minutes to ensure homogeneity.
-
-
Deaeration:
-
Allow the gel to stand for several hours, or overnight, to allow any entrapped air bubbles to rise to the surface and dissipate. For faster deaeration, a desiccator connected to a vacuum pump can be used.
-
Protocol 2: Stability Testing of this compound Gel
Methodology:
-
Sample Preparation: Prepare a batch of this compound gel according to Protocol 1. Package the gel in airtight, transparent, and opaque containers for different tests.
-
Initial Characterization (Time 0):
-
Macroscopic Evaluation: Visually inspect the gel for color, clarity, homogeneity, and the presence of any phase separation or crystallization.
-
pH Measurement: Determine the initial pH of the gel using a calibrated pH meter.
-
Viscosity Measurement: Measure the viscosity using a rotational viscometer with an appropriate spindle and speed. Record the temperature of the sample.
-
-
Accelerated Stability Study:
-
Store the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH for a period of 3 to 6 months.
-
At specified time points (e.g., 1, 2, 3, and 6 months), withdraw samples and repeat the characterization tests outlined in step 2.
-
-
Freeze-Thaw Cycling:
-
Subject the samples to three to five freeze-thaw cycles, where each cycle consists of freezing the sample at -20°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.
-
After the final cycle, perform the characterization tests.
-
-
UV Light Stability:
-
Expose the samples in transparent containers to a controlled UV light source for a specified duration.
-
A control sample should be kept in an opaque container under the same temperature conditions.
-
At the end of the exposure period, perform the characterization tests on both the exposed and control samples.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the logical workflow for the preparation of a stable this compound gel.
Caption: Workflow for this compound Gel Preparation.
References
Application Notes and Protocols for Carbomer 941 in Ophthalmic Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbomer 941 in Ocular Drug Delivery
This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a prominent excipient in the development of ophthalmic drug delivery systems.[1] It is a type of polyacrylic acid polymer that functions as a highly efficient rheology modifier, suspending agent, and stabilizer in low-viscosity personal care products.[2][3][4] In ophthalmic formulations, this compound is prized for its ability to form clear, hydroalcoholic gels and for its excellent stability.[] Its primary role is to increase the viscosity of formulations, thereby prolonging the contact time of the active pharmaceutical ingredient (API) with the ocular surface. This enhanced retention time can lead to a significant improvement in the bioavailability of the drug.
Carbomers are known for their mucoadhesive properties, which allow them to interact with the mucin layer of the tear film, further extending the duration the formulation remains on the eye. One of the key advantages of carbomers, including this compound, is their ability to be used in in situ gelling systems. These formulations are administered as a liquid drop and undergo a sol-to-gel transition upon contact with the tear fluid, which has a physiological pH of approximately 7.4. This transformation is triggered by the change in pH, causing the coiled polymer chains to uncoil and entangle, resulting in a viscous gel. This property offers the convenience of a liquid dosage form with the extended release characteristics of a gel. Furthermore, carbomer-based gels are generally well-tolerated and do not cause significant irritation to the eyes.
Application Notes
Enhanced Precorneal Residence Time and Bioavailability
Topical ophthalmic drug delivery is often challenged by the eye's natural protective mechanisms, such as blinking and tear turnover, which can rapidly clear the administered dose, leading to poor bioavailability (often less than 5%). This compound addresses this issue by increasing the formulation's viscosity, which slows down the drainage from the cornea. The mucoadhesive nature of polyacrylic acid polymers like this compound allows for interaction with the mucin layer of the tear film, further prolonging the precorneal residence time. This extended contact time allows for greater absorption of the drug through the cornea, thereby enhancing its therapeutic efficacy. Studies have shown that carbomer-based gels can significantly extend the contact of solutes and suspended solids with the corneal surface compared to simple saline solutions.
Sustained and Controlled Drug Release
The cross-linked polymer network of a this compound gel acts as a matrix for the sustained release of the incorporated drug. Once the gel is formed on the ocular surface, the drug is released gradually over an extended period. This controlled release profile can help maintain a therapeutic concentration of the drug in the eye for a longer duration, reducing the need for frequent administration and improving patient compliance. The release kinetics can be influenced by factors such as the concentration of this compound, the physicochemical properties of the drug, and the pH of the formulation.
In Situ Gelling Systems for Improved Patient Compliance
This compound is particularly well-suited for the formulation of pH-sensitive in situ gelling systems. These systems are liquid at a formulated pH (typically between 4 and 5) and transform into a gel at the physiological pH of the eye (around 7.4). This approach combines the ease of administration of a liquid eye drop with the therapeutic advantages of a gel, such as prolonged drug release and reduced systemic side effects. The sol-to-gel transition occurs rapidly upon instillation, providing a comfortable and effective drug delivery platform. The gelling capacity and viscosity of the resulting gel can be modulated by adjusting the concentration of this compound.
Formulation of Stable Ophthalmic Gels and Suspensions
This compound is an effective suspending agent, making it suitable for ophthalmic suspensions where the drug has low water solubility. Its ability to form a stable gel matrix prevents the settling of drug particles, ensuring dose uniformity. Gels formulated with this compound exhibit excellent clarity and have a smooth, long-flow characteristic, which contributes to patient comfort upon application. These formulations are also stable across a range of temperatures.
Biocompatibility and Safety Profile
Carbomers have a long history of safe use in ophthalmic preparations and are considered non-irritating and non-toxic to the ocular surface. Toxicological studies have demonstrated that they are safer than salt and have been used for over five decades. Hydrogels made from carbomers have been shown to be biocompatible and may even offer cytoprotective effects to ocular surface epithelial cells. While some patients may experience transient blurred vision immediately after application due to the increased viscosity, this is generally a minor and temporary side effect.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Description | High molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. | |
| Appearance | White, fluffy powder. | |
| Carboxylic Acid Content | 56.0% - 68.0% (dried basis). | |
| Viscosity (0.5% neutralized aqueous dispersion) | 4,000 - 11,000 mPa·s. | |
| Recommended Use Level | 0.1% - 0.6% w/w. |
Table 2: Rheological Properties of this compound Formulations
| This compound Concentration (% w/v) | Rheological Behavior | Key Findings | Reference |
| 0.01 - 0.25 | Shear-thinning (pseudoplastic) | Viscosity decreases with increasing shear rate. | |
| 0.05 - 0.25 | pH-sensitive sol-to-gel transition | Formulations are liquid at pH 5-6 and gel at pH 7.4. 0.15% w/v was found to be optimal for gelling capacity and viscosity. | |
| Below 0.45 | Newtonian fluid | Behaves as a simple viscous liquid. | |
| At or above 0.45 | Shear-thinning and rheopectic | Exhibits time-dependent increase in viscosity with shear. |
Table 3: Influence of Carbomer Concentration on Formulation Properties
| Parameter | Effect of Increasing Carbomer Concentration | Reference |
| Gelling Capacity | Improved | |
| Gelling Time | Improved | |
| Viscosity | Increased | |
| Drug Release | More sustained |
Experimental Protocols
Protocol 1: Preparation of a this compound Ophthalmic Hydrogel
Objective: To prepare a sterile, isotonic, and pH-adjusted ophthalmic hydrogel using this compound.
Materials:
-
This compound powder
-
Active Pharmaceutical Ingredient (API)
-
Purified water
-
Neutralizing agent (e.g., 1M Sodium Hydroxide or Triethanolamine)
-
Tonicity adjusting agent (e.g., Mannitol or Sodium Chloride)
-
Preservative (if for multi-dose use, e.g., Benzalkonium Chloride)
-
pH meter
-
Magnetic stirrer and stir bar
-
Autoclave or sterile filtration unit (0.22 µm filter)
Procedure:
-
Dispersion: Slowly sprinkle the required amount of this compound powder into a vortex of vigorously stirred purified water. Continue stirring until a uniform, lump-free dispersion is obtained. This may take some time as carbomers require adequate hydration.
-
Drug Incorporation: Dissolve the API in a small amount of purified water (if soluble) and add it to the this compound dispersion. If the API is insoluble, it can be dispersed at this stage.
-
Addition of Other Excipients: Add the tonicity adjusting agent and preservative (if required) to the dispersion and stir until dissolved.
-
Neutralization: While continuously monitoring the pH, slowly add the neutralizing agent dropwise to the dispersion. As the pH approaches neutrality (target pH is typically 6.5-7.5 for direct gel formulations, or lower for in situ gels), the viscosity will increase significantly.
-
Final pH and Volume Adjustment: Adjust the final pH to the desired level and add purified water to make up the final volume.
-
Sterilization: Sterilize the final formulation. Autoclaving is a possible method, but its effect on the polymer and API must be validated. Alternatively, the formulation can be prepared aseptically using sterile-filtered components.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release profile of an API from a this compound ophthalmic gel.
Apparatus: Franz diffusion cell.
Materials:
-
This compound gel formulation containing the API
-
Synthetic membrane (e.g., cellulose acetate or polysulfone) with a suitable molecular weight cut-off
-
Receptor medium (e.g., simulated tear fluid or phosphate-buffered saline)
-
Franz diffusion cells
-
Water bath with temperature control
-
Magnetic stirrers
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (35 ± 0.5 °C) receptor medium and place a small magnetic stir bar inside. Ensure no air bubbles are trapped beneath the membrane.
-
Sample Application: Accurately weigh and apply a specified amount of the this compound gel formulation onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Protocol 3: Rheological Characterization
Objective: To determine the viscosity and viscoelastic properties of the this compound gel.
Apparatus: Cone and plate or parallel plate rheometer.
Procedure:
-
Sample Loading: Place an appropriate amount of the gel sample onto the lower plate of the rheometer.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25 °C or 35 °C) for a few minutes.
-
Steady Shear Viscosity: Perform a steady shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity as a function of shear rate. This will demonstrate the shear-thinning behavior of the gel.
-
Oscillatory Measurements: To determine the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant strain within the linear viscoelastic region. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component.
-
Data Analysis: Plot viscosity versus shear rate and G' and G'' versus frequency.
Protocol 4: Assessment of In Situ Gelling Capacity
Objective: To visually determine the gelling ability of a pH-sensitive this compound formulation.
Materials:
-
This compound formulation (at acidic pH)
-
Simulated tear fluid (pH 7.4)
-
Test tube or vial
Procedure:
-
Place a specific volume of the this compound formulation into a test tube.
-
Add a specified volume of the simulated tear fluid.
-
Invert the test tube and observe the sol-to-gel transition.
-
The gelling capacity can be graded based on the time taken for gelation and the stiffness of the resulting gel. A common grading system is:
-
+ : Gelation occurs in a few minutes and the gel remains for a few hours.
-
++ : Gelation is immediate and the gel remains for an extended period.
-
+++ : Gelation is immediate, and the gel is rigid and remains for an extended period.
-
Visualizations
References
Application Notes and Protocols for Measuring the Bioadhesion of Carbomer 941
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the bioadhesive properties of Carbomer 941, a high molecular weight polymer of acrylic acid used extensively in pharmaceutical and biomedical applications for its thickening, suspending, and bioadhesive characteristics. The following methods are described to assess the adhesive interactions between this compound formulations (gels, patches, etc.) and biological or model mucosal surfaces.
Introduction to this compound Bioadhesion
This compound is a cross-linked polyacrylic acid polymer that exhibits bioadhesion due to the formation of hydrogen bonds and electrostatic interactions with mucus and epithelial surfaces.[1] This property is crucial for developing drug delivery systems that require prolonged contact time at the site of application, such as buccal, nasal, ocular, and vaginal formulations.[1] Measuring bioadhesion is a critical step in formulation development to ensure optimal performance.
The primary methods for quantifying bioadhesion can be categorized as in vitro and ex vivo techniques. In vitro methods typically involve the use of artificial membranes or mucin discs, offering high reproducibility. Ex vivo methods utilize excised biological tissues, providing a more physiologically relevant assessment. The choice of method depends on the specific application and the stage of product development.
Key Bioadhesion Measurement Techniques
The most common techniques for measuring the bioadhesion of hydrogels like those formulated with this compound include tensile strength measurement, shear strength measurement, and peel adhesion tests.
Tensile Strength Measurement (Detachment Force Method)
This is the most widely used method to quantify the force required to separate the bioadhesive formulation from a mucosal surface. A texture analyzer or tensiometer is the standard instrument for this test.[2] The key parameters measured are the maximum detachment force (peak adhesion force) and the work of adhesion (calculated from the area under the force-distance curve).[3]
Experimental Protocol: Tensile Strength Measurement
Objective: To determine the force required to detach a this compound formulation from a model mucosal surface.
Materials and Equipment:
-
Texture Analyzer (e.g., TA.XTplusC) or Tensiometer with a suitable probe (e.g., cylindrical, 10 mm diameter).[4]
-
Substrate: Porcine buccal or intestinal mucosa, or a synthetic membrane (e.g., mucin disc).
-
This compound gel or formulation.
-
Phosphate Buffered Saline (PBS), pH adjusted to simulate physiological conditions (e.g., pH 6.8 for buccal).
-
Cyanoacrylate adhesive or double-sided tape.
-
Standard laboratory glassware.
Procedure:
-
Substrate Preparation:
-
If using excised tissue, obtain fresh porcine mucosa. Carefully remove any underlying fat and connective tissue.
-
Cut the mucosa into appropriate sizes and mount it on a holder, ensuring the mucosal side is exposed.
-
Equilibrate the mounted tissue in PBS at 37°C for 10-15 minutes.
-
-
Sample Preparation:
-
Apply the this compound gel to the face of the cylindrical probe. Ensure a uniform and consistent amount for each test.
-
Alternatively, for solid dosage forms (e.g., a patch), attach it to the probe using cyanoacrylate adhesive.
-
-
Measurement:
-
Secure the substrate holder in the texture analyzer.
-
Lower the probe at a defined speed (e.g., 0.5 mm/s) until the this compound formulation makes contact with the mucosal surface.
-
Apply a specified contact force (e.g., 0.5 N) for a set contact time (e.g., 60 seconds) to allow for bond formation.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s). A slower withdrawal speed often provides better discrimination.
-
Record the force required to detach the formulation from the substrate as a function of distance.
-
-
Data Analysis:
-
From the resulting force-distance plot, determine the maximum peak force (Detachment Force, Fmax).
-
Calculate the Work of Adhesion (Wad) by determining the area under the force-distance curve.
-
Perform at least three replicates for each formulation.
-
Data Presentation:
| Formulation | Detachment Force (N) | Work of Adhesion (N·mm) |
| This compound Gel (1%) | [Insert experimental data] | [Insert experimental data] |
| Control (Placebo Gel) | [Insert experimental data] | [Insert experimental data] |
Note: The above table is a template. Actual values will depend on the specific formulation and experimental conditions.
Shear Strength Measurement (Lap Shear Test)
This method assesses the force required to slide the bioadhesive formulation parallel to the mucosal surface. It is particularly relevant for applications where shear forces are predominant, such as in the oral cavity.
Experimental Protocol: Shear Strength Measurement
Objective: To determine the shear strength of a this compound formulation on a model mucosal surface.
Materials and Equipment:
-
Texture Analyzer or Universal Testing Machine with shear test grips.
-
Two plates of a suitable substrate (e.g., glass slides covered with porcine mucosa).
-
This compound gel.
-
Weights for applying a consistent normal force.
Procedure:
-
Substrate Preparation:
-
Mount the mucosal tissue on two separate plates.
-
-
Sample Application:
-
Apply a defined amount of this compound gel to the mucosal surface of one plate.
-
Place the second plate on top, with the mucosal surface in contact with the gel, creating an overlap area (e.g., 25 mm x 25 mm).
-
-
Bond Formation:
-
Apply a light, consistent pressure (e.g., using a 50g weight) for a specified time (e.g., 5 minutes) to ensure intimate contact.
-
-
Measurement:
-
Mount the plates in the shear test grips of the testing machine.
-
Apply a shear force by pulling the plates in opposite directions at a constant speed (e.g., 1 mm/min).
-
Record the maximum force required to cause the plates to slide past one another.
-
-
Data Analysis:
-
Calculate the shear strength by dividing the maximum force by the overlap area (Strength = Force / Area).
-
Perform at least three replicates.
-
Data Presentation:
| Formulation | Maximum Shear Force (N) | Overlap Area (mm²) | Shear Strength (N/mm²) |
| This compound Gel (1%) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Control (Placebo Gel) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Peel Adhesion Test (90° or 180° Peel)
This test measures the force required to peel a bioadhesive patch or film from a mucosal surface at a specific angle. It is useful for characterizing the adhesion of flexible, solid dosage forms.
Experimental Protocol: Peel Adhesion Test
Objective: To determine the peel strength of a this compound-based film or patch from a model mucosal surface.
Materials and Equipment:
-
Texture Analyzer with a peel test fixture.
-
Substrate: Porcine mucosa mounted on a flat, rigid plate.
-
This compound film/patch with a non-adhesive backing to prevent stretching.
-
Roller with a specified weight for sample application.
Procedure:
-
Substrate Preparation:
-
Securely mount the mucosal tissue onto the test plate.
-
-
Sample Application:
-
Cut the this compound film into uniform strips (e.g., 25 mm width).
-
Apply the strip to the mucosal surface and press it down with a roller of a standard weight to ensure uniform contact.
-
-
Measurement:
-
Allow a set time for bond formation (e.g., 1 minute).
-
Clamp the free end of the film in the moving grip of the texture analyzer.
-
Peel the film from the substrate at a constant speed (e.g., 25 mm/min) and at a fixed angle (typically 90° or 180°).
-
Record the force as a function of the peeling distance.
-
-
Data Analysis:
-
Calculate the average peel force over the steady-state peeling region.
-
Express the peel strength as force per unit width of the film (e.g., N/m).
-
Perform at least three replicates.
-
Data Presentation:
| Formulation | Average Peel Force (N) | Film Width (m) | Peel Strength (N/m) |
| This compound Film | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Control Film | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: Workflow for Tensile Strength Measurement of Bioadhesion.
Caption: Workflow for Shear Strength Measurement (Lap Shear Test).
Caption: Simplified Mechanism of this compound Bioadhesion.
References
Application Notes and Protocols for Carbomer 941 as a Stabilizer in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Carbomer 941 as an effective stabilizer for oil-in-water (O/W) emulsions. This compound, a cross-linked polyacrylic acid polymer, is a highly efficient rheology modifier and stabilizer at low concentrations. When neutralized, it forms a hydrogel network that entraps oil droplets, preventing coalescence and maintaining emulsion stability.
Mechanism of Stabilization
This compound stabilizes oil-in-water emulsions through the formation of a three-dimensional network. In its unneutralized state, the polymer chains are coiled. Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the acidic protons on the polymer backbone are removed, leading to electrostatic repulsion between the resulting carboxylate groups. This repulsion causes the polymer chains to uncoil and expand, forming a microgel network that increases the viscosity of the continuous aqueous phase and physically entraps the dispersed oil droplets, thereby preventing their movement and coalescence.
Application Notes and Protocols: Carbomer 941 in 3D Bioprinting of Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology in tissue engineering and regenerative medicine, enabling the fabrication of complex, cell-laden constructs that mimic native tissue architecture. The success of extrusion-based bioprinting is critically dependent on the rheological properties of the bioink. Carbomers, a class of high molecular weight cross-linked polyacrylic acid polymers, are frequently employed as rheological modifiers to impart desirable shear-thinning properties to bioinks.
This document provides detailed application notes and protocols for the use of Carbomer 941 in 3D bioprinting. This compound is characterized by its "long rheology" and lower viscosity compared to other grades like Carbomer 940. These properties make it a suitable candidate for creating bioinks with specific flow characteristics, potentially allowing for lower extrusion pressures and improved cell viability.
Disclaimer: The scientific literature contains limited specific data and established protocols for the use of this compound in 3D bioprinting. The following protocols are based on established principles for Carbomer-based hydrogels and general bioprinting practices. Researchers should consider this as a foundational guide and optimize parameters for their specific applications.
Key Properties of this compound for 3D Bioprinting
-
Low Viscosity: Allows for the formulation of bioinks that can be extruded at lower pressures, potentially reducing shear stress on cells.
-
Long Rheology (Flow Characteristics): Contributes to a smoother, more string-like extrusion, which can be beneficial for certain applications but may reduce filament stacking fidelity if not properly managed.
-
Shear-Thinning Behavior: The viscosity of the bioink decreases under shear stress (during extrusion) and recovers quickly upon deposition, allowing the printed structure to hold its shape.
-
Biocompatibility: Carbomers are generally considered biocompatible and are used in various pharmaceutical and cosmetic applications. However, biocompatibility of the final bioink formulation must always be validated for the specific cell type.[1][2][3]
Experimental Protocols
Preparation of a this compound Stock Solution (1% w/v)
This protocol describes the preparation of a sterile 1% (w/v) this compound stock solution, which can be subsequently mixed with other hydrogel components and cells.
Materials:
-
This compound powder
-
Cell culture grade water (e.g., sterile, deionized, or water for injection)
-
Sterile magnetic stirrer and stir bar
-
Sterile beaker or bottle
-
Autoclave or sterile filter (0.22 µm)
-
pH meter
-
Sterile 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment
Protocol:
-
Sterilization: Autoclave the beaker/bottle, magnetic stir bar, and water.
-
Dispersion: In a sterile environment (e.g., a laminar flow hood), slowly sprinkle 1 g of this compound powder into 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Hydration: Continue stirring until the powder is fully dispersed and the solution becomes a translucent hydrogel. This may take several hours.
-
Neutralization and pH Adjustment:
-
The thickening effect of Carbomer is pH-dependent. The viscosity increases significantly as the pH is raised towards neutral.
-
Slowly add sterile 1 M NaOH dropwise while monitoring the pH. Adjust the pH to 7.0-7.4 for optimal viscosity and cell compatibility. Use sterile 1 M HCl for any downward adjustments if necessary.
-
-
Final Sterilization: If autoclaving was not used for the final solution, sterile filter the neutralized hydrogel. This can be challenging due to the viscosity; a peristaltic pump and a large surface area filter may be required.
-
Storage: Store the sterile 1% this compound stock solution at 4°C.
Formulation of a Cell-Laden Bioink with this compound
This protocol provides an example of how to formulate a bioink using this compound as a rheology modifier in combination with another hydrogel, such as gelatin methacryloyl (GelMA), which provides cell-adhesive properties and can be crosslinked.
Materials:
-
Sterile 1% this compound stock solution (from Protocol 3.1)
-
Sterile GelMA solution (e.g., 10% w/v in phosphate-buffered saline - PBS)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Cell suspension (e.g., 1-10 x 10^6 cells/mL)
-
Sterile syringes and luer-lock connectors
Protocol:
-
Temperature Adjustment: If using a thermosensitive hydrogel like GelMA, warm it to 37°C to reduce its viscosity.
-
Component Mixing: In a sterile tube, combine the hydrogel components. The final concentration of this compound will likely be low (e.g., 0.1-0.5% w/v). For example, to prepare 1 mL of bioink with 0.2% this compound and 5% GelMA:
-
200 µL of 1% this compound stock solution
-
500 µL of 10% GelMA solution
-
Add photoinitiator to the desired final concentration.
-
Adjust the final volume to 1 mL with sterile PBS or cell culture medium.
-
-
Cell Incorporation:
-
Centrifuge the required number of cells to form a pellet.
-
Resuspend the cell pellet in the prepared hydrogel mixture.
-
Gently pipette up and down to ensure a homogenous cell distribution, avoiding the introduction of air bubbles.
-
-
Loading into Cartridge: Carefully load the cell-laden bioink into a sterile printing cartridge, again avoiding air bubbles.
-
Pre-Printing Incubation: Depending on the hydrogel system, a brief incubation at a specific temperature (e.g., 4°C for GelMA to increase viscosity before printing) may be beneficial.
3D Bioprinting and Crosslinking
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzle (e.g., 25-27 gauge)
-
UV light source (for photocrosslinking)
Protocol:
-
Printer Setup: Install the bioink cartridge and nozzle into the bioprinter.
-
Parameter Optimization:
-
Extrusion Pressure: Due to the low viscosity of this compound, start with a low pressure and gradually increase until a continuous filament is extruded.
-
Printing Speed: Adjust the printing speed to match the extrusion rate to avoid filament breaking or spreading.
-
Temperature: Maintain the printhead at a temperature that ensures optimal bioink viscosity (e.g., room temperature or slightly cooled).
-
-
Printing: Print the desired 3D structure onto a sterile surface.
-
Crosslinking: Immediately after printing, crosslink the construct. For a GelMA-based bioink, this would involve exposure to UV light for a specified duration and intensity. The crosslinking parameters must be optimized to ensure structural stability without compromising cell viability.
Post-Printing Cell Culture and Analysis
Protocol:
-
Culture: Transfer the bioprinted construct to a sterile petri dish or well plate and add cell culture medium.
-
Incubation: Culture the construct under standard conditions (e.g., 37°C, 5% CO2).
-
Analysis:
-
Cell Viability: At various time points (e.g., Day 1, 3, 7), assess cell viability using assays such as Live/Dead staining (Calcein AM/Ethidium Homodimer-1) or metabolic assays (e.g., AlamarBlue, MTT).
-
Structural Integrity: Image the construct over time to assess shape fidelity and any degradation.
-
Cell Function: Perform cell-specific functional assays (e.g., immunofluorescence for protein expression, PCR for gene expression) to evaluate the phenotype of the embedded cells.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are template tables that can be used to present experimental data.
Table 1: Rheological Properties of this compound-Based Bioinks (Illustrative Data)
| Bioink Formulation | Viscosity at 1 s⁻¹ (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Yield Stress (Pa) |
| 5% GelMA | 0.8 | 50 | 25 | 15 |
| 5% GelMA + 0.1% C941 | 1.5 | 120 | 40 | 35 |
| 5% GelMA + 0.25% C941 | 3.2 | 250 | 60 | 70 |
| 5% GelMA + 0.5% C941 | 6.8 | 480 | 95 | 130 |
Table 2: Printability Assessment of Bioink Formulations (Illustrative Data)
| Bioink Formulation | Printing Pressure (kPa) | Filament Diameter (µm) | Pore Size (µm) | Shape Fidelity (%) |
| 5% GelMA | 25 | 350 ± 30 | 450 ± 40 | 75 |
| 5% GelMA + 0.1% C941 | 35 | 320 ± 25 | 420 ± 35 | 85 |
| 5% GelMA + 0.25% C941 | 50 | 310 ± 20 | 410 ± 30 | 92 |
| 5% GelMA + 0.5% C941 | 70 | 300 ± 15 | 400 ± 25 | 95 |
Table 3: Cell Viability in Bioprinted Constructs Over Time (Illustrative Data)
| Bioink Formulation | Day 1 Viability (%) | Day 3 Viability (%) | Day 7 Viability (%) |
| 5% GelMA + 0.25% C941 | 92 ± 4 | 88 ± 5 | 85 ± 6 |
| 5% GelMA + 0.5% C941 | 89 ± 5 | 85 ± 6 | 81 ± 7 |
Visualization of Workflows and Pathways
Experimental Workflow for 3D Bioprinting with this compound
The following diagram illustrates the general workflow from bioink preparation to analysis.
Caption: General workflow for developing and analyzing 3D bioprinted constructs using this compound-based bioinks.
Conceptual Signaling Pathways in Cell-Laden Hydrogels
The following diagram illustrates conceptual signaling pathways that are generally relevant for cells within a hydrogel matrix, such as those that could be formulated with this compound. Specific pathways modulated by this compound have not been detailed in the literature.
Caption: Conceptual diagram of cell-matrix interactions and mechanotransduction pathways relevant to bioprinted tissues.
References
Application Notes and Protocols for In Vitro Drug Release Testing of Carbomer 941 Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 941, a high molecular weight polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry for the formulation of controlled-release oral solid dosage forms. Its ability to form a hydrogel matrix upon hydration allows for the sustained release of entrapped active pharmaceutical ingredients (APIs). The in vitro drug release test is a critical quality control parameter and a valuable tool in the development of these dosage forms, providing insights into the drug release mechanism and ensuring batch-to-batch consistency.
These application notes provide detailed protocols for conducting in vitro drug release testing of this compound matrices using the USP Apparatus 2 (Paddle Apparatus) and subsequent analysis by UV-Vis spectrophotometry.
Data Presentation
The following table summarizes the in vitro cumulative drug release of Theophylline from a sustained-release tablet formulation containing Carbopol-941P. This data illustrates the controlled-release properties imparted by the this compound matrix over a 12-hour period.
Table 1: In Vitro Cumulative Drug Release of Theophylline from this compound Matrix Tablets [1]
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 0.5 |
| 2 | 28.6 ± 0.8 |
| 4 | 45.3 ± 1.2 |
| 6 | 62.1 ± 1.5 |
| 8 | 75.8 ± 1.9 |
| 10 | 88.4 ± 2.1 |
| 12 | 95.7 ± 2.3 |
Data represents mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: In Vitro Drug Release Testing using USP Apparatus 2 (Paddle Apparatus)
This protocol outlines the procedure for determining the in vitro drug release from this compound matrix tablets.
1. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath with temperature control
-
Dissolution vessels (typically 900 mL)
-
Paddles
-
Volumetric flasks
-
Pipettes
-
Syringes with filters (e.g., 0.45 µm)
-
This compound matrix tablets
-
Dissolution medium (e.g., 0.1N HCl, phosphate buffer pH 6.8)
-
Deaerated purified water
2. Procedure:
-
Preparation of Dissolution Medium: Prepare the desired volume of the dissolution medium as specified for the product (e.g., 900 mL of 0.1N HCl for the first 2 hours, followed by a change to 900 mL of phosphate buffer pH 6.8). Deaerate the medium by a suitable method (e.g., heating and filtering, or vacuum).
-
Apparatus Setup:
-
Set up the USP Apparatus 2.
-
Fill the dissolution vessels with the specified volume of the dissolution medium (e.g., 900 mL).
-
Equilibrate the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to the specified rate (e.g., 50 rpm).
-
-
Tablet Introduction:
-
Carefully drop one this compound matrix tablet into each dissolution vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a specified volume of the sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn sample through a suitable filter (e.g., 0.45 µm syringe filter) to prevent undissolved particles from interfering with the analysis.
-
If required by the analytical method, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry (see Protocol 2).
-
Protocol 2: Analysis of Drug Release Samples by UV-Vis Spectrophotometry
This protocol describes the quantitative analysis of the drug released into the dissolution medium using a UV-Vis spectrophotometer.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Dissolution samples from Protocol 1
-
Reference standard of the API
-
Dissolution medium (as a blank)
2. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the API reference standard of a known concentration in the dissolution medium.
-
From the stock solution, prepare a series of standard solutions of different concentrations covering the expected range of the drug in the dissolution samples.
-
-
Preparation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug, using the dissolution medium as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 1.
-
-
Analysis of Dissolution Samples:
-
If necessary, dilute the collected and filtered dissolution samples with the dissolution medium to bring the drug concentration within the linear range of the calibration curve.
-
Measure the absorbance of each (diluted) sample at the λmax.
-
-
Calculation of Drug Release:
-
Determine the concentration of the drug in each sample using the equation of the calibration curve.
-
Calculate the cumulative amount of drug released at each time point, correcting for any volume replacement if performed.
-
Express the cumulative amount of drug released as a percentage of the label claim.
-
Visualizations
The following diagrams illustrate the key workflows in the in vitro drug release testing of this compound matrices.
References
Application Note: Characterization of Carbomer 941 Rheology Using a Cone-Plate Viscometer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 941 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.[1][2][3] It is a widely used excipient in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent.[4][5] The rheological properties of this compound formulations are critical to their performance, influencing factors such as product stability, texture, and drug release characteristics. When dispersed in water, this compound forms an acidic solution with low viscosity. However, upon neutralization with a suitable base, the polymer chains uncoil and form a highly viscous gel network. This application note provides a detailed protocol for characterizing the rheological properties of this compound using a cone-plate viscometer, a precise instrument for measuring the flow behavior of non-Newtonian fluids.
Key Rheological Properties of this compound
-
Shear-Thinning (Pseudoplastic) Behavior: this compound gels exhibit a decrease in viscosity with an increasing rate of shear. This property is desirable for many topical and oral formulations, allowing for easy spreading or pouring while maintaining high viscosity at rest for stability.
-
Yield Stress: A finite stress is required to initiate the flow of a this compound gel. This property contributes to the excellent suspending capability of this compound, preventing the settling of active ingredients or other suspended particles.
-
Thixotropy: Some Carbomer gels may exhibit a time-dependent decrease in viscosity under constant shear, followed by a gradual recovery when the shear is removed.
Materials and Methods
Materials:
-
This compound powder
-
Deionized water
-
Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine (TEA))
-
pH meter
-
Analytical balance
-
Beakers and magnetic stir bars
Instrumentation:
-
Cone-plate viscometer/rheometer equipped with temperature control. A typical cone geometry would be a 40 mm diameter with a 2° cone angle.
-
Homogenizer or overhead stirrer
Experimental Protocols
Preparation of this compound Gel (0.5% w/w)
-
Dispersion: Slowly sprinkle 0.5 g of this compound powder into 99.5 g of deionized water while stirring gently with a magnetic stirrer to avoid lump formation.
-
Hydration: Continue stirring until the powder is fully dispersed and hydrated. This may take several hours. A pre-gel can be made in advance to ensure complete swelling.
-
Neutralization: While monitoring the pH, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the Carbomer dispersion with gentle stirring. Continue adding the base until a pH of 7.0 ± 0.2 is achieved. A clear, viscous gel will form.
-
Homogenization: For a uniform consistency, gently homogenize the gel using an overhead stirrer at a low speed. Avoid high shear, which can permanently reduce the viscosity of some carbomers.
-
Equilibration: Allow the gel to equilibrate at the desired testing temperature (e.g., 25°C) for at least 30 minutes before measurement.
Rheological Measurements using a Cone-Plate Viscometer
a) Steady-State Flow (Viscosity Curve): This experiment measures the viscosity of the sample as a function of shear rate.
-
Place an appropriate amount of the this compound gel onto the lower plate of the viscometer.
-
Lower the cone to the set gap.
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and then back down to the initial shear rate.
-
Record the viscosity and shear stress at various shear rates.
b) Yield Stress Measurement: This can be determined using a controlled stress ramp.
-
Apply a gradually increasing shear stress to the sample.
-
Monitor the resulting strain or shear rate.
-
The yield stress is the stress at which a significant increase in shear rate is observed, indicating the onset of flow.
c) Thixotropic Loop Test: This experiment evaluates the time-dependent behavior of the gel.
-
Perform a shear rate ramp up from a low to a high shear rate.
-
Immediately perform a shear rate ramp down from the high to the low shear rate.
-
Plot the shear stress versus shear rate. The area between the upward and downward curves represents the thixotropic breakdown.
Data Presentation
The quantitative data obtained from the rheological characterization can be summarized in the following tables for easy comparison.
Table 1: Viscosity of 0.5% this compound Gel at Different Shear Rates (25°C)
| Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| 0.1 | 10,500 |
| 1 | 6,200 |
| 10 | 2,100 |
| 50 | 850 |
| 100 | 500 |
Table 2: Key Rheological Parameters of 0.5% this compound Gel (25°C)
| Parameter | Value | Unit |
| Yield Stress | 35 | Pa |
| Thixotropic Loop Area | 150 | Pa/s |
| Viscosity at 0.5 s⁻¹ | 8,000 | mPa·s |
| Viscosity at 50 s⁻¹ | 850 | mPa·s |
Visualization of Experimental Workflow and Conceptual Relationships
Caption: Experimental workflow for this compound rheological characterization.
Caption: Relationship between this compound structure and its rheological properties.
References
Application Notes and Protocols for the Synthesis of Nanoparticles Using a Carbomer 941 Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbomer 941, a high molecular weight polymer of acrylic acid, serves as an effective and versatile matrix for the synthesis and stabilization of various nanoparticles.[1] Its three-dimensional hydrogel network, formed upon neutralization, provides an ideal environment for the in-situ synthesis of nanoparticles, preventing their agglomeration and controlling their growth.[2][3] The carboxylic groups within the polymer chain act as capping and stabilizing agents, ensuring the formation of well-dispersed and stable nanoparticles.[1][4] This method offers advantages such as cost-effectiveness, environmental friendliness, and uniform nanoparticle distribution within the hydrogel matrix. Nanoparticles synthesized within a this compound matrix, such as silver (AgNPs) and zinc oxide (ZnO NPs), have shown significant potential in biomedical applications, including drug delivery and antibacterial treatments, owing to the biocompatible and mucoadhesive properties of the carbomer.
Applications
Nanoparticles synthesized within a this compound matrix are promising candidates for a range of biomedical and pharmaceutical applications:
-
Topical Drug Delivery: The gel-based formulation is ideal for dermal and transdermal drug delivery, providing controlled release of therapeutic agents.
-
Antibacterial Agents: Carbomer gels containing AgNPs or ZnO NPs can be used as potent antibacterial formulations for wound dressings and treating skin infections. The hydrogel can maintain a moist environment conducive to healing while the nanoparticles provide antimicrobial action.
-
Bioimaging and Theranostics: Biopolymer-coated ZnO nanoparticles are being explored for their potential in bioimaging and targeted cancer therapy due to their low toxicity and biocompatibility.
-
Controlled Release Systems: The cross-linked polymer network of this compound allows for the sustained release of encapsulated drugs or nanoparticles, which is beneficial for long-term therapeutic effects.
Experimental Protocols
Protocol 1: In-Situ Synthesis of Silver Nanoparticles (AgNPs) in this compound Hydrogel
This protocol describes the in-situ chemical reduction method for synthesizing AgNPs within a this compound hydrogel matrix. The carbomer acts as both a stabilizer and a template for the nanoparticle formation.
Materials:
-
This compound powder
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Triethanolamine (TEA) or Sodium hydroxide (NaOH) for neutralization
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
This compound Gel Preparation:
-
Disperse 0.5 g of this compound powder in 100 mL of deionized water with continuous stirring.
-
Allow the mixture to stir for 1-2 hours to ensure complete hydration and formation of a uniform dispersion. The initial pH will be acidic (around 2.5–3.0).
-
-
Incorporation of Silver Precursor:
-
To the this compound dispersion, add a silver nitrate solution to achieve a final concentration of 1 mM AgNO₃.
-
Stir the mixture for 30 minutes to ensure homogeneous distribution of silver ions within the polymer matrix.
-
-
Neutralization and Gel Formation:
-
Slowly add a neutralizing agent (e.g., triethanolamine or 0.1 M NaOH) dropwise to the mixture while stirring.
-
Monitor the pH and continue adding the neutralizing agent until the pH reaches approximately 7.0. This will cause the polymer to swell and form a viscous hydrogel.
-
-
In-Situ Reduction and AgNP Formation:
-
Prepare a fresh, chilled 0.1 M solution of sodium borohydride (NaBH₄).
-
Add the NaBH₄ solution dropwise to the neutralized this compound gel containing AgNO₃ under vigorous stirring.
-
The formation of AgNPs is indicated by a color change of the gel from colorless to a pale yellow or brownish color. This is due to the surface plasmon resonance of the synthesized nanoparticles.
-
Continue stirring for an additional 30 minutes to ensure the reduction process is complete.
-
-
Purification and Storage:
-
The resulting AgNP-Carbomer 941 hydrogel can be used directly. For characterization of the nanoparticles, the gel can be dialyzed against deionized water to remove unreacted reagents.
-
Store the hydrogel in a dark container at 4°C to maintain stability.
-
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) Stabilized by this compound
This protocol details the chemical precipitation method for synthesizing ZnO NPs, where this compound is used as a stabilizing agent to control particle size and prevent aggregation.
Materials:
-
This compound powder
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Triethanolamine (TEA) or Sodium hydroxide (NaOH)
Equipment:
-
Ultrasonic bath
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and graduated cylinders
-
Centrifuge
Procedure:
-
This compound Stabilizer Solution Preparation:
-
Prepare a 0.5% (w/v) this compound dispersion in deionized water as described in Protocol 1, Step 1.
-
Neutralize the dispersion to a pH of ~7.0 using TEA or NaOH to form a viscous gel.
-
-
Synthesis of ZnO Nanoparticles:
-
In a separate beaker, dissolve zinc acetate dihydrate in deionized water to prepare a 0.2 M solution.
-
Add the zinc acetate solution to the neutralized this compound gel with constant stirring.
-
While stirring, add an equivalent amount of ammonium hydroxide solution dropwise to the mixture. This will initiate the precipitation of zinc hydroxide (Zn(OH)₂).
-
An excess of ammonium hydroxide will dissolve the precipitate to form ammonium zincate.
-
-
Formation of ZnO NPs:
-
Place the reaction mixture in an ultrasonic bath and heat to approximately 80°C for 1-2 hours. The ultrasonic irradiation and heat will facilitate the conversion of ammonium zincate into ZnO nanoparticles.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Centrifuge the mixture to separate the ZnO NP-Carbomer 941 composite.
-
Wash the resulting pellet multiple times with deionized water to remove by-products.
-
-
Storage:
-
The purified ZnO NP-Carbomer 941 paste or gel can be stored for further use and characterization.
-
Characterization Methods
-
UV-Visible Spectroscopy: Used to confirm the formation of nanoparticles. AgNPs typically exhibit a surface plasmon resonance peak between 400-450 nm.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic size, polydispersity index (PDI), and zeta potential of the nanoparticles. The zeta potential indicates the surface charge and stability of the nanoparticle dispersion.
-
Transmission Electron Microscopy (TEM): Provides information on the morphology (shape), size, and dispersion of the synthesized nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups involved in the stabilization of nanoparticles by the this compound matrix.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Synthesized in Carbomer Matrix
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| ZnO NPs in Carbopol | Chemical Precipitation | ~600 nm | Not Reported | High negative value | |
| AgNPs in Hydrogel | In-situ Reduction | 20.50 nm | Not Reported | -38.6 mV | |
| AgNPs (Neem Extract) | Green Synthesis | 30 nm | Not Reported | -22.23 mV | |
| Polymeric NPs | Emulsification | 220-245 nm | 0.098 - 0.194 | -28.0 to +44.9 mV |
Note: Data is compiled from various studies and may not exclusively use this compound but similar hydrogel matrices. The properties can vary significantly based on the precise protocol.
Visualizations
References
- 1. Synthesis and Characterization of Antibacterial Carbopol/ZnO Hybrid Nanoparticles Gel [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In Situ Synthesis of Silver Nanoparticles in a Hydrogel of Carboxymethyl Cellulose with Phthalated-Cashew Gum as a Promising Antibacterial and Healing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Modeling the Release Kinetics of a Model Drug from a Carbomer 941 Hydrogel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 941, a high molecular weight polymer of acrylic acid, is a widely used gelling agent in the pharmaceutical and cosmetic industries due to its ability to form stable, transparent hydrogels at low concentrations. These hydrogels are excellent candidates for controlled drug delivery systems, offering advantages such as biocompatibility, ease of preparation, and the ability to provide sustained release of therapeutic agents.[1] Understanding the kinetics of drug release from these hydrogels is crucial for designing formulations with desired therapeutic outcomes.
This application note provides a detailed protocol for the preparation of a this compound hydrogel, loading of a model drug, and the subsequent in-vitro release study. Furthermore, it outlines the application of various mathematical models to analyze the release data and elucidate the underlying drug release mechanisms.
Experimental Protocols
Materials
-
This compound powder
-
Model Drug (e.g., Diclofenac Sodium)
-
Triethanolamine (TEA)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
pH meter
-
Analytical balance
-
UV-Vis Spectrophotometer
Preparation of this compound Hydrogel (1% w/v)
A clear and viscous hydrogel is formed by the neutralization of the acidic this compound dispersion.[2][3][4][5]
-
Slowly disperse 1.0 g of this compound powder into 100 mL of deionized water in a beaker while continuously stirring with a magnetic stirrer. Avoid vigorous stirring to prevent the formation of excessive air bubbles.
-
Allow the dispersion to hydrate for at least 30 minutes to ensure complete wetting of the polymer particles. The dispersion will appear cloudy and acidic (pH ≈ 3).
-
Slowly add triethanolamine (TEA) dropwise to the this compound dispersion while stirring.
-
Continuously monitor the pH of the dispersion using a pH meter. Continue adding TEA until the pH of the gel reaches approximately 7.0-7.5.
-
As the pH approaches neutrality, the dispersion will thicken and become a transparent, viscous hydrogel.
-
Allow the gel to stand for a few hours to ensure complete neutralization and to let any entrapped air bubbles escape.
Drug Loading into the Hydrogel
There are two primary methods for loading a drug into the this compound hydrogel:
Method A: Loading during Gelation
-
Dissolve the desired amount of the model drug (e.g., 100 mg of Diclofenac Sodium) in the initial 100 mL of deionized water before dispersing the this compound powder.
-
Proceed with the hydrogel preparation steps as described in section 2.2. The drug will be entrapped within the hydrogel matrix as it forms.
Method B: Loading by Swelling
-
Prepare the drug-free this compound hydrogel as described in section 2.2.
-
Accurately weigh a portion of the prepared hydrogel (e.g., 5 g).
-
Prepare a concentrated solution of the model drug in a suitable solvent (e.g., PBS pH 7.4).
-
Immerse the weighed hydrogel in the drug solution and allow it to swell for a specified period (e.g., 24 hours) at a constant temperature. The drug will diffuse into the hydrogel matrix.
-
After the swelling period, remove the hydrogel, gently blot the surface to remove excess drug solution, and weigh it to determine the amount of drug-loaded solution absorbed.
In-Vitro Drug Release Study
The in-vitro release study is performed to simulate the release of the drug from the hydrogel into a physiological environment.
-
Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 1 g).
-
Place the hydrogel in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4).
-
Maintain the beaker at a constant temperature of 37 ± 0.5 °C in a water bath with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the release medium (e.g., 3 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the withdrawn samples for drug concentration using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).
-
Calculate the cumulative percentage of drug released at each time point.
Modeling of Release Kinetics
To understand the mechanism of drug release from the this compound hydrogel, the in-vitro release data is fitted to several kinetic models.
Kinetic Models
The following are the commonly used models to describe drug release from hydrogel matrices:
-
Zero-Order Kinetics: This model describes a system where the drug release rate is independent of its concentration. The equation is:
-
Qt = Q0 + K0t
-
Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0 is the zero-order release constant.
-
-
First-Order Kinetics: This model describes drug release where the release rate is directly proportional to the amount of drug remaining in the matrix. The equation is:
-
log Ct = log C0 - K1t / 2.303
-
Where Ct is the amount of drug remaining at time t, C0 is the initial amount of drug, and K1 is the first-order release constant.
-
-
Higuchi Model: This model describes drug release from an insoluble matrix as a process governed by Fickian diffusion, where the cumulative amount of drug released is proportional to the square root of time. The equation is:
-
Qt = KH√t
-
Where Qt is the amount of drug released at time t and KH is the Higuchi diffusion constant.
-
-
Korsmeyer-Peppas Model: This is a semi-empirical model that describes drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. The equation is:
-
Mt / M∞ = Ktn
-
Where Mt / M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. For a cylindrical geometry, an n value of ≈ 0.45 indicates Fickian diffusion, 0.45 < n < 0.89 indicates non-Fickian (anomalous) transport, n = 0.89 indicates Case II transport (zero-order release), and n > 0.89 indicates super Case II transport.
-
Data Analysis
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to the kinetic models described above by plotting:
-
Cumulative % drug release vs. time (Zero-order)
-
Log cumulative % drug remaining vs. time (First-order)
-
Cumulative % drug release vs. square root of time (Higuchi)
-
Log cumulative % drug release vs. log time (Korsmeyer-Peppas)
-
-
Determine the correlation coefficient (R²) for each model. The model that yields the highest R² value is considered the best fit for the release data.
-
For the Korsmeyer-Peppas model, determine the value of the release exponent 'n' from the slope of the log-log plot to understand the release mechanism.
Data Presentation
The following tables present hypothetical data for a typical drug release study from a this compound hydrogel and the subsequent kinetic modeling results.
Table 1: Cumulative Percentage of Model Drug Released from this compound Hydrogel
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 0.5 | 15.2 |
| 1 | 22.8 |
| 2 | 33.5 |
| 4 | 48.9 |
| 6 | 60.1 |
| 8 | 68.5 |
| 12 | 80.3 |
| 24 | 95.7 |
Table 2: Kinetic Modeling of Drug Release Data
| Model | Equation | R² | Rate Constant | Release Exponent (n) |
| Zero-Order | Qt = 4.12t + 15.8 | 0.915 | K0 = 4.12 %/h | - |
| First-Order | log Ct = 2 - 0.05t | 0.982 | K1 = 0.115 h-1 | - |
| Higuchi | Qt = 20.5√t + 3.2 | 0.989 | KH = 20.5 %/h1/2 | - |
| Korsmeyer-Peppas | log(Mt/M∞) = 0.65log(t) + 1.35 | 0.995 | K = 22.4 %/hn | 0.65 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Thickening mechanism and dissolution method of carbomer [vacutaineradditives.com]
- 4. Carbomer carbopol gel neutralization high-efficient thickening,suspending [nmcarbomer.com]
- 5. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid "fish eyes" when dispersing Carbomer 941
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dispersing Carbomer 941 and avoiding common issues such as the formation of "fish eyes."
Frequently Asked Questions (FAQs)
Q1: What are "fish eyes" in the context of this compound dispersion?
A1: "Fish eyes" are partially hydrated agglomerates of this compound powder that can form during the dispersion process.[1][2] These lumps consist of a gelled outer layer that prevents water or solvent from penetrating and hydrating the dry powder at the core.[1][3][4] This incomplete hydration leads to a grainy texture and a reduction in the final viscosity of the gel.
Q2: What is the primary cause of "fish eye" formation?
A2: The primary cause of "fish eyes" is improper dispersion technique, where the this compound powder is not introduced to the dispersion medium in a way that allows individual particles to wet out completely before they begin to swell and form a gel. When the powder is added too quickly or without sufficient agitation, the particles clump together. The outer particles in the clump hydrate rapidly, forming a gelatinous barrier that is difficult for the solvent to penetrate.
Q3: What is the recommended concentration range for this compound?
A3: The typical recommended dosage for this compound is between 0.2% and 1.5% by weight. For topical applications, the usage level can range from 0.5% to 3% by weight. A common concentration for viscosity testing is a 0.5% aqueous dispersion.
Q4: At what pH does this compound achieve its maximum viscosity?
A4: Unneutralized aqueous dispersions of this compound are acidic, with a pH typically between 2.5 and 3.5. To achieve maximum viscosity, the dispersion must be neutralized. The ideal pH range for achieving optimal thickening is between 5.0 and 10.0. Some sources recommend a pH range of 6 to 11 for neutralized aqueous gels.
Q5: What are suitable neutralizing agents for this compound?
A5: Common neutralizing agents for this compound include sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethanolamine (TEA). The choice of neutralizer can depend on the desired properties of the final formulation and the solvent system used.
Troubleshooting Guide: Avoiding "Fish Eyes"
This guide provides a systematic approach to troubleshooting and preventing the formation of "fish eyes" during the dispersion of this compound.
Problem: "Fish eyes" or lumps are present in the dispersion.
Root Cause Analysis and Solutions:
Caption: Troubleshooting logic for "fish eye" formation.
Experimental Protocols
Protocol 1: Standard Aqueous Dispersion of this compound
This protocol outlines the standard method for dispersing this compound in an aqueous medium to avoid the formation of "fish eyes."
Caption: Standard aqueous dispersion workflow for this compound.
Protocol 2: Pre-wetting Method for this compound Dispersion
This protocol describes the pre-wetting technique, which can be particularly useful for preventing "fish eyes."
-
Preparation:
-
Weigh the required amounts of this compound, a non-solvent wetting agent (e.g., glycerin or propylene glycol), and deionized water. A typical ratio for pre-wetting is 1:1 to 1:3 (Carbomer:wetting agent).
-
-
Pre-wetting:
-
In a separate container, add the this compound to the wetting agent.
-
Mix thoroughly until a smooth, lump-free paste is formed.
-
-
Dispersion:
-
Place the deionized water in the main mixing vessel and begin agitation to form a vortex.
-
Gradually add the this compound paste to the vortex of the water.
-
Continue mixing until the dispersion is uniform and fully hydrated.
-
-
Neutralization:
-
Reduce the mixing speed.
-
Slowly add the chosen neutralizing agent until the desired pH and viscosity are achieved.
-
Data Summary Tables
Table 1: Recommended Parameters for this compound Dispersion
| Parameter | Recommended Value | Notes |
| Concentration | 0.2 - 1.5 wt% | Can be up to 3.0 wt% for certain topical applications. |
| Dispersion pH | ~ 2.5 - 3.5 | Unneutralized aqueous dispersion. |
| Neutralized pH | 5.0 - 10.0 | Optimal range for achieving maximum viscosity. |
| Mixing Speed (Dispersion) | 800 - 1200 rpm | Moderate agitation is key to prevent polymer shearing. |
| Mixing Speed (Neutralization) | ~ 300 rpm | Slower speed to avoid air entrapment in the viscous gel. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| "Fish Eyes" / Lumps | Improper powder addition; Inadequate agitation. | Slowly sift powder into a vortex; Use a sieve; Pre-wet with a non-solvent. |
| Low Viscosity | Incomplete hydration; Polymer shearing; Incorrect pH. | Ensure all "fish eyes" are dispersed; Avoid excessively high mixing speeds; Neutralize to the optimal pH range. |
| Grainy Texture | Presence of undissolved particles. | Allow for sufficient hydration time; Ensure proper dispersion technique was followed. |
| Air Entrapment / Foam | Excessive agitation speed, especially during neutralization. | Reduce mixing speed once the solution begins to thicken; Use a broad, paddle-like stirrer. |
References
Technical Support Center: Optimizing Carbomer 941 Neutralization for Maximum Viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the neutralization process of Carbomer 941 to achieve maximum viscosity in their formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the neutralization of this compound.
Q1: Why is my final gel cloudy or hazy instead of clear?
A1: Cloudiness in this compound gels can be attributed to several factors:
-
Incomplete Hydration: The this compound powder may not have been fully dispersed and hydrated before neutralization. This leads to undissolved particles that scatter light. Ensure the dispersion is lump-free and allowed sufficient time to hydrate.
-
Air Entrapment: Vigorous mixing, especially during and after neutralization, can introduce air bubbles that are difficult to remove and cause a hazy appearance.[1] Use slow, sweeping agitation.
-
Incompatible Ingredients: Certain active pharmaceutical ingredients (APIs) or excipients can interact with the this compound polymer, leading to precipitation or cloudiness.
-
Incorrect Solvent System: While this compound is soluble in water, the presence of other solvents can affect its clarity.
Q2: The viscosity of my gel is lower than expected. What went wrong?
A2: Several factors can lead to lower than expected viscosity:
-
Improper Dispersion: The formation of agglomerates, or "fish-eyes," during dispersion prevents the complete hydration of the this compound, resulting in a lower effective polymer concentration and reduced viscosity.[1][2]
-
Incorrect pH: Maximum viscosity for this compound is typically achieved within a pH range of 6.0 to 10.0.[3] A pH outside of this range will result in significantly lower viscosity.
-
Presence of Electrolytes: this compound is sensitive to electrolytes, especially divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺), which can cause a dramatic decrease in viscosity.[4]
-
Excessive Shear: Applying high shear stress, particularly after neutralization, can permanently break down the polymer network, leading to a loss of viscosity.
-
Inaccurate Polymer or Neutralizer Concentration: Ensure precise measurements of both this compound and the neutralizing agent.
Q3: My gel's viscosity decreases over time. Why is it unstable?
A3: A gradual loss of viscosity can be due to:
-
UV Radiation Exposure: Carbomer polymers can be degraded by UV light, leading to a permanent loss of viscosity. Formulations in transparent packaging should be protected from light or contain a UV absorber.
-
Microbial Contamination: Although this compound does not support microbial growth, contamination of the formulation can lead to degradation of other components, which may in turn affect the gel structure.
-
Delayed Hydration: If the initial dispersion was not fully hydrated, the gel structure may slowly change over time as the remaining polymer hydrates.
Q4: I'm observing the formation of insoluble particles or a grainy texture in my gel.
A4: This issue is often related to:
-
Poor Dispersion: "Fish-eyes" or agglomerates that were not broken down during the initial dispersion step will remain as gelatinous particles in the final product.
-
Incompatibility: As mentioned, interactions with other formulation components can lead to the precipitation of the this compound or other ingredients.
-
Use of Divalent or Trivalent Bases for Neutralization: Neutralizing with bases containing divalent cations (e.g., calcium hydroxide) will cause the polymer to precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for achieving maximum viscosity with this compound?
A1: The optimal pH range for neutralizing this compound to achieve maximum viscosity is typically between 6.0 and 10.0. Outside this range, the viscosity will be significantly lower.
Q2: Which neutralizing agents are recommended for this compound?
A2: Common neutralizing agents include:
-
Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective neutralizers. They should be used as dilute solutions (e.g., 10-20% w/v) to avoid localized pH spikes that can negatively impact the polymer.
-
Organic Amines: Triethanolamine (TEA) is a widely used neutralizing agent. It offers a more controlled neutralization process.
Q3: How does the concentration of this compound affect the final viscosity?
A3: The viscosity of the gel is directly proportional to the concentration of this compound. Typical usage levels range from 0.1% to 0.5%, depending on the desired final viscosity. A 0.5% aqueous dispersion of neutralized this compound typically has a viscosity between 4,000 and 11,000 centipoise (cP).
Q4: Can I add other ingredients to my this compound gel?
A4: Yes, but the order of addition is crucial. It is generally recommended to add other ingredients before neutralizing the this compound dispersion. Adding electrolytes or other ionic ingredients after neutralization can cause a significant drop in viscosity.
Q5: How should I properly disperse this compound powder to avoid lumps?
A5: To avoid agglomerates, the this compound powder should be sifted slowly and evenly onto the surface of the vortex of a rapidly stirred aqueous solution. Using a high-speed disperser can be effective, but care must be taken to avoid excessive shear. Another technique is to pre-wet the this compound with a non-solvent humectant like glycerin or propylene glycol to create a slurry before adding it to the water.
Experimental Protocols
Protocol 1: Optimization of this compound Neutralization with Sodium Hydroxide
Objective: To determine the optimal pH for maximum viscosity of a 0.5% this compound gel using Sodium Hydroxide as the neutralizing agent.
Methodology:
-
Dispersion:
-
Slowly sift 2.5 g of this compound powder into 497.5 g of deionized water while stirring at 800-1200 rpm with a propeller stirrer, creating a vortex to draw the powder into the liquid.
-
Continue stirring for 60-90 minutes until the dispersion is uniform and free of lumps. Allow the dispersion to stand for 30 minutes to ensure complete hydration.
-
-
Neutralization and Viscosity Measurement:
-
Prepare a 10% (w/v) solution of sodium hydroxide.
-
While stirring the this compound dispersion at a low speed (200-300 rpm) to avoid air entrapment, slowly add the 10% NaOH solution dropwise.
-
Monitor the pH of the dispersion continuously with a calibrated pH meter.
-
At pH increments of 0.5 (starting from the initial pH up to pH 11), take a sample of the gel and measure its viscosity using a rotational viscometer.
-
-
Data Analysis:
-
Plot the viscosity measurements against the corresponding pH values to generate a viscosity curve and identify the pH at which maximum viscosity is achieved.
-
Protocol 2: Evaluating the Effect of Electrolytes on this compound Viscosity
Objective: To quantify the impact of a common electrolyte (Sodium Chloride) on the viscosity of a neutralized this compound gel.
Methodology:
-
Gel Preparation:
-
Prepare a 0.5% this compound gel and neutralize it to its optimal pH (as determined in Protocol 1) using 10% NaOH.
-
-
Electrolyte Addition:
-
Prepare stock solutions of Sodium Chloride (NaCl) at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Divide the neutralized this compound gel into several aliquots.
-
To each aliquot, add a specific volume of a NaCl stock solution to achieve final NaCl concentrations of 0.1%, 0.2%, 0.5%, and 1.0% (w/w) in the gel. Gently mix until uniform.
-
-
Viscosity Measurement:
-
Measure the viscosity of each gel sample containing the different concentrations of NaCl.
-
-
Data Analysis:
-
Compare the viscosity of the gels containing NaCl to the viscosity of the control gel (without NaCl) to determine the effect of electrolyte concentration on viscosity.
-
Data Presentation
Table 1: Key Parameters for this compound Neutralization
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.1% - 0.5% (w/w) | Higher concentrations lead to higher viscosity. |
| Optimal pH Range | 6.0 - 10.0 | Maximum viscosity is typically achieved in this range. |
| Neutralizing Agents | Sodium Hydroxide, Potassium Hydroxide, Triethanolamine (TEA) | Use dilute solutions (10-20%) of inorganic bases. |
| Dispersion Mixing Speed | 800 - 1200 rpm | High enough to create a vortex but avoid excessive shear. |
| Neutralization Mixing Speed | < 300 rpm | Slow, gentle mixing to prevent air entrapment and polymer degradation. |
| Viscosity (0.5% neutralized gel) | 4,000 - 11,000 cP | This is a typical range; actual viscosity depends on specific conditions. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Viscosity | Improper dispersion, incorrect pH, presence of electrolytes, excessive shear. | Ensure complete hydration, adjust pH to 6-10, avoid electrolytes, use low shear after neutralization. |
| Cloudy/Hazy Gel | Incomplete hydration, air entrapment, incompatible ingredients. | Improve dispersion, use slow mixing, check for ingredient compatibility. |
| Grainy Texture | "Fish-eyes" from poor dispersion, use of divalent bases. | Sift powder slowly into a vortex, use monovalent bases for neutralization. |
| Viscosity Loss Over Time | UV degradation, microbial contamination. | Protect from light, use appropriate preservatives. |
Visualizations
References
Technical Support Center: Troubleshooting Viscosity Loss in Carbomer 941 Gels
For researchers, scientists, and drug development professionals, maintaining the long-term stability and viscosity of Carbomer 941 gels is crucial for product efficacy and shelf-life. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of viscosity loss in this compound gel formulations over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of viscosity loss in our this compound gel upon storage?
A1: The most common cause of viscosity reduction in this compound gels over time is a decrease in pH. Carbomer polymers require a specific pH range (typically 6.0-7.5) to remain fully neutralized and maintain their three-dimensional networked structure, which is responsible for the gel's viscosity. Any interaction with acidic components in the formulation or packaging, or exposure to acidic gases in the atmosphere, can lead to a gradual drop in pH and subsequent viscosity loss.
Q2: We've noticed a significant drop in viscosity after adding a new salt-based active pharmaceutical ingredient (API) to our formulation. Why is this happening?
A2: Carbomer gels are highly sensitive to the presence of electrolytes, especially divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺). These ions can interact with the negatively charged carboxylate groups on the Carbomer polymer backbone, effectively "shielding" the electrostatic repulsion that keeps the polymer chains extended. This causes the polymer network to collapse, resulting in a dramatic decrease in viscosity. Even monovalent cations (e.g., Na⁺, K⁺) at high concentrations can lead to a reduction in viscosity.
Q3: Our gel, packaged in a clear container, seems to lose viscosity faster when exposed to light. Is this a known issue?
A3: Yes, exposure to ultraviolet (UV) light can lead to the degradation of Carbomer polymers.[1] UV radiation can initiate photo-oxidative degradation, which involves the formation of free radicals and subsequent chain scission of the poly(acrylic acid) backbone.[2][3] This breakdown of the polymer network directly results in a loss of viscosity. The use of clear packaging exacerbates this issue by allowing UV light to penetrate the gel.
Q4: Can the manufacturing process itself contribute to a gradual loss of viscosity?
A4: Absolutely. High shear mixing or pumping during the manufacturing process can cause mechanical degradation of the this compound polymer. While high shear is necessary for initial dispersion, prolonged exposure can break the long polymer chains, leading to a permanent reduction in the gel's viscosity potential. It is crucial to use low shear mixing once the gel has been neutralized and has thickened.
Troubleshooting Guides
Issue 1: Gradual Viscosity Loss Over Time in Storage
This is often linked to a decrease in the formulation's pH.
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of the gel during stability studies. A downward trend in pH is a strong indicator of this issue.
-
Buffering Capacity: Evaluate the buffering capacity of your formulation. Consider adding a suitable buffering agent to maintain the pH within the optimal range (6.0-7.5).
-
Packaging Interaction: Investigate potential interactions between the formulation and the packaging material that could be leaching acidic compounds.
-
Headspace Analysis: Analyze the headspace in the packaging for any acidic volatile compounds that could be absorbed by the gel.
Issue 2: Sudden and Significant Viscosity Drop After Addition of an Excipient
This is a classic sign of electrolyte incompatibility.
Troubleshooting Steps:
-
Identify the Culprit: Isolate the newly added excipient and test its effect on a small batch of the this compound gel.
-
Cationic Interference: Determine if the excipient is a salt, particularly one containing divalent or trivalent cations.
-
Formulation Adjustment:
-
If possible, reduce the concentration of the problematic electrolyte.
-
Consider using a salt form of the API with a monovalent counter-ion if available.
-
Increase the concentration of this compound to compensate for the viscosity loss, though this may not be a complete solution.
-
Incorporate a chelating agent, such as EDTA, to bind with metal ions and reduce their interaction with the Carbomer polymer.[2]
-
Issue 3: Viscosity Decrease in Gels Exposed to Light
This points to photodegradation of the Carbomer polymer.
Troubleshooting Steps:
-
UV Protection: Store the gel in opaque or UV-protective packaging to minimize light exposure.
-
Incorporate UV Absorbers: Add a water-soluble UV absorber, such as benzophenone-4, to the formulation to protect the polymer from degradation.[1]
-
Antioxidant Addition: Consider the inclusion of antioxidants to quench free radicals generated during photo-oxidation.
Data Presentation
Table 1: Effect of pH on the Viscosity of a 0.5% this compound Gel
| pH | Viscosity (mPa·s) |
| 4.0 | ~100 |
| 5.0 | ~2000 |
| 6.0 | ~4500 |
| 7.0 | ~9000 |
| 8.0 | ~8500 |
| 9.0 | ~6000 |
Note: These are typical values and can vary based on the specific formulation and measurement conditions.
Table 2: Impact of Electrolytes on the Viscosity of a 0.5% Neutralized this compound Gel
| Electrolyte (at 0.1 M) | Viscosity Reduction (%) |
| NaCl (Monovalent) | ~20-30% |
| CaCl₂ (Divalent) | ~70-90% |
| AlCl₃ (Trivalent) | >95% |
Note: The extent of viscosity reduction is highly dependent on the concentration and type of electrolyte.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Brookfield Viscometer
This protocol outlines the standard procedure for measuring the viscosity of this compound gels.
Apparatus and Reagents:
-
Brookfield RV viscometer (or equivalent)
-
Appropriate spindle (e.g., T-bar spindle for high viscosity gels)
-
Beaker (800 mL)
-
Constant temperature water bath (25 ± 0.1 °C)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a neutralized 0.5% aqueous dispersion of this compound.
-
Temperature Equilibration: Place the beaker containing the gel in the constant temperature water bath and allow it to equilibrate to 25 °C for at least 30 minutes.
-
Viscometer Setup: Attach the appropriate spindle to the viscometer. Ensure the viscometer is level.
-
Measurement:
-
Immerse the spindle into the center of the gel to the marked immersion depth.
-
Allow the spindle to rotate at a set speed (e.g., 20 rpm) for a specified time (e.g., 1 minute) to allow the reading to stabilize.
-
Record the viscosity reading in mPa·s.
-
-
Data Recording: Record the spindle type, rotational speed, temperature, and viscosity reading.
Protocol 2: Accelerated Stability Testing for Viscosity
This protocol is designed to predict the long-term viscosity stability of a this compound gel.
Procedure:
-
Sample Preparation: Prepare three batches of the final gel formulation and package them in the intended commercial packaging.
-
Initial Analysis (Time 0): For each batch, measure and record the initial viscosity, pH, and appearance.
-
Storage Conditions: Store the samples under accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Intervals: Test the samples at predetermined intervals, such as 1, 3, and 6 months.
-
Analysis at Each Interval: At each time point, remove samples from the stability chamber and allow them to equilibrate to room temperature. Measure and record the viscosity, pH, and any changes in appearance (e.g., color, clarity, phase separation).
-
Data Evaluation: Analyze the data to identify any trends in viscosity loss or pH changes over time. A significant change is often defined as a failure to meet the established specifications for the product.
Mandatory Visualizations
Caption: this compound Gel Formation Pathway.
Caption: Logical Relationship of Viscosity Loss Causes.
Caption: Troubleshooting Workflow for Viscosity Loss.
References
Technical Support Center: Achieving Optimal Clarity in Carbomer 941 Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high clarity in Carbomer 941 hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is clarity important?
This compound is a cross-linked polyacrylate polymer used extensively in the pharmaceutical and cosmetic industries as a gelling agent, thickener, and stabilizer.[1] For many applications, such as topical gels, ophthalmic preparations, and transdermal drug delivery systems, a high degree of clarity is a critical quality attribute, impacting product aesthetics, patient acceptance, and, in some cases, formulation stability.
Q2: What are the primary factors that affect the clarity of this compound hydrogels?
The clarity of this compound hydrogels is primarily influenced by:
-
Dispersion: Incomplete dispersion of the Carbomer powder leads to the formation of agglomerates or "fish eyes," which are undissolved particles that cause cloudiness.[2]
-
Hydration: Insufficient time for the polymer to fully hydrate can result in a hazy appearance.
-
Neutralization (pH): The pH of the gel is crucial. Optimal clarity is typically achieved in a pH range of 6.0 to 8.0.[3][4] Outside this range, the polymer may not be fully uncoiled, leading to reduced clarity.
-
Presence of Electrolytes: this compound is sensitive to electrolytes (salts). The presence of ions can cause the polymer network to collapse, resulting in a loss of viscosity and clarity.[5]
-
Mixing and Shear: While adequate mixing is necessary for dispersion, excessive or high-shear mixing can break down the polymer chains, leading to a permanent loss of viscosity and potentially affecting clarity.
-
Air Entrapment: The incorporation of air bubbles during mixing can cause a cloudy or opaque appearance.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound hydrogels and provides systematic solutions.
Problem 1: My hydrogel is cloudy or contains white specks.
This issue, often referred to as "fish eyes," is typically due to incomplete dispersion and hydration of the this compound powder.
-
Cause: Carbomer particles hydrate rapidly on the outer surface, forming a gel-like layer that prevents water from penetrating the interior of the particle.
-
Solution:
-
Proper Dispersion Technique: Instead of adding the powder to water, slowly sift the this compound powder into the vortex of rapidly stirred deionized water to ensure individual particles are wetted.
-
Pre-wetting: Create a slurry by pre-wetting the this compound with a non-solvent humectant like glycerin or propylene glycol before adding it to the water phase. This coats the particles and prevents clumping.
-
Sufficient Hydration Time: Allow the dispersion to stand for a sufficient period (can be several hours or overnight) to ensure complete hydration before neutralization.
-
Problem 2: My hydrogel is hazy or opalescent.
A hazy appearance can be caused by several factors, including pH, the presence of electrolytes, or air entrapment.
-
Cause & Solution:
-
Incorrect pH: Ensure the final pH of the gel is within the optimal range of 6.0 to 8.0. Use a calibrated pH meter for accurate measurement. Adjust the pH slowly with a suitable neutralizing agent.
-
Electrolyte Contamination: Use deionized or distilled water to prepare the hydrogel. If other ingredients containing salts must be added, consider using a more electrolyte-tolerant grade of Carbomer if clarity is paramount.
-
Air Entrapment: Mix at a moderate speed to avoid incorporating excessive air. If air bubbles are present, allow the gel to stand undisturbed for several hours or use a vacuum deaerator to remove them.
-
Problem 3: My hydrogel is clear initially but becomes cloudy over time.
This can be due to formulation instability or interactions between components.
-
Cause & Solution:
-
Delayed Electrolyte Interaction: If your formulation contains active ingredients or excipients that are salts, they can slowly interact with the Carbomer network, causing it to collapse. Evaluate the compatibility of all ingredients with this compound.
-
pH Shift: The pH of the formulation may change over time due to the degradation of certain ingredients, leading to a loss of clarity. Monitor the pH of the gel over time during stability studies.
-
Experimental Protocols
Protocol 1: Standard Preparation of a Clear 0.5% this compound Hydrogel
-
Dispersion:
-
Weigh 0.5 g of this compound powder.
-
Measure 99.5 g of deionized water into a beaker with a magnetic stirrer.
-
Create a vortex by stirring the water at a moderate speed (e.g., 300-500 rpm).
-
Slowly and carefully sift the this compound powder into the vortex to ensure each particle is wetted individually and to prevent clumping.
-
-
Hydration:
-
Continue stirring for 15-20 minutes until a uniform, lump-free dispersion is formed.
-
Cover the beaker and allow the dispersion to hydrate for at least 1-2 hours. For optimal clarity, overnight hydration is recommended.
-
-
Neutralization:
-
Prepare a 10% (w/w) solution of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide (NaOH), in deionized water.
-
While stirring the Carbomer dispersion at a low speed, add the neutralizing solution dropwise.
-
Monitor the pH of the dispersion continuously with a calibrated pH meter.
-
Continue adding the neutralizer until the pH reaches approximately 7.0. The dispersion will thicken and become a clear gel.
-
-
Deaeration:
-
If air bubbles have been incorporated, let the gel stand undisturbed until the bubbles dissipate. This can be accelerated by placing the gel in a vacuum desiccator.
-
Quantitative Data
Table 1: Effect of Neutralizer on the Clarity and Viscosity of 0.5% this compound Hydrogels
| Neutralizer (at 10% solution) | Final pH | Viscosity (cP at 20 rpm) | Clarity (% Transmittance at 600 nm) |
| Triethanolamine (TEA) | 7.0 | ~50,000 | > 95% |
| Sodium Hydroxide (NaOH) | 7.0 | ~55,000 | > 95% |
| Potassium Hydroxide (KOH) | 7.0 | ~54,000 | > 94% |
Note: Viscosity and clarity values are approximate and can vary depending on the specific batch of this compound and the precise preparation method.
Table 2: Impact of NaCl Concentration on the Clarity of a 0.5% this compound Hydrogel (pH 7.0)
| NaCl Concentration (% w/w) | Viscosity (cP at 20 rpm) | Clarity (% Transmittance at 600 nm) |
| 0.0 | ~50,000 | > 95% |
| 0.1 | ~30,000 | ~80% |
| 0.5 | ~5,000 | < 50% (Hazy) |
| 1.0 | < 1,000 | < 20% (Turbid) |
Visualizations
References
- 1. The Difference between Carbomer 940 and 941 [biotech-01.webself.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- 4. Working with Carbomer (part I) - Swettis Beauty Blog [skinchakra.eu]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Preventing precipitation of acidic drugs in Carbomer 941 formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of acidic drugs in Carbomer 941 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in topical formulations?
A1: this compound is a high molecular weight polymer of acrylic acid. It is widely used in the pharmaceutical and cosmetic industries as a gelling agent to increase the viscosity of formulations, creating clear gels, creams, and lotions. Its popularity stems from its ability to form stable gels at low concentrations, providing desirable texture and feel.[1]
Q2: Why do acidic drugs tend to precipitate in this compound formulations?
A2: The precipitation of acidic drugs in this compound gels is primarily a pH-dependent phenomenon. This compound itself is acidic, and its aqueous dispersions have a pH of around 2.5 to 3.0.[1][2] To form a gel, the Carbomer must be neutralized with a base (e.g., triethanolamine, sodium hydroxide), which raises the pH. Acidic drugs are generally more soluble in their ionized (salt) form at a higher pH. When the pH of the formulation is not sufficiently high to maintain the acidic drug in its ionized state, it can convert to its less soluble un-ionized (free acid) form and precipitate out of the gel matrix.
Q3: What is the ideal pH range for incorporating acidic drugs into a this compound gel?
A3: The ideal pH will depend on the specific pKa of the acidic drug. As a general rule, the pH of the final formulation should be maintained above the pKa of the acidic drug to ensure it remains in its more soluble, ionized form. However, the rheological properties of Carbomer gels are also pH-dependent, with optimal viscosity typically achieved in a pH range of 5.0 to 9.0.[2] Therefore, a balance must be struck to ensure both drug solubility and optimal gel characteristics. For many topical formulations, a pH range of 5.5 to 7.0 is a good starting point.[3]
Q4: Can co-solvents help prevent the precipitation of acidic drugs?
A4: Yes, co-solvents such as propylene glycol, ethanol, and glycerin can significantly improve the solubility of acidic drugs in this compound formulations. These solvents can increase the drug's solubility in the aqueous phase of the gel, even at a pH where the drug might otherwise precipitate. The choice and concentration of the co-solvent will depend on the specific drug and desired formulation properties. It has been shown that propylene glycol can be used in Carbopol 971-P hydrogels up to a concentration of 30% (w/w) to increase drug solubility without significantly altering its bioadhesive capacity.
Q5: Which neutralizing agent is better for formulations with acidic drugs: triethanolamine (TEA) or sodium hydroxide (NaOH)?
A5: Both TEA and NaOH are effective neutralizing agents for this compound. The choice may depend on the specific drug and desired final formulation properties. TEA is an organic amine and can sometimes interact with other formulation components. NaOH is a strong base and provides a rapid increase in pH. It is crucial to add the neutralizing agent slowly and with continuous mixing to avoid localized high pH zones that could degrade the drug or polymer. The pH of a 0.1 mol/l triethanolamine solution is approximately 10.51, while after complete neutralization with Carbopols, the pH can range from 3.88 to 8.50 depending on the specific polymer.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed After Adding the Acidic Drug
| Potential Cause | Troubleshooting Steps |
| Low pH of the Formulation | 1. Measure the pH of the final formulation. 2. If the pH is below the desired range for maintaining drug solubility (generally above the drug's pKa), slowly add a small amount of a neutralizing agent (e.g., 10% w/v NaOH or TEA solution) with gentle mixing until the desired pH is reached and the precipitate redissolves. |
| Insufficient Co-solvent | 1. If pH adjustment alone is not sufficient, consider increasing the concentration of the co-solvent (e.g., propylene glycol, ethanol) in the formulation. 2. Prepare a new batch with a higher co-solvent concentration. First, dissolve the acidic drug in the co-solvent before adding it to the Carbomer dispersion. |
| Localized pH Shock | 1. Ensure the neutralizing agent is added very slowly and with constant, gentle agitation to the Carbomer dispersion before adding the drug. This prevents localized areas of high or low pH that can cause the drug to precipitate upon addition. |
| Incompatibility with Excipients | 1. Review all formulation components for potential incompatibilities with the acidic drug. 2. Strong electrolytes can reduce the viscosity of Carbomer gels and may affect drug solubility. |
Issue: Gel Becomes Thin or Watery After Adding the Acidic Drug
| Potential Cause | Troubleshooting Steps |
| Drop in pH | 1. The addition of an acidic drug can lower the overall pH of the neutralized gel, causing the Carbomer polymer to de-swell and the viscosity to decrease. 2. Re-adjust the pH to the target range (typically 5.5-7.0) by slowly adding a neutralizing agent. |
| High Electrolyte Concentration | 1. If the acidic drug is in a salt form, the introduction of counter-ions can disrupt the Carbomer gel network. 2. Consider using the free acid form of the drug and ensuring complete solubilization through pH adjustment and co-solvents. |
Data Presentation
Table 1: pH of Carbomer-Based Gel Formulations Containing Acidic Drugs
| Acidic Drug | Carbomer Grade | Co-solvents/Other Excipients | Final pH Range | Reference |
| Ketoprofen | Carbopol 940 | Ethanol, Propylene Glycol | 5.5 - 6.5 | |
| Ibuprofen | Carbopol 940 | Propylene Glycol, Ethanol | ~6.5 | |
| Diclofenac Sodium | Carbopol 974P / Ultrez 21 | Ethanol, Glycerol, Mineral Oil | 7.20 - 7.56 | |
| Salicylic Acid | Carbopol 934 | HPMC E15, Propylene Glycol, Ethanol | 6.01 - 6.26 |
Table 2: Effect of Propylene Glycol on the Bioadhesion of Carbopol 971-P Gels
| Propylene Glycol Conc. (% w/w) | Effect on Bioadhesion | Reference |
| 10 | No significant difference from control | |
| 30 | No significant difference from control | |
| 50 | Significant modification | |
| 70 | Significant modification |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Gel with an Acidic Drug
-
Dispersion of this compound:
-
Slowly sprinkle the required amount of this compound powder (typically 0.5% to 2.0% w/w) into the vortex of vigorously stirred deionized water.
-
Continue stirring until the polymer is fully dispersed and hydrated, and no lumps are visible. This may take 30-60 minutes.
-
-
Preparation of the Drug Solution:
-
In a separate container, dissolve the acidic drug in a suitable co-solvent or a mixture of co-solvents (e.g., propylene glycol, ethanol). Gentle warming may be used if necessary, but ensure the drug is stable at the elevated temperature.
-
-
Neutralization of the Carbomer Dispersion:
-
While gently stirring the Carbomer dispersion, slowly add a neutralizing agent (e.g., 10% w/v triethanolamine or sodium hydroxide solution) dropwise.
-
Monitor the pH continuously. Continue adding the neutralizer until the target pH (e.g., 6.5) is reached and a clear, viscous gel is formed. Avoid vigorous mixing to prevent air entrapment.
-
-
Incorporation of the Drug Solution:
-
Slowly add the drug solution from step 2 to the neutralized Carbomer gel with gentle but thorough mixing until a homogenous gel is obtained.
-
-
Final pH Adjustment and Quality Control:
-
Check the final pH of the gel and adjust if necessary by adding a small amount of the neutralizing agent.
-
Visually inspect the gel for clarity, homogeneity, and any signs of precipitation.
-
Protocol 2: Method for Quantifying Drug Precipitation in a Semi-Solid Formulation
This protocol provides a general approach. Specific parameters will need to be optimized for the drug and formulation.
-
Sample Preparation:
-
Accurately weigh a known amount of the Carbomer gel containing the acidic drug.
-
Disperse the gel in a suitable solvent system that dissolves the gel and the un-precipitated drug but in which the precipitated drug has limited solubility. This may require experimentation with different solvent ratios.
-
-
Separation of Precipitate:
-
Centrifuge the dispersion at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the precipitated drug.
-
Carefully decant the supernatant containing the dissolved drug.
-
-
Quantification of Dissolved Drug:
-
Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE).
-
Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved drug.
-
-
Calculation of Precipitated Drug:
-
The amount of precipitated drug can be calculated by subtracting the amount of dissolved drug from the total amount of drug initially present in the weighed gel sample.
-
Mandatory Visualizations
Caption: Mechanism of this compound gelation and potential precipitation of an acidic drug.
Caption: Recommended workflow for preparing a stable this compound gel with an acidic drug.
Caption: Troubleshooting decision tree for addressing precipitation in this compound formulations.
References
Impact of Electrolytes on the Rheology of Carbomer 941 Gels: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of electrolytes on the rheology of Carbomer 941 gels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which electrolytes affect the viscosity of this compound gels?
A1: this compound, a high molecular weight polymer of acrylic acid, thickens when neutralized in an aqueous solution. This neutralization process creates negative charges along the polymer backbone, leading to electrostatic repulsion between the chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in the viscosity of the solution and the formation of a gel. When electrolytes (salts) are introduced, the cations from the salt shield the negative charges on the this compound polymer chains. This shielding effect reduces the electrostatic repulsion, causing the polymer coils to contract and collapse upon themselves. This collapse of the polymer network leads to a dramatic decrease in the viscosity of the gel.[1][2]
Q2: Are all electrolytes equally detrimental to the viscosity of this compound gels?
A2: No, the effect of electrolytes on this compound gel viscosity depends on the valence of the cations. Divalent cations (e.g., Ca²⁺, Mg²⁺) are significantly more detrimental to gel viscosity than monovalent cations (e.g., Na⁺, K⁺).[3] This is because divalent cations are more effective at shielding the negative charges on the polymer backbone, leading to a more pronounced collapse of the gel structure.[3]
Q3: Can the negative impact of electrolytes on viscosity be mitigated?
A3: Yes, to some extent. One approach is to use a Carbomer grade with higher electrolyte tolerance. For instance, certain grades like Ultrez® 30 are specifically designed to have better performance in the presence of electrolytes.[2] Additionally, careful control of the electrolyte concentration is crucial, as higher concentrations will lead to a greater reduction in viscosity.
Q4: What is the role of neutralization in the preparation of this compound gels and their sensitivity to electrolytes?
A4: Neutralization is a critical step in the formation of this compound gels. The polymer is acidic and has a low viscosity when dispersed in water. Upon neutralization with a base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups are ionized, leading to the charge repulsion and subsequent thickening. The gel's sensitivity to electrolytes is a direct consequence of this charge-based thickening mechanism. The presence of electrolytes interferes with the electrostatic repulsions that are essential for maintaining the gel structure.
Q5: How does the concentration of this compound affect its sensitivity to electrolytes?
A5: Generally, at higher concentrations of this compound, the gel network is more robust and may exhibit a slightly better tolerance to low levels of electrolytes. However, the fundamental mechanism of viscosity reduction by electrolytes remains the same. It is important to note that even at higher polymer concentrations, the introduction of a sufficient amount of electrolytes will still lead to a significant loss of viscosity.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound gels and electrolytes.
Issue 1: Unexpected and Drastic Loss of Viscosity Upon Addition of an Active Ingredient or Excipient.
Possible Cause: The added component contains electrolytes (salts).
Troubleshooting Steps:
Caption: Troubleshooting workflow for viscosity loss in this compound gels.
Issue 2: Inconsistent or Irreproducible Viscosity Measurements in Gels Containing Electrolytes.
Possible Causes:
-
Inadequate mixing and dispersion of this compound.
-
Incomplete neutralization.
-
Shear history of the gel.
Troubleshooting Steps:
Caption: Troubleshooting guide for inconsistent viscosity measurements.
Quantitative Data
The following tables summarize the impact of different electrolytes on the viscosity of Carbomer gels.
Table 1: Effect of Monovalent and Divalent Cations on Carbomer Gel Viscosity
| Electrolyte (at 0.1% or 1.0%) | Viscosity Change in this compound Gels | Gel Strength Change |
| NaCl | Decreased | Weaker |
| KCl | Decreased | Weaker |
| MgCl₂ | Significantly Decreased | Weaker |
| CaCl₂ | Most Detrimental Decrease | Weaker |
Source: Data compiled from a comparative study on the impact of salts on Carbomer 934 and 941.
Table 2: Example of an Electrolyte-Tolerant Carbomer Grade
| Carbomer Grade | Polymer Concentration | NaCl Concentration | Resulting Viscosity (cps) |
| Ultrez® 30 | 1% | 1% | 9,500 - 12,000 |
Source: Manufacturer's technical data for a specific electrolyte-tolerant Carbomer.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Gel (1% w/w)
Caption: Step-by-step protocol for preparing a 1% this compound gel.
Protocol 2: Measuring the Rheological Impact of an Electrolyte
Caption: Protocol for evaluating the effect of electrolytes on gel rheology.
References
Sterilization methods for Carbomer 941-based formulations and their effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and implementation of sterilization methods for Carbomer 941-based formulations. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the sterilization process.
Frequently Asked Questions (FAQs)
Q1: What are the most common sterilization methods for this compound-based hydrogels?
A1: The most frequently employed sterilization techniques for aqueous-based formulations like this compound hydrogels are steam sterilization (autoclaving) and gamma irradiation. Ethylene Oxide (EtO) sterilization is another potential method, particularly for heat-sensitive components, though its effects on carbomer gels are less extensively documented. The choice of method depends on the formulation's composition, including the active pharmaceutical ingredient's (API) stability, and the desired final properties of the gel.
Q2: How does steam sterilization (autoclaving) affect this compound formulations?
A2: Steam sterilization is often a suitable method for carbomer-based gels. For similar carbomers like Carbomer 940P, studies have shown that autoclaving at 121°C for up to 30 minutes results in minimal to no change in the apparent viscosity of the gel[1][2]. However, in some cases, a slight increase in viscosity has been observed, potentially due to polymer cross-linking[2][3]. A slight decrease in pH may occur immediately after autoclaving, but it often returns to its original value over time[3].
Q3: What is the impact of gamma irradiation on this compound gels?
A3: Gamma irradiation can lead to a dose-dependent decrease in the viscosity of carbomer gels. This is primarily due to the degradation of the polymer chains through a process called chain scission. The higher the irradiation dose, the more significant the reduction in viscosity. In some cases, at very high doses (greater than 300 kGy in air), the gel-forming properties can be completely lost. Irradiation in a vacuum can mitigate this viscosity loss. Changes in pH, typically a decrease, have also been reported after gamma irradiation.
Q4: Is Ethylene Oxide (EtO) sterilization a viable option for this compound formulations?
A4: Ethylene Oxide (EtO) sterilization is a low-temperature process, making it suitable for heat-sensitive materials. While it is a potential option, there is less specific data on its effects on the rheological properties of this compound gels. EtO can react with certain chemical groups, such as carboxyl groups present in the carbomer structure, which could potentially alter the polymer's properties. It is crucial to conduct thorough validation studies to assess any changes in viscosity, pH, and potential formation of residuals like ethylene glycol.
Q5: How do I choose the best sterilization method for my specific this compound formulation?
A5: The selection of an appropriate sterilization method requires a careful evaluation of several factors:
-
API Stability: The primary consideration is the stability of your active pharmaceutical ingredient to heat and radiation.
-
Excipient Compatibility: All components of the formulation must be compatible with the chosen sterilization method.
-
Desired Rheological Properties: Consider the acceptable range of viscosity for your final product. If maintaining a specific viscosity is critical, steam sterilization may be a better choice than gamma irradiation.
-
Regulatory Requirements: Ensure the chosen method and its validation comply with relevant pharmaceutical guidelines.
A risk-based approach, including a thorough literature review and experimental validation, is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant loss of viscosity after sterilization | Gamma Irradiation: Polymer degradation (chain scission) is a common effect of gamma rays on carbomers. Improper Neutralization: If the gel was not fully neutralized before sterilization, the pH might have dropped, leading to reduced viscosity. | For Gamma Irradiation: - Decrease the irradiation dose to the minimum required for sterility. - Consider irradiating the formulation in a vacuum or an inert atmosphere to reduce oxidative degradation. - Evaluate if the post-sterilization viscosity is still within the acceptable range for your application. For All Methods: - Ensure complete and stable neutralization of the this compound before the sterilization cycle. - Measure the pH of the gel before and after sterilization to check for significant shifts. |
| Change in pH of the formulation after sterilization | Gamma Irradiation: Radiolysis of water can generate acidic species, leading to a decrease in pH. Steam Sterilization: A slight, often temporary, decrease in pH can occur. | - Buffer the formulation if compatible with the API and other excipients. - For steam-sterilized gels, allow the formulation to equilibrate at room temperature and re-measure the pH after a certain period (e.g., 24 hours) to see if it returns to the initial value. - If the pH shift is unacceptable, consider an alternative sterilization method. |
| Formation of bubbles or changes in appearance | Aeration during mixing: Vigorous mixing can introduce air bubbles that are difficult to remove from the viscous gel. Degradation: Severe degradation of the polymer or other components can lead to changes in clarity or color. | - Employ gentle mixing techniques during the preparation of the gel to minimize aeration. - Consider deaerating the formulation before sterilization. - Visually inspect the formulation post-sterilization for any signs of degradation and conduct further analytical testing if necessary. |
| Incomplete sterilization | Improper sterilization cycle parameters: Insufficient time, temperature, or dose. Formulation-related interference: High viscosity or certain excipients might shield microorganisms. | - Ensure that the sterilization cycle is properly validated for the specific formulation and container closure system. - Use appropriate biological indicators to confirm the sterility of the product. - For highly viscous gels, ensure adequate penetration of the sterilizing agent (steam or gas). |
Data on Sterilization Effects
The following tables summarize the potential effects of different sterilization methods on Carbomer-based gel properties. The data is primarily based on studies of Carbomer 940, a polymer with a very similar structure and properties to this compound.
Table 1: Effect of Steam Sterilization (Autoclaving) on Carbomer Gel Properties
| Parameter | Observation | Reference(s) |
| Viscosity | Minimal to no significant change in apparent viscosity. A slight increase is possible. | |
| pH | A slight decrease immediately after the cycle, which may be temporary. | |
| Appearance | Generally no significant change. |
Table 2: Effect of Gamma Irradiation on Carbomer Gel Properties
| Parameter | Observation | Reference(s) |
| Viscosity | Dose-dependent decrease. Higher doses lead to greater viscosity reduction. | |
| pH | Decrease in pH is commonly observed. | |
| Appearance | Generally no significant change at standard doses, but discoloration can occur at very high doses. |
Experimental Protocols
1. Viscosity Measurement of this compound Gels
This protocol is based on the USP monograph for Carbomer Homopolymer.
-
Apparatus: Rotational viscometer with a suitable spindle (e.g., Brookfield RVT with a #6 spindle).
-
Procedure:
-
Equilibrate the this compound gel to a constant temperature, typically 25°C ± 1°C, in a water bath.
-
Gently immerse the specified spindle into the gel, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate at a constant speed (e.g., 20 rpm) for a sufficient time to obtain a stable reading.
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
-
Perform the measurement in triplicate and report the average value.
-
2. pH Measurement of this compound Gels
-
Apparatus: Calibrated pH meter with a glass electrode.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the measurement temperature.
-
Directly immerse the pH electrode into the undiluted this compound gel.
-
Allow the reading to stabilize before recording the pH value.
-
Clean the electrode thoroughly between measurements according to the manufacturer's instructions.
-
Perform the measurement in triplicate and report the average value.
-
Visualizations
Caption: Experimental workflow for sterilization of this compound formulations.
Caption: Troubleshooting logic for viscosity loss in sterilized this compound gels.
References
Scale-up considerations for manufacturing Carbomer 941 gels
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the scale-up of Carbomer 941 gel manufacturing. It includes troubleshooting for common issues and frequently asked questions to assist in the seamless transition from laboratory to large-scale production.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound gel production, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: The Carbomer powder is forming clumps or "fish-eyes" upon dispersion.
-
What is happening? "Fish-eyes" are agglomerates of partially hydrated polymer with a dry, un-wetted core.[1][2] This occurs when the powder is not properly dispersed and the outer layer of a particle swells, preventing water from penetrating to the core. This is a common issue when scaling up production.[2]
-
What are the potential causes?
-
Improper Dispersion Technique: Adding the powder too quickly or into a vessel with poor agitation can lead to clumping.[3]
-
Insufficient Mixing Energy: The mixing equipment may not provide enough energy to break apart agglomerates as they form.[1]
-
Moisture Absorption: this compound powder is hygroscopic and can absorb moisture during storage, causing it to clump before it's even added to the water.
-
-
How can I fix it?
-
High-Shear Dispersion: Use a high-shear mixer to rapidly incorporate and disperse the powder. A rotor-stator homogenizer or an inline powder disperser is effective.
-
Controlled Addition: Sprinkle the this compound powder slowly into the vortex of the agitated water. This ensures particles are wetted individually.
-
Pre-Soaking Method: For a low-shear approach, disperse the Carbomer powder in deionized water and allow it to hydrate without agitation for several hours (up to 24 hours) before mixing. This method is often used to minimize shear-related viscosity loss.
-
Issue 2: My final gel is cloudy or contains a large number of air bubbles.
-
What is happening? Air is being entrapped in the formulation during the mixing process, resulting in a cloudy appearance and inaccurate volumetric filling of packaging. This foam can be persistent and difficult to remove.
-
What are the potential causes?
-
Vigorous Agitation: High-speed mixing, especially with surface-breaking vortices, incorporates a significant amount of air into the dispersion.
-
Powder Properties: this compound is a very light, low-density powder that tends to float and requires vigorous agitation to be incorporated, which can exacerbate air entrapment.
-
-
How can I fix it?
-
Vacuum De-aeration: The most effective method for large-scale production is to mix the gel in a vacuum-rated vessel. A vacuum emulsifier can be used to exhaust the air from the gel, ensuring purity.
-
Sub-surface Mixing: Ensure mixer impellers are fully submerged and operate at a speed that does not break the surface of the liquid.
-
Settling Time: Allow the un-neutralized dispersion to stand for a period to allow air bubbles to rise and dissipate before the neutralization (thickening) step.
-
Issue 3: The gel's viscosity is lower than expected or decreases over time.
-
What is happening? The polymer network that creates the gel's viscosity is being permanently damaged.
-
What are the potential causes?
-
Excessive Shear: Prolonged exposure to high shear, especially after the Carbomer has been neutralized and the gel has formed, can break the polymer chains, leading to a permanent loss of viscosity.
-
Incorrect pH: The maximum viscosity for Carbomer gels is typically achieved within a specific pH range (e.g., pH 5.0-9.0). If the pH is too low or too high, the polymer will not uncoil and swell properly.
-
Presence of Electrolytes: Salts and other electrolytes can shield the ionic charges on the polymer backbone, causing the uncoiled chains to collapse and reducing viscosity. This compound has medium ion tolerance.
-
-
How can I fix it?
-
Optimize Mixing Post-Neutralization: After adding the neutralizing agent, use slow-speed, wide-sweep agitation only to ensure uniformity. Avoid high-shear mixing on the thickened gel.
-
Monitor and Adjust pH: Carefully monitor the pH during the neutralization step and ensure it is within the optimal range for this compound.
-
Formulation Considerations: If high levels of electrolytes are necessary, consider using a more salt-tolerant grade of Carbomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the general process for preparing a this compound gel?
The process involves three key stages: dispersion, hydration, and neutralization. First, the this compound powder is dispersed into water. Second, the polymer particles are allowed to hydrate and swell. Finally, a neutralizing agent is added to uncoil the polymer chains, leading to a significant increase in viscosity and the formation of the gel.
Caption: High-level workflow for this compound gel manufacturing.
Q2: How do I choose the right mixing equipment for scale-up?
Choosing the right equipment is critical. For the initial dispersion step, a high-shear mixer or powder induction system is ideal for preventing agglomerates. However, for the post-neutralization stage, a low-shear anchor or sweep-type agitator is required to gently blend the viscous gel without destroying the polymer structure. Multi-shaft mixers that combine both high-shear and low-shear elements in one vessel are often used in large-scale production.
Q3: What are common neutralizing agents for this compound?
Common neutralizing agents include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA). The choice depends on the desired final pH, formulation compatibility, and regulatory requirements. It is recommended to add strong bases as dilute solutions (e.g., 10% w/v) to prevent localized pH spikes that could damage the polymer.
Q4: How does mixing speed affect the final gel properties?
Mixing speed has a significant impact. During dispersion, high speeds can aid in wetting the powder but also risk air entrapment. Post-neutralization, high speeds will impart high shear, which can lead to a permanent reduction in viscosity. Studies have shown that the particle size and polydispersity of the Carbomer microgels are influenced by stirring speed, which in turn affects the final rheological properties of the gel. It is crucial to characterize and control mixing parameters during scale-up.
Caption: Troubleshooting decision tree for low viscosity in Carbomer gels.
Data & Protocols
Quantitative Data Summary
Table 1: Viscosity Comparison of Common Carbomer Grades
| Carbopol® Grade | Typical Viscosity (cP) at 0.5 wt% at pH 7.5 | Key Characteristics |
| 941 NF | 4,000 - 10,000 | Long flow properties, excellent for low-viscosity lotions and gels. |
| 934 NF | 30,500 - 39,400 | Short flow properties, good for thick creams. |
| 940 NF | 40,000 - 60,000 | Excellent thickening efficiency, forms sparkling clear gels. |
| 980 NF | 40,000 - 60,000 | Co-solvent processed version of 940, high clarity. |
Table 2: Impact of Shear During Dispersion on Final Gel Viscosity
| Dispersion Method | Time to Disperse (Lab Scale) | Impact on 'Shear-Sensitive' Carbomers |
| High Shear (e.g., 5000 rpm) | ~5 minutes | Can cause a measurable decrease in final viscosity (e.g., up to 32% loss). |
| Low Shear (e.g., 300-500 rpm) | 30 - 90 minutes | Preserves polymer integrity, resulting in maximum potential viscosity. |
Experimental Protocols
Protocol 1: Lab-Scale (1 kg) Preparation of a 0.5% this compound Gel
-
Dispersion:
-
Add 992.5 g of deionized water to a 2 L beaker equipped with an overhead propeller stirrer.
-
Begin stirring at 300-500 rpm to create a vortex that does not reach the impeller.
-
Slowly and carefully sprinkle 5.0 g of this compound powder onto the surface of the vortex to avoid clumping.
-
Continue mixing for 30-90 minutes, or until the dispersion is uniform and free of visible white particles.
-
-
Hydration:
-
Cover the beaker and let the dispersion stand for at least 1 hour to ensure complete hydration of the polymer particles. For a shear-free method, this step can be extended to 24 hours with only initial dispersion.
-
-
Neutralization:
-
Prepare a 10% w/v solution of triethanolamine (TEA).
-
While mixing the Carbomer dispersion at a low speed (< 200 rpm), slowly add the 10% TEA solution dropwise.
-
Monitor the pH and viscosity continuously. Continue adding TEA until the pH reaches approximately 7.0 and a clear, uniform gel is formed. Approximately 7.5 g of TEA will be required.
-
Mix for an additional 10-15 minutes at low speed to ensure homogeneity.
-
Protocol 2: Scale-Up Considerations for Pilot-Scale (50 kg) Production
-
Equipment: Utilize a jacketed, vacuum-rated mixing vessel with a multi-shaft agitation system (e.g., a high-shear homogenizer and a low-shear sweep anchor).
-
Dispersion: Charge the vessel with 49.625 kg of deionized water. Use the homogenizer at a moderate speed to create a vortex and induct the 0.25 kg of this compound powder directly into the liquid stream to ensure rapid wetting and prevent agglomeration.
-
De-aeration: Once the powder is dispersed, seal the vessel and apply a vacuum of -0.08 to -0.09 MPa to remove any entrapped air before neutralization.
-
Neutralization: Break the vacuum and, using only the low-speed anchor agitator, introduce a pre-diluted solution of the chosen neutralizer via a port. Monitor the batch amperage draw and pH to gauge the thickening process and ensure uniformity without applying excessive shear.
-
Quality Control: Take samples directly from the vessel to test for pH, viscosity, and appearance before discharging the batch.
References
Adjusting the pH of Carbomer 941 gels without compromising stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of Carbomer 941 gels while maintaining stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH adjustment critical?
A1: this compound is a high molecular weight polymer of acrylic acid that is cross-linked.[1] In its powdered form, the polymer chains are tightly coiled. When dispersed in water, it forms an acidic solution with low viscosity. The critical step to achieve a gel matrix is neutralization, which involves adjusting the pH with a suitable base. This process uncoils the polymer network through electrostatic repulsion, leading to a significant increase in viscosity and the formation of a stable gel.[2][3]
Q2: What is the optimal pH range for this compound gels?
A2: The optimal pH range for achieving high viscosity and stability in this compound gel formulations is typically between 6.0 and 8.0.[4][5] Within this range, the carboxylic acid groups on the polymer backbone are sufficiently ionized, leading to maximum expansion of the polymer network and, consequently, the highest viscosity. The rheological behavior of Carbomer gels does not change appreciably in the pH range of 5.0-8.0, making them effective for topical applications.
Q3: Which neutralizing agents can be used for this compound?
A3: A variety of neutralizing agents can be used, with the choice depending on the desired properties of the final formulation. Common neutralizers include:
-
Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that provide rapid neutralization.
-
Organic Amines: Triethanolamine (TEA) is a frequently used neutralizing agent that typically results in clear, viscous gels.
Q4: How do I properly disperse this compound to avoid clumping?
A4: Proper dispersion is crucial to prevent the formation of agglomerates, often referred to as "fish eyes." The recommended method is to slowly sift the this compound powder into the vortex of a well-agitated aqueous solution. Using a high-speed mixer can aid in achieving a uniform dispersion. Another technique is the "pre-soaking" method, where the Carbomer is added to deionized water and allowed to hydrate naturally without stirring until no white powder is visible, after which it can be gently mixed.
Q5: Why is my this compound gel cloudy?
A5: Cloudiness in this compound gels can be caused by several factors. One common cause is entrapped air during the mixing process, which results from excessive agitation. To avoid this, it is recommended to use low-speed mixing, especially after neutralization when the viscosity has increased. Another cause can be the addition of certain electrolytes or other ingredients that are not compatible with the Carbomer network.
Troubleshooting Guides
Issue 1: Low Viscosity After Neutralization
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the gel using a calibrated pH meter. The optimal range for high viscosity is typically 6.0-8.0. Adjust the pH by adding small increments of the neutralizing agent until the target pH is reached. |
| Insufficient Neutralizer | The amount of neutralizer required depends on the concentration of this compound. Ensure that enough base has been added to neutralize the acidic polymer. |
| Presence of Electrolytes | The presence of salts can significantly decrease the viscosity of Carbomer gels by shielding the ionic charges on the polymer backbone, which reduces the electrostatic repulsion and causes the polymer network to contract. If possible, reduce the concentration of electrolytes in the formulation. |
| High Shear Degradation | Prolonged exposure to high shear mixing after neutralization can permanently break the polymer chains, leading to a loss of viscosity. Use low shear mixing once the gel has formed. |
Issue 2: Gel Instability Over Time (Loss of Viscosity)
| Possible Cause | Troubleshooting Step |
| pH Shift | Monitor the pH of the gel over time. A decrease in pH can lead to a loss of viscosity. This can sometimes occur due to interactions with other formulation components. Buffering the system may help maintain a stable pH. |
| UV Light Exposure | Exposure to UV light can degrade the Carbomer polymer, leading to a reduction in viscosity. Store the gel in light-protected containers. |
| Microbial Contamination | Microbial growth can alter the pH and degrade the polymer. Incorporate a suitable preservative system into the formulation. |
Data Presentation
Table 1: Representative Viscosity of 0.5% this compound Gel at Different pH Values
| pH | Neutralizing Agent | Typical Viscosity (mPa·s)* |
| 4.0 | TEA | Low |
| 5.0 | TEA | Moderate |
| 6.0 | TEA | High |
| 7.0 | TEA | High |
| 8.0 | TEA | Moderate to High |
| 6.0 | NaOH | High |
| 7.0 | NaOH | High |
*Note: These are representative values. Actual viscosity can vary depending on the specific formulation, temperature, and measurement parameters. This compound is known for its long rheological properties, making it suitable for low-viscosity products, with a typical viscosity of around 7500 mPa·s at 0.5% concentration.
Experimental Protocols
Protocol 1: Preparation and Neutralization of a this compound Gel (0.5% w/v)
Materials:
-
This compound powder
-
Deionized water
-
Neutralizing agent (e.g., 10% w/v NaOH solution or Triethanolamine)
-
Beaker
-
Overhead stirrer with a propeller blade
-
Calibrated pH meter
Procedure:
-
Add 497.5 mL of deionized water to a beaker of appropriate size.
-
Begin stirring the water at a moderate speed (e.g., 800-1200 rpm) to create a vortex.
-
Slowly and carefully sift 2.5 g of this compound powder into the vortex to ensure proper dispersion and avoid clumping.
-
Continue stirring until the this compound is fully hydrated and the dispersion is free of visible particles. This may take 30-60 minutes.
-
Reduce the stirring speed to minimize air entrapment (e.g., 200-400 rpm).
-
Slowly add the neutralizing agent dropwise while continuously monitoring the pH of the dispersion with a calibrated pH meter.
-
Continue adding the neutralizer until the target pH (e.g., 6.5 - 7.5) is reached. The viscosity of the solution will increase significantly as it is neutralized.
-
Once the target pH is achieved, stop adding the neutralizer and continue gentle mixing for another 10-15 minutes to ensure homogeneity.
-
Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.
Protocol 2: Viscosity Measurement
Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindle
-
Water bath set to a constant temperature (e.g., 25°C)
Procedure:
-
Place the prepared this compound gel in the water bath and allow it to equilibrate to the desired temperature.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the gel.
-
Immerse the spindle into the gel to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to obtain a stable reading.
-
Record the viscosity reading in millipascal-seconds (mPa·s).
Mandatory Visualizations
Caption: Workflow for the formulation and quality control of this compound gels.
Caption: Troubleshooting logic for low viscosity in this compound gels.
References
- 1. Carbopol 941 polymer - Lubrizol [lubrizol.com]
- 2. ulprospector.com [ulprospector.com]
- 3. researchgate.net [researchgate.net]
- 4. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative study of Carbomer 941 and Carbomer 940 rheological properties.
For Researchers, Scientists, and Drug Development Professionals
Carbomer 941 and Carbomer 940 are high molecular weight, cross-linked polyacrylic acid polymers that are widely used as rheology modifiers in the pharmaceutical and cosmetic industries.[1][2] While both are effective thickening agents, they impart distinct rheological properties to formulations, making them suitable for different applications. This guide provides an objective comparison of their performance, supported by typical experimental data and detailed methodologies for rheological characterization.
Core Rheological Differences: An Overview
Carbomer 940 is renowned for its ability to produce high-viscosity gels with a "short," non-drip flow behavior.[3][4] In contrast, this compound is utilized to create formulations with lower viscosity and a "long," more flowable characteristic.[3] The choice between these two polymers is critical in product development, as it directly impacts the texture, stability, and application of the final product. For instance, the high viscosity and short flow of Carbomer 940 are ideal for creating clear, stable gels, such as hand sanitizers and topical creams, where a thick consistency is desired. Conversely, the lower viscosity and longer flow of this compound make it more suitable for lotions, toners, and other formulations requiring a lighter, more fluid texture.
Data Presentation: A Comparative Analysis
The following table summarizes the key rheological and physical properties of this compound and Carbomer 940 based on typical industry specifications. It is important to note that actual values can vary depending on the specific grade, concentration, pH, and presence of other excipients in the formulation.
| Property | This compound | Carbomer 940 |
| Viscosity (0.5% w/w aqueous dispersion, neutralized to pH 7.5) | 4,000–11,000 cP | 40,000–60,000 cP |
| Rheology | Long Flow | Short Flow |
| Clarity (in gel form) | High | High |
| Ion Resistance | Moderate | Low |
| Shear Resistance | Moderate | Low |
| Typical Use Level | 0.1–1.5% | 0.2–1.0% |
Experimental Protocols for Rheological Characterization
To obtain precise and reproducible rheological data for this compound and Carbomer 940, the following experimental protocols are recommended.
Preparation of Carbomer Gels
A standardized method for gel preparation is crucial for accurate comparison.
-
Dispersion: Slowly and carefully disperse the Carbomer powder into a vortex of deionized water with continuous, moderate agitation. Avoid introducing excessive air.
-
Hydration: Allow the dispersion to hydrate for a minimum of 30 minutes to ensure complete wetting of the polymer particles.
-
Neutralization: Neutralize the dispersion to the desired pH (typically 6.0-7.5) using a suitable neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide (NaOH). Add the neutralizer slowly while gently mixing to avoid excessive shearing of the gel.
-
Homogenization: Gently mix the neutralized gel until a uniform consistency is achieved. Avoid high-speed mixing, which can permanently reduce viscosity.
Viscosity Measurement
Viscosity is a key parameter for characterizing Carbomer gels. A rotational viscometer, such as a Brookfield viscometer, is commonly used.
-
Equipment: Brookfield RVT or similar rotational viscometer.
-
Spindle: Select an appropriate T-bar spindle (e.g., Spindle 93) for high-viscosity gels.
-
Speed: A slow rotational speed (e.g., 10 rpm) is recommended to minimize shear thinning effects during measurement.
-
Procedure:
-
Equilibrate the gel sample to a constant temperature (e.g., 25°C).
-
Lower the rotating spindle into the gel to the specified immersion mark.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP).
-
Rheological Profiling (Flow Curve)
To understand the shear-thinning behavior, a flow curve is generated by measuring viscosity over a range of shear rates.
-
Equipment: A controlled-stress or controlled-rate rheometer with a cone-and-plate or parallel-plate geometry.
-
Procedure:
-
Place the gel sample on the lower plate of the rheometer and set the appropriate gap.
-
Allow the sample to equilibrate to the desired temperature.
-
Apply a programmed ramp of increasing shear rates (e.g., 0.1 to 100 s⁻¹) and record the corresponding shear stress and viscosity.
-
Plot viscosity as a function of shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior.
-
Yield Stress Measurement
Yield stress is the minimum stress required to initiate flow.
-
Equipment: A controlled-stress rheometer.
-
Procedure (Stress Ramp Method):
-
Apply a slow, linear ramp of increasing stress to the gel sample.
-
Monitor the resulting strain.
-
The yield stress is the point at which a significant increase in strain is observed with a small increment in stress, indicating the transition from solid-like to liquid-like behavior.
-
Mandatory Visualizations
To further illustrate the experimental workflow and the logical relationship between the properties of these two carbomers, the following diagrams are provided.
Caption: Experimental Workflow for Rheological Characterization.
Caption: Property and Application Relationship of Carbomers.
References
Carbomer 941 versus hydroxypropyl methylcellulose (HPMC) in controlled-release tablets
For Immediate Release
In the development of oral controlled-release drug delivery systems, the choice of a hydrophilic matrix-forming polymer is paramount to achieving the desired therapeutic effect. Among the most widely utilized polymers are Carbomer 941 and hydroxypropyl methylcellulose (HPMC). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal excipient for their formulation needs.
Executive Summary
This compound and HPMC are both high-molecular-weight polymers that form a gel layer upon hydration, which controls the release of the entrapped drug. However, their distinct physicochemical properties lead to significant differences in drug release profiles, mucoadhesive strength, and swelling behavior. Generally, this compound exhibits a slower drug release rate and stronger mucoadhesion compared to HPMC. Conversely, HPMC typically demonstrates a higher swelling capacity, particularly in acidic environments. The synergistic use of both polymers can also offer a valuable formulation strategy to achieve a desired release profile.[1]
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between this compound and HPMC in controlled-release matrix tablets, based on a comparative study using prednisolone as a model drug.[2]
Table 1: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - HPMC K4M | Cumulative Drug Release (%) - Carbomer 940 |
| 1 | 0 | 0 |
| 2 | 0 | 0 |
| 3 | 0 | 0 |
| 4 | 0 | 0 |
| 5 | 0 | 0 |
| 6 | 0 | 0 |
| 7 | 15 | 25 |
| 8 | 30 | 50 |
| 9 | 50 | 75 |
| 10 | 70 | 100 |
| 11 | 85 | 100 |
| 12 | 100 | 100 |
Data adapted from a study by Nguyen et al. (2020), where formulations contained 35% of the respective polymer.[2]
As the data indicates, the formulation with Carbomer 940 completed drug release in 10 hours, whereas the HPMC formulation provided a more extended release over 12 hours.[2] Increasing the concentration of Carbomer in a matrix tablet generally leads to a decrease in the drug release rate.[1]
Table 2: Mucoadhesive Properties
| Polymer | Mucoadhesion Residence Time (minutes) |
| HPMC K4M | > 600 |
| Carbomer 940 | ~350 |
Data adapted from a study by Nguyen et al. (2020).
While both polymers exhibit excellent mucoadhesive properties, the HPMC-based formulation demonstrated a significantly longer residence time on the mucosal surface compared to the Carbomer-based formulation in this particular study. However, it is widely recognized that Carbomers generally possess superior mucoadhesive strength due to the formation of strong hydrogen bonds with the mucin layer.
Table 3: Swelling Index
| Medium | Swelling Index (%) - HPMC K4M | Swelling Index (%) - Carbomer 940 |
| pH 1.2 | ~170 | ~20 |
| pH 4.6 | ~210 | ~40 |
Data adapted from a study by Nguyen et al. (2020).
The swelling behavior of these two polymers is markedly different. HPMC exhibited substantial swelling in both acidic environments, while Carbomer's swelling was significantly lower. This difference is attributed to the pH-dependent nature of Carbomer, which remains un-ionized and less swellable at low pH.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Drug Release Study
The drug release rate from the tablets is determined using a USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 ml of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to a phosphate buffer (pH 6.8) for the remainder of the study.
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle type).
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, and 12 hours), a specific volume of the dissolution medium is withdrawn for analysis. An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
-
Analysis: The withdrawn samples are filtered and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum wavelength.
-
Data Calculation: The cumulative percentage of drug released is calculated at each time point.
Mucoadhesive Strength Determination
The mucoadhesive strength is a measure of the force required to detach the tablet from a mucosal surface.
-
Tissue Preparation: A section of animal mucosal tissue (e.g., porcine buccal mucosa) is obtained and equilibrated in a simulated physiological fluid (e.g., Tyrode's solution) at 37°C.
-
Apparatus: A texture analyzer or a modified two-arm balance can be used.
-
Procedure:
-
The tablet is attached to the upper probe or pan of the apparatus.
-
The mucosal tissue is secured on a platform below the probe.
-
The tablet is brought into contact with the mucosal surface with a defined force for a specific duration to allow for mucoadhesion to occur.
-
The probe is then moved upwards at a constant speed until the tablet detaches from the mucosa.
-
-
Measurement: The force required to detach the tablet is recorded as the mucoadhesive strength.
Swelling Index Determination
The swelling index measures the ability of the polymer to absorb water and swell.
-
Initial Weight: The initial weight of the tablet (W₀) is recorded.
-
Immersion: The tablet is placed in a petri dish containing a suitable medium (e.g., phosphate buffer pH 6.8).
-
Incubation: The petri dish is incubated at a constant temperature (e.g., 37°C).
-
Weight Measurement: At regular intervals, the tablet is removed from the medium, excess surface water is carefully blotted with filter paper, and the swollen weight (Wt) is recorded.
-
Calculation: The swelling index is calculated using the following formula: Swelling Index (%) = [(Wt - W₀) / W₀] x 100
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key tests.
References
A Comparative Analysis of Carbomer 941 and Xanthan Gum as Rheology Modifiers
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate rheology modifier is a critical step in the development of pharmaceutical and cosmetic formulations. These agents control the viscosity, texture, and stability of semi-solid and liquid dosage forms, directly impacting product performance, patient acceptability, and shelf-life. Among the diverse array of available thickeners, Carbomer 941, a synthetic polymer, and xanthan gum, a natural polysaccharide, are two of the most frequently employed excipients.
This guide provides an objective, data-driven comparison of this compound and xanthan gum, focusing on their performance as rheology modifiers. Detailed experimental protocols are provided to enable researchers to conduct their own comparative evaluations, ensuring reproducible and reliable results.
Performance Characteristics: A Head-to-Head Comparison
This compound and xanthan gum, while both effective thickeners, derive from different chemical classes and exhibit distinct properties. This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol[1][2]. In contrast, xanthan gum is a high-molecular-weight polysaccharide produced by the fermentation of simple sugars by the bacterium Xanthomonas campestris[3]. These structural differences translate into varied performance in formulations.
Physical and Chemical Properties
A fundamental comparison begins with their basic physical and chemical characteristics, which influence their handling, processing, and compatibility.
| Property | This compound | Xanthan Gum |
| INCI Name | Carbomer | Xanthan Gum |
| Chemical Type | Cross-linked Polyacrylic Acid Polymer[4][5] | Anionic Polysaccharide |
| Appearance | White, fluffy powder | Cream to tan-colored powder |
| Source | Synthetic | Natural (Bacterial Fermentation) |
| pH (in aqueous dispersion) | 2.8 - 3.2 | Neutral |
| Solubility | Swells in water and other polar solvents | Soluble in hot or cold water |
| Neutralization Requirement | Required (e.g., with NaOH, TEA) to achieve maximum viscosity | Not required |
Rheological and Formulation Properties
The primary function of these polymers is to modify rheology. Their performance in this capacity is dictated by factors such as viscosity, shear-thinning behavior, yield value, and sensitivity to environmental conditions like pH and electrolytes.
| Property | This compound | Xanthan Gum |
| Viscosity Profile | Low viscosity at low concentrations, but highly efficient thickener upon neutralization. A 0.5% neutralized dispersion has a viscosity of 4,000–11,000 mPa·s. | High viscosity at low concentrations. |
| Rheology Flow | Long flow characteristics, similar to honey. | Shorter flow compared to this compound; can have a "jelly-like" or "goofy" consistency at higher concentrations. |
| Shear-Thinning Behavior | Exhibits shear-thinning (pseudoplastic) behavior at concentrations of 0.45 wt% and above. | Strong shear-thinning (pseudoplastic) fluid. |
| Yield Value | High yield value, excellent for suspending solids and stabilizing emulsions. | Possesses a yield stress, enabling suspension of particles. |
| Clarity | Produces gels with excellent clarity. | Can produce translucent to opaque gels, depending on the grade and concentration. |
| Ion/Electrolyte Tolerance | Medium ion tolerance; viscosity can be significantly reduced by the presence of salts. | More tolerant to electrolytes than carbomers. Viscosity can decrease with the addition of mono- and divalent salts, but the effect may reverse at high xanthan concentrations. |
| pH Sensitivity | pH-dependent; requires neutralization to a pH of ~7 for optimal thickening. Viscosity drops sharply outside the optimal pH range. | Stable and effective over a wide pH range. |
| Texture & Skin Feel | Offers excellent, smooth skin feel at concentrations below 0.5%. | Can feel draggy or gummy on the skin, especially at higher concentrations. |
Safety and Toxicology Profile
Both this compound and xanthan gum are widely used and considered safe for topical and oral applications.
| Aspect | This compound | Xanthan Gum |
| General Safety | Assessed as safe for use in cosmetic ingredients, with low toxicity and irritation potential. Not intended for internal use. | Accepted as a safe food additive (E415) in the US, Canada, and Europe. A 2017 EFSA review found no safety concerns for the general population. |
| Acute Oral Toxicity (LD50) | Oral LD50 (mouse): 4600 mg/kg. | Oral LD50 (rat): 45,000 mg/kg. |
| Irritation Potential | May cause skin or eye irritation upon contact with the powder. Pre-existing skin conditions may be aggravated by prolonged exposure. | Dust may cause irritation to the eyes and respiratory system. Not considered a skin irritant based on animal models. |
| Carcinogenicity | Not considered carcinogenic. | Not classifiable as a human carcinogen. |
Experimental Protocols
To facilitate a direct comparison, the following protocols outline standard procedures for evaluating key performance parameters of rheology modifiers.
Viscosity Measurement (Rotational Rheometry)
This protocol determines the apparent viscosity of a formulation as a function of shear rate.
Objective: To characterize and compare the shear-thinning behavior and viscosity profiles of this compound and xanthan gum gels.
Equipment and Materials:
-
Stress-controlled or rate-controlled rotational rheometer with cone-plate or parallel-plate geometry.
-
Analytical balance.
-
Beakers and magnetic stirrer.
-
Deionized water.
-
This compound powder.
-
Xanthan gum powder.
-
Neutralizing agent (e.g., 18% w/w Sodium Hydroxide solution).
-
pH meter.
Methodology:
-
Sample Preparation (1% w/w Gels):
-
This compound Gel: Slowly sprinkle 1.0 g of this compound into 99.0 g of deionized water while stirring vigorously to avoid clumping. Allow the dispersion to hydrate for at least 30 minutes. Neutralize the dispersion to pH 7.0 ± 0.2 by adding the neutralizing agent dropwise while monitoring with a pH meter.
-
Xanthan Gum Gel: Slowly sprinkle 1.0 g of xanthan gum into 99.0 g of deionized water under continuous stirring until fully dissolved and hydrated.
-
-
Rheometer Setup:
-
Set the temperature control to 25°C ± 0.1°C.
-
Select an appropriate geometry (e.g., 40 mm parallel plate) and set the measurement gap (e.g., 1 mm). If particles are present, the gap should be at least 10 times larger than the largest particle.
-
-
Measurement Procedure:
-
Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the set gap and trim any excess sample.
-
Allow the sample to equilibrate thermally for at least 5 minutes.
-
Perform a continuous shear rate ramp (flow curve) from a low shear rate to a high shear rate (e.g., 0.1 s⁻¹ to 100 s⁻¹).
-
-
Data Analysis:
-
Plot apparent viscosity (Pa·s) versus shear rate (s⁻¹) on a log-log scale.
-
Compare the viscosity curves and the degree of shear-thinning for both samples. The Power Law model (τ = Kγⁿ) can be used to quantify the flow behavior index (n) and consistency index (K).
-
Yield Stress Determination
This protocol measures the minimum stress required to initiate flow, a critical parameter for suspension stability.
Objective: To quantify and compare the yield stress of this compound and xanthan gum gels.
Equipment:
-
Stress-controlled rotational rheometer.
-
Same materials as in the viscosity protocol.
Methodology:
-
Sample Preparation and Loading: Prepare and load the samples as described in the viscosity protocol.
-
Measurement Procedure (Stress Ramp):
-
Apply a controlled stress ramp, increasing the shear stress linearly from a low value (e.g., 0.1 Pa) to a value high enough to induce significant flow (e.g., 500 Pa) over a defined period (e.g., 300 seconds).
-
Record the resulting viscosity or shear rate as a function of the applied stress.
-
-
Data Analysis:
-
Plot viscosity versus shear stress. The yield stress is often identified as the stress at which a sharp drop in viscosity occurs.
-
Alternatively, plot shear stress versus shear rate. The yield stress can be determined by extrapolating the flow curve to a zero shear rate using a suitable rheological model, such as the Herschel-Bulkley model (τ = τ₀ + Kγⁿ).
-
Formulation Stability Testing
This protocol assesses the physical stability of formulations under accelerated conditions.
Objective: To compare the ability of this compound and xanthan gum to maintain the physical integrity of a model formulation over time.
Equipment and Materials:
-
Model formulation (e.g., an oil-in-water emulsion).
-
Stability chambers set to specified temperature and humidity conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for accelerated testing).
-
Viscometer or rheometer.
-
pH meter.
-
Microscope.
-
Airtight, inert containers.
Methodology:
-
Formulation Preparation: Prepare two batches of the model formulation, one stabilized with this compound and the other with xanthan gum at the same concentration.
-
Initial Analysis (Time 0): For each batch, measure and record the initial parameters:
-
Appearance (color, clarity, phase separation).
-
pH.
-
Viscosity.
-
Microscopic evaluation (e.g., globule size in an emulsion).
-
-
Storage: Place the samples in their final containers into the stability chamber.
-
Testing Frequency: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis at Each Time Point: Repeat the tests performed at Time 0.
-
Data Evaluation: Compare the changes in the measured parameters over time for both formulations. Look for significant changes, such as a drop in viscosity, a shift in pH, or signs of phase separation, which would indicate instability.
Visualization of Workflows and Relationships
Experimental Workflow for Rheological Comparison
The following diagram illustrates a typical workflow for the comparative rheological analysis of two modifiers.
Caption: Experimental workflow for comparing rheology modifiers.
Key Factors for Polymer Selection
The choice between this compound and xanthan gum depends on the specific requirements of the final product. The diagram below outlines the logical relationships influencing this decision.
Caption: Decision matrix for selecting a rheology modifier.
Conclusion
Both this compound and xanthan gum are highly effective rheology modifiers, but they offer different advantages and are suited for different applications.
Choose this compound for:
-
Formulations where high clarity is essential, such as clear gels.
-
Products requiring a smooth, non-tacky skin feel and long-flow rheology.
-
Systems where a high yield value is needed to suspend particles in a low-viscosity base.
-
Formulations with low electrolyte content where the pH can be controlled within the neutral range.
Choose Xanthan Gum for:
-
Formulations that must be stable over a wide pH range.
-
Systems containing a significant concentration of salts or other electrolytes.
-
Applications where a "natural" label is desired.
-
Products where a higher viscosity at low shear rates is needed and a "jelly-like" texture is acceptable or desired.
Ultimately, the optimal choice requires careful consideration of the desired final product characteristics and empirical testing. The protocols and data presented in this guide provide a robust framework for making an informed, evidence-based decision in the selection of the most suitable rheology modifier for your specific drug development needs.
References
A Comparative Guide to Analytical Methods for Quantifying Clotrimazole in Carbomer 941 Gel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three analytical methods for the quantification of clotrimazole, a common antifungal agent, in a Carbomer 941 gel formulation. The methods discussed are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)-Densitometry, and UV-Visible Spectrophotometry. This comparison is intended to assist researchers and formulation scientists in selecting the most appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, sensitivity, and throughput.
The challenge in analyzing drug content in gel formulations lies in the potential for interference from the polymer matrix. This compound, a high molecular weight polymer of acrylic acid, can affect the extraction of the active pharmaceutical ingredient (API) and interfere with analytical measurements. The experimental protocols provided herein include specific sample preparation steps to mitigate this interference.
Comparison of Analytical Method Performance
The performance of each analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the key validation parameters is presented in the tables below.
Table 1: Chromatographic and Spectrophotometric Conditions
| Parameter | HPLC | TLC-Densitometry | UV-Vis Spectrophotometry |
| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | Pre-coated Silica Gel 60 F254 plates | Not Applicable |
| Mobile Phase / Solvent | Methanol:Dipotassium Phosphate (85:15 v/v) | Toluene:Acetone (15:10 v/v) | Methanol |
| Flow Rate / Development | 1.5 mL/min | Ascending development | Not Applicable |
| Detection Wavelength | 254 nm | 215 nm (Densitometric scanning) | 262 nm |
| Analyst Time per Sample | ~20-30 minutes | ~45-60 minutes | ~10-15 minutes |
| Equipment Cost | High | Moderate | Low |
Table 2: Method Validation Data
| Validation Parameter | HPLC | TLC-Densitometry | UV-Vis Spectrophotometry |
| Linearity Range | 80 - 120 µg/mL | 1000 - 2400 ng/spot | 5 - 35 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.992 | > 0.999 |
| Accuracy (% Recovery) | 101.2% - 103.8%[1] | 99.14%[2] | 98.03% - 99.99% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5%[1] | 1.13%[2] | < 1.0% |
| - Intermediate Precision | < 2.0% | 1.30% | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL | 50 ng/spot | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 200 ng/spot | 0.83 µg/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols include a crucial sample preparation step designed to break the gel matrix and extract the clotrimazole, thereby minimizing interference from the this compound polymer.
Sample Preparation for this compound Gel
This sample preparation is applicable to all three analytical methods.
-
Accurately weigh an amount of the clotrimazole gel equivalent to 10 mg of clotrimazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol.
-
Sonicate for 15-20 minutes to completely dissolve the gel and the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix well.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes to precipitate the this compound.
-
Filter the supernatant through a 0.45 µm nylon syringe filter. This filtered solution is the stock solution.
-
Prepare working standard solutions by diluting the stock solution with the appropriate solvent (mobile phase for HPLC, methanol for TLC and UV-Vis) to fall within the linearity range of the respective method.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A liquid chromatograph equipped with a UV-VIS detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Methanol and Dipotassium Phosphate buffer (85:15 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 254 nm.
-
Quantification: The concentration of clotrimazole is determined by comparing the peak area of the sample to that of a standard of known concentration.
Thin-Layer Chromatography (TLC)-Densitometry
-
Instrumentation: TLC applicator, developing chamber, TLC scanner (densitometer).
-
Stationary Phase: Pre-coated Silica Gel 60 F254 plates.
-
Sample Application: Apply 10 µL of the standard and sample solutions as bands onto the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase (Toluene:Acetone, 15:10 v/v) until the solvent front has migrated a sufficient distance.
-
Drying: Air dry the plate.
-
Densitometric Analysis: Scan the dried plate at 215 nm.
-
Quantification: The concentration of clotrimazole is determined by comparing the peak area of the sample to that of the standard.
UV-Visible Spectrophotometry
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Prepare a blank solution using methanol.
-
Measure the absorbance of the sample solution against the blank at 262 nm.
-
-
Quantification: The concentration of clotrimazole is calculated using a previously prepared calibration curve of known clotrimazole concentrations versus their absorbance.
Visualization of Workflows
The following diagrams illustrate the logical flow of the validation process for the HPLC method and a general workflow for sample analysis.
Caption: Workflow for HPLC Method Validation.
Caption: General Sample Preparation and Analysis Workflow.
References
In Vitro-In Vivo Correlation (IVIVC) for Carbomer 941-Based Oral Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbomer 941 with other commonly used polymers in oral controlled-release formulations. It focuses on the principles of In Vitro-In Vivo Correlation (IVIVC), presenting supporting experimental data, detailed methodologies, and visual representations of key processes to aid in formulation development and analysis.
Section 1: Comparative Performance of this compound and Alternative Polymers
This compound, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry for formulating controlled-release oral dosage forms. Its ability to swell and form a gel layer in the presence of physiological fluids makes it an effective polymer for modulating drug release. However, its performance is often compared with other polymers like Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, and Sodium Alginate to select the most suitable excipient for a specific drug and desired release profile.
In Vitro Drug Release Comparison
The following table summarizes the comparative in vitro drug release profiles of a model drug, theophylline, from matrix tablets formulated with this compound and HPMC K100M. The data illustrates the percentage of drug released at various time points under standardized dissolution conditions.
| Time (hours) | Cumulative Drug Release (%) - this compound | Cumulative Drug Release (%) - HPMC K100M |
| 1 | 22.5 | 18.2 |
| 2 | 35.8 | 29.5 |
| 4 | 55.2 | 48.7 |
| 6 | 72.1 | 65.4 |
| 8 | 88.9 | 80.1 |
| 10 | 95.3 | 91.8 |
| 12 | 99.8 | 98.5 |
Note: The data presented is a representative example compiled from various studies and is intended for comparative purposes.
Mucoadhesive Strength Comparison
The mucoadhesive properties of polymers are crucial for formulations designed to adhere to the gastrointestinal mucosa, thereby increasing drug residence time and potentially enhancing absorption. This table compares the mucoadhesive strength of this compound with Xanthan Gum and Sodium Alginate.
| Polymer | Mucoadhesive Strength (dynes/cm²) |
| This compound | 45.8 |
| Xanthan Gum | 38.2 |
| Sodium Alginate | 32.5 |
Note: Mucoadhesive strength can vary depending on the testing methodology and specific formulation parameters.
Section 2: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines the methodologies for the key experiments cited in this guide.
In Vitro Drug Release Study (USP Apparatus 2)
This protocol describes the dissolution testing of controlled-release matrix tablets.
Apparatus: USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
0-2 hours: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2)
-
2-12 hours: 900 mL of pH 6.8 Phosphate Buffer
Procedure:
-
Set the paddle speed to 50 RPM.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at 1, 2, 4, 6, 8, 10, and 12-hour time points.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the drug concentration in the samples using a validated HPLC method.
In Vivo Bioavailability Study in a Rabbit Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a drug from a controlled-release formulation.
Animal Model: New Zealand White Rabbits (2.5-3.0 kg)
Study Design: Single-dose, two-way crossover study.
Procedure:
-
Fast the rabbits for 12 hours prior to dosing, with free access to water.
-
Administer a single oral dose of the formulated tablet.
-
Collect blood samples (approximately 1 mL) from the marginal ear vein at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Level A IVIVC Development
A Level A IVIVC represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.
Methodology:
-
In Vitro Data: Obtain the dissolution profiles of at least two, and preferably three or more, formulations with different release rates (e.g., fast, medium, slow).
-
In Vivo Data: Conduct a bioequivalence study with the same formulations to obtain plasma concentration-time profiles.
-
Deconvolution: Use a deconvolution method, such as the Wagner-Nelson method, to calculate the cumulative fraction of drug absorbed in vivo (Fa) from the plasma concentration data.
-
Correlation: Plot the cumulative percentage of drug dissolved in vitro against the cumulative percentage of drug absorbed in vivo. A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a successful Level A IVIVC.
Section 3: Visualizing Key Processes
Visual diagrams can aid in understanding complex processes and relationships in drug formulation and performance.
Experimental Workflow for IVIVC Development
A Head-to-Head Comparison: Carbomer 941 vs. Sodium Alginate in Hydrogel Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a polymer is a critical decision in the design of hydrogel-based drug delivery systems. The polymer's intrinsic properties dictate the hydrogel's performance in key areas such as drug release kinetics, swelling behavior, mucoadhesion, and biocompatibility. This guide provides an objective comparison of two widely used polymers, Carbomer 941 and sodium alginate, supported by experimental data to aid in the selection process.
This compound, a synthetic high-molecular-weight polymer of acrylic acid, and sodium alginate, a natural polysaccharide extracted from brown seaweed, are both excellent candidates for hydrogel formulations. However, their distinct chemical structures lead to significant differences in their performance profiles. This guide delves into these differences through a review of key performance metrics, experimental protocols, and visual representations of experimental workflows.
Performance Metrics: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the performance of this compound and sodium alginate hydrogels across several key parameters. It is important to note that the data presented is a synthesis of findings from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Performance Parameter | This compound Hydrogel | Sodium Alginate Hydrogel | Key Observations |
| Swelling Ratio (%) | Exhibits significant pH-dependent swelling, with higher swelling in neutral to alkaline media.[1][2] | Also shows pH-sensitive swelling, with increased swelling at higher pH values.[3][4][5] | Both polymers demonstrate pH-responsive swelling, a desirable trait for targeted drug delivery. This compound generally exhibits a more dramatic increase in swelling at neutral pH compared to acidic pH. |
| In Vitro Drug Release | Typically provides sustained drug release, which can be modulated by polymer concentration and pH. | Drug release is often dependent on the cross-linking method and the properties of the encapsulated drug. | Both polymers are effective for controlled drug release. The release from this compound hydrogels is highly influenced by the ionization of its carboxylic acid groups. Sodium alginate's release profile is often governed by the integrity of the "egg-box" structure formed during ionic cross-linking. |
| Mucoadhesive Strength | Possesses excellent mucoadhesive properties due to the presence of carboxylic acid groups that can form hydrogen bonds with mucus. | Exhibits good mucoadhesive capabilities, which can be attributed to the hydrophilic nature and the presence of carboxyl and hydroxyl groups. | This compound is often cited as having superior mucoadhesive strength compared to sodium alginate. |
| Biocompatibility | Generally considered biocompatible and non-toxic for topical and mucosal applications. Some studies indicate potential for mild cytotoxicity at higher concentrations. | Widely regarded as biocompatible and biodegradable. The biocompatibility can be influenced by the purity and molecular weight of the alginate. | Both polymers have a good safety profile for pharmaceutical applications. However, the source and purity of sodium alginate can impact its biocompatibility. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key performance assessments of hydrogels.
Swelling Ratio Determination
The swelling behavior of hydrogels is a critical parameter that influences drug release. It is typically determined by measuring the amount of water absorbed by the hydrogel over time.
A common method involves the following steps:
-
A dried hydrogel sample of a known weight (Wd) is immersed in a specific buffer solution (e.g., pH 1.2 or pH 7.4) at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, the hydrogel is removed from the buffer, and excess surface water is carefully blotted away.
-
The swollen hydrogel is weighed (Ws).
-
The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
In Vitro Drug Release Study
This experiment evaluates the rate and extent of drug release from the hydrogel matrix. A standard protocol is as follows:
-
A drug-loaded hydrogel is placed in a dissolution apparatus containing a specific volume of release medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
The apparatus is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.
-
At specific time points, aliquots of the release medium are withdrawn.
-
The concentration of the released drug in the aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Mucoadhesion Test
The mucoadhesive strength of a hydrogel is its ability to adhere to a mucosal surface. The detachment force measurement is a widely used in vitro method.
The protocol generally involves:
-
A section of animal mucosal tissue (e.g., porcine buccal mucosa) is mounted on a holder.
-
The hydrogel sample is brought into contact with the mucosal surface with a predefined force for a specific duration.
-
The force required to detach the hydrogel from the mucosa is then measured using a tensiometer.
-
The peak detachment force and the work of adhesion (calculated from the force-distance curve) are used to quantify the mucoadhesive strength.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for evaluating hydrogel properties.
Conclusion
Both this compound and sodium alginate offer unique advantages as polymers for hydrogel-based drug delivery systems. This compound excels in applications requiring strong mucoadhesion and significant pH-dependent swelling. Sodium alginate, a natural and highly biocompatible polymer, provides a versatile platform for controlled release, with its properties being readily tunable through different cross-linking methods.
The choice between these two polymers will ultimately depend on the specific requirements of the drug delivery system, including the desired release profile, the target site of delivery, and the physicochemical properties of the drug to be encapsulated. The experimental data and protocols presented in this guide provide a foundational understanding to assist researchers in making an informed decision for their specific application.
References
- 1. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Swelling Behavior of Sodium Alginate/Poly(vinyl alcohol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Swelling of Homogeneous Alginate Gels with Multi-Stimuli Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioadhesive Strength of Carbomer 941 and Polycarbophil
In the realm of pharmaceutical sciences, particularly in the development of controlled-release and targeted drug delivery systems, the bioadhesive properties of polymers are of paramount importance. Among the most utilized bioadhesive polymers are Carbomer 941 and polycarbophil. This guide provides an objective comparison of their bioadhesive strength, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Overview of this compound and Polycarbophil
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] It is known for its excellent thickening, gelling, and mucoadhesive properties.[1][2] Its bioadhesion is primarily attributed to the formation of hydrogen bonds between the carboxylic acid groups in the polymer chain and the sialic acid-rich mucin layer of mucosal tissues.[3]
Polycarbophil , another high molecular weight acrylic acid polymer, is cross-linked with divinyl glycol. It is widely recognized for its superior bioadhesive characteristics and is often used in oral, buccal, and vaginal drug delivery systems. Similar to Carbomer, its primary mechanism of bioadhesion involves hydrogen bonding with the mucosal surface.
Quantitative Comparison of Bioadhesive Strength
Direct comparative studies quantifying the bioadhesive strength of this compound against polycarbophil are limited in publicly available literature. However, studies comparing other grades of Carbomer, such as Carbopol® 971P and 974P, with polycarbophil (Noveon® Polycarbophil) provide valuable insights. The following table summarizes key bioadhesive parameters from a study utilizing a texture analyzer to measure the force of adhesion and work of adhesion on a porcine buccal mucosa model. It is important to note that while not this compound, Carbopol® 971P and 974P are structurally similar and their comparative performance against polycarbophil is indicative.
| Polymer Formulation | Maximum Detachment Force (N) | Work of Adhesion (mJ) |
| Poloxamer 407 / Carbopol® 971P | 0.45 ± 0.08 | 0.35 ± 0.07 |
| Poloxamer 407 / Carbopol® 974P | 0.48 ± 0.09 | 0.38 ± 0.08 |
| Poloxamer 407 / Noveon® Polycarbophil | 0.52 ± 0.10 | 0.42 ± 0.09 |
Data adapted from a study by de Souza et al. (2018) assessing mucoadhesion of polymer gels. The formulations consisted of binary polymeric systems with poloxamer 407.
The data suggests that under the tested conditions, Noveon® Polycarbophil exhibited a slightly higher, though not statistically significant, maximum detachment force and work of adhesion compared to the Carbopol® polymers. The work of adhesion is often considered a more comprehensive metric for evaluating mucoadhesion as it represents the total energy required to separate the polymer from the mucosal surface.
Experimental Protocols
The following is a detailed methodology for assessing the bioadhesive strength of polymers using a texture analyzer, a common and reliable method.
In Vitro/Ex Vivo Bioadhesion Test Using a Texture Analyzer
Objective: To quantify the bioadhesive strength of a polymer by measuring the force required to detach it from a mucosal surface.
Materials and Equipment:
-
Texture Analyzer (e.g., TA.XTplus) equipped with a mucoadhesion rig.
-
Cylindrical probe (typically 7-10 mm in diameter).
-
Porcine buccal mucosa (or other relevant mucosal tissue).
-
Phosphate buffered saline (PBS) at a physiologically relevant pH.
-
Polymer samples (in the desired dosage form, e.g., gel, tablet).
-
Cyanoacrylate adhesive or double-sided adhesive tape.
-
Temperature-controlled vessel.
Procedure:
-
Tissue Preparation: Freshly excised porcine buccal mucosa is obtained and rinsed with PBS. A section of the mucosa is secured onto the platform of the mucoadhesion rig, ensuring a flat and stable surface. The tissue is kept moist with PBS throughout the experiment.
-
Sample Preparation: The polymer sample (e.g., a tablet or a defined volume of gel) is attached to the cylindrical probe using a suitable adhesive.
-
Experimental Setup: The mucoadhesion rig with the mounted mucosal tissue is placed in the texture analyzer. The entire setup is maintained at a physiological temperature (e.g., 37°C).
-
Measurement:
-
The probe with the attached polymer sample is lowered towards the mucosal surface at a pre-defined speed.
-
A specific contact force (e.g., 0.5 N) is applied for a set duration (e.g., 60 seconds) to allow for intimate contact and bond formation between the polymer and the mucosa.
-
The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).
-
-
Data Acquisition: The force required to detach the polymer from the mucosal surface is measured as a function of distance.
-
Data Analysis: Two key parameters are determined from the force-distance curve:
-
Maximum Detachment Force (Fmax): The peak force required to separate the polymer from the mucosa.
-
Work of Adhesion (Wadh): The area under the force-distance curve, representing the total energy required for detachment.
-
Visualization of Experimental Workflow
Conclusion
Both this compound and polycarbophil are potent bioadhesive polymers widely used in pharmaceutical formulations. While direct comparative data for this compound is scarce, studies on similar Carbomer grades suggest that polycarbophil may exhibit slightly superior bioadhesive strength in terms of detachment force and work of adhesion. However, the choice of polymer should be based on a comprehensive evaluation of various factors, including the specific application, desired release profile, and formulation compatibility. The experimental protocol detailed in this guide provides a robust framework for conducting comparative assessments of bioadhesive strength, enabling researchers to make data-driven decisions in their drug development endeavors.
References
The Reproducibility and Robustness of Drug Release from Carbomer 941 Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the performance of excipients is critical for formulating reliable and effective controlled-release dosage forms. This guide provides a comparative analysis of drug release from matrices formulated with Carbomer 941, a high molecular weight polymer of acrylic acid. Due to a paucity of publicly available data specifically on the reproducibility and robustness of this compound, this guide leverages data from closely related Carbomer polymers (Carbopol® grades) and other widely used matrix-formers like Hypromellose (HPMC) to provide a comprehensive comparative context.
The consistency of drug release is a cornerstone of therapeutic efficacy and safety. This guide delves into the factors influencing the reproducibility and robustness of drug release from Carbomer-based matrices, presenting available quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Comparative Analysis of Drug Release Performance
The drug release from hydrophilic matrix tablets is a complex process governed by factors such as polymer hydration, gel formation, drug diffusion through the gel layer, and erosion of the matrix.[1][2] The choice of polymer is a critical determinant of these processes and, consequently, the reproducibility and robustness of the drug release profile.
In comparison to HPMC, Carbomer polymers often exhibit a more pH-dependent release profile due to the ionization of their carboxylic acid groups at higher pH, which leads to increased swelling and potentially slower drug release. The robustness of a formulation refers to its ability to remain unaffected by small, deliberate variations in manufacturing parameters and testing conditions, such as pH and agitation rate.
Below are tables summarizing the influence of various factors on the drug release from different hydrophilic matrix polymers, based on available literature.
Table 1: Influence of Formulation and Process Variables on Drug Release from Hydrophilic Matrices
| Parameter | Carbomer (General) | Hypromellose (HPMC) | Key Observations |
| Polymer Concentration | Increasing concentration generally leads to a decrease in drug release rate. | Similar to Carbomer, higher concentrations result in slower drug release. | The effect is due to a more viscous and tortuous gel layer being formed. |
| Drug Solubility | Highly soluble drugs may show an initial burst release. | The release of poorly soluble drugs is often erosion-dependent. | Drug solubility influences the primary release mechanism (diffusion vs. erosion). |
| Co-excipients (Fillers) | Soluble fillers can increase the release rate, while insoluble fillers can slow it down. | The effect of fillers is similar to that observed with Carbomers. | Fillers can modulate the porosity and tortuosity of the matrix. |
| pH of Dissolution Medium | Release can be significantly pH-dependent, with slower release at higher pH due to increased swelling. | Generally less pH-sensitive compared to Carbomers. | The anionic nature of Carbomers is responsible for the pH-dependent behavior. |
Table 2: Robustness of Drug Release to Variations in Test Conditions
| Test Parameter Variation | Carbomer (General) | Hypromellose (HPMC) | Implications for Robustness |
| Agitation Rate | Increased agitation can lead to a faster release rate, particularly if erosion is a dominant mechanism. | The effect of agitation is also present, but the gel layer of HPMC can sometimes provide more robustness. | Formulations with a strong, cohesive gel layer are generally more robust to changes in agitation. |
| pH of Medium | High sensitivity, especially for drugs with pH-dependent solubility. | Generally more robust to pH changes for drugs with pH-independent solubility. | The choice of polymer is critical for drugs intended for release throughout the gastrointestinal tract with its varying pH. |
| Ionic Strength of Medium | Can influence the swelling of the polymer and thus the drug release. | Less sensitive to changes in ionic strength compared to Carbomers. | Important consideration for predicting in vivo performance. |
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. Below are typical methodologies for the preparation of matrix tablets and the subsequent in-vitro drug release testing.
Preparation of this compound Matrix Tablets (Direct Compression Method)
-
Drug and Excipient Screening: The drug and this compound are individually passed through a suitable mesh sieve (e.g., #60) to ensure uniform particle size.
-
Blending: The drug, this compound, and any other excipients (e.g., fillers, glidants) are accurately weighed and blended using a geometric dilution technique in a suitable blender (e.g., V-blender) for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Lubrication: A lubricant, such as magnesium stearate (previously sieved through a #80 mesh), is added to the blend and mixed for a short duration (e.g., 2-3 minutes).
-
Compression: The final blend is compressed into tablets using a rotary tablet press equipped with appropriate tooling. The compression force is adjusted to achieve tablets of a target hardness.
-
Tablet Characterization: The prepared tablets are evaluated for physical parameters such as weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.
In-Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)
-
Dissolution Medium: Prepare a suitable volume (e.g., 900 mL) of the desired dissolution medium (e.g., phosphate buffer pH 6.8). The medium should be deaerated before use.
-
Apparatus Setup: Set up the USP Apparatus 2 (paddle) and maintain the temperature of the dissolution medium at 37 ± 0.5 °C. The paddle speed is set to a specified rate (e.g., 50 rpm).
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specified volume of the sample from each vessel and replace it with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the dissolved drug is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate the drug release profile.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and factors discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for drug release testing from matrix tablets.
Caption: Factors influencing the reproducibility and robustness of drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Study and Evaluation of Matrix and Three-layer Tablet Sustained Drug Delivery Systems Based on Carbopols with Isosorbite Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Carbomer 941: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility and consistent performance of excipients are paramount. This guide provides a comparative analysis of experimental data for Carbomer 941, a high molecular weight polymer of acrylic acid, drawing from various research groups to offer a cross-validation of its key physicochemical properties. By summarizing quantitative data, detailing experimental protocols, and visualizing workflows, this document aims to be a valuable resource for formulators and researchers utilizing this compound in their work.
This compound is widely used in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent. Its performance in various formulations is dictated by properties such as viscosity, swelling index, and drug release profile. This guide collates and compares experimental findings on these critical parameters from different scientific publications to provide a comprehensive overview of its behavior.
Physicochemical Properties: A Comparative Analysis
The following tables summarize the quantitative data on the key performance indicators of this compound as reported by different research groups. This allows for a direct comparison and cross-validation of the experimental results.
Viscosity
Viscosity is a critical parameter for this compound, as it directly relates to its thickening efficiency in formulations. The following table presents viscosity measurements from different research groups.
Table 1: Comparison of Viscosity Measurements for this compound
| Research Group/Study | Concentration (% w/v) | pH | Temperature (°C) | Viscometer/Rheometer Type | Spindle/Geometry | Speed (rpm) / Shear Rate (s⁻¹) | Viscosity (mPa·s) |
| Lestari et al. (2018) | 0.15 | 7 | Room Temperature | Brookfield Viscometer | Not Specified | 100 | ~5,000 |
| Lestari et al. (2018) | 0.25 | 7 | Room Temperature | Brookfield Viscometer | Not Specified | 100 | ~8,000 |
| Xie et al. (2022)[1] | 0.1 | 7 | 25 | Rotational Rheometer | Not Specified | 2.5 | ~2,000 |
| Xie et al. (2022)[1] | 0.15 | 7 | 25 | Rotational Rheometer | Not Specified | 2.5 | ~4,500 |
| Xie et al. (2022)[1] | 0.2 | 7 | 25 | Rotational Rheometer | Not Specified | 2.5 | ~7,500 |
Note: The viscosity of this compound gels is highly dependent on concentration, pH, and the shear rate at which it is measured. The data from different research groups, while not identical due to variations in experimental conditions, shows a consistent trend of increasing viscosity with increasing polymer concentration.
Swelling Index
The swelling index is a measure of the ability of a polymer to absorb and retain a solvent, which is a crucial property for controlled-release applications and the formation of hydrogels.
Table 2: Comparison of Swelling Index for this compound
| Research Group/Study | Swelling Medium | pH | Time (h) | Swelling Index (%) |
| Generic Method A | Distilled Water | ~7 | 24 | Data Not Available |
| Generic Method B | Phosphate Buffer | 7.4 | 8 | Data Not Available |
In Vitro Drug Release
This compound is often used to control the release of active pharmaceutical ingredients (APIs) from various dosage forms. The following table summarizes the drug release characteristics observed in a study.
Table 3: In Vitro Drug Release Profile for a Formulation Containing this compound
| Research Group/Study | Drug Model | Dosage Form | Dissolution Medium | Apparatus | Key Findings |
| Elfiyani et al. (2019) | Ketoconazole | Microemulsion Gel | Phosphate Buffer pH 7.4 | Not Specified | The use of this compound resulted in a faster diffusion rate of ketoconazole compared to Carbomer 934. |
Note: The drug release profile is highly dependent on the formulation composition, the properties of the API, and the dissolution test parameters. The study by Elfiyani et al. provides a valuable comparison with another grade of Carbomer, indicating that this compound may be suitable for formulations where a relatively faster release is desired.
Experimental Protocols
To ensure the reproducibility of the presented results, this section details the methodologies employed in the cited studies for the key experiments.
Viscosity Measurement
-
Lestari et al. (2018): A Brookfield viscometer was used to measure the viscosity of the this compound gels at room temperature. The measurements were taken at a spindle speed of 100 rpm. The specific spindle used was not detailed.
-
Xie et al. (2022): The viscosity of this compound solutions was measured using a rotational rheometer at a constant shear rate of 2.5 s⁻¹ and a temperature of 25 °C. The pH of the solutions was adjusted to 7.[1]
Swelling Index Determination (General Method)
A precisely weighed amount of this compound powder (Wd) is dispersed in a known volume of swelling medium (e.g., distilled water or phosphate buffer) in a measuring cylinder. The dispersion is allowed to stand for a specified period (e.g., 24 hours) to reach equilibrium. The final volume of the swollen gel (Vs) is recorded. The swelling index is then calculated using the following formula:
Swelling Index (%) = [(Vs - Vd) / Vd] x 100
Where Vd is the initial volume of the dry powder. Alternatively, a gravimetric method can be used where the weight of the swollen gel is compared to the initial dry weight.
In Vitro Drug Release Testing
-
Elfiyani et al. (2019): The in vitro drug release of ketoconazole from a microemulsion gel containing this compound was studied. While the specific apparatus was not mentioned, standard methods such as USP Apparatus 1 (basket) or 2 (paddle) are typically used for semi-solid dosage forms. The dissolution was performed in a phosphate buffer at pH 7.4 to simulate physiological conditions. Samples are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows for the key experiments discussed.
Caption: Workflow for Viscosity Measurement.
Caption: Workflow for Swelling Index Determination.
Caption: Workflow for In Vitro Drug Release Testing.
References
Safety Operating Guide
Proper Disposal of Carbomer 941: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of Carbomer 941, a high molecular weight polymer of acrylic acid commonly used in pharmaceutical and cosmetic formulations. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact.
A crucial safety consideration is that some grades of this compound may be manufactured using benzene, a known carcinogen, which can result in trace amounts of residual benzene in the final product.[1] The U.S. Food and Drug Administration (FDA) has recommended the reformulation of drug products to eliminate carbomers manufactured with benzene.[1] While this residual solvent does not typically classify the polymer itself as hazardous waste, it underscores the importance of handling this compound with appropriate safety measures.
Immediate Safety and Disposal Protocols
The cornerstone of this compound disposal is strict adherence to all applicable federal, state, provincial, and local regulations.[2][3] While generally not classified as a hazardous material for transport, its disposal is subject to the waste management regulations of the relevant jurisdiction.[3]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to ensure safety and prevent environmental contamination.
-
Secure the Area and Don Personal Protective Equipment (PPE): Ensure proper ventilation. At a minimum, safety glasses or goggles and gloves should be worn. For larger spills or where significant dust may be generated, a dust respirator is recommended.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Clean Up Solid Material: Carefully sweep or scoop up the spilled solid material and place it into a clearly labeled container designated for chemical waste.
-
Avoid Dust Generation: To minimize airborne dust, use a wet sweeping compound or gently mist with water during cleanup. A specialized dust vacuum cleaner with a particle filter is also an effective option.
-
Wash the Spill Area: Once the solid material has been removed, wash the affected area with a detergent solution. Be aware that the area will become very slippery when wet.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleaning solutions to enter sewers, drains, or waterways. The environmental manager should be notified of all major spills.
Standard Disposal Procedure for Unused or Waste this compound
-
Waste Characterization: While generally considered non-hazardous, one Safety Data Sheet (SDS) has noted that discarded this compound may be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) Regulation 40 CFR 261. However, this is not a consensus classification. It is imperative to consult your institution's environmental health and safety (EHS) department to determine the appropriate waste classification based on local and state regulations.
-
Packaging for Disposal: Place the waste this compound in a securely sealed and clearly labeled container. The label should identify the contents as "Waste this compound" or as otherwise directed by your EHS department.
-
Disposal Vendor: Arrange for pickup and disposal through a licensed and reputable chemical waste management contractor. Ensure the vendor is qualified to handle non-hazardous or, if applicable, RCRA-regulated waste.
-
Empty Container Disposal: Empty containers of this compound retain product residue and should be handled with the same precautions as the product itself. Follow all label warnings. Empty containers should be disposed of in accordance with local recycling or waste disposal ordinances.
Key Data for Handling and Safety
While specific quantitative limits for the disposal of this compound are not widely established and are subject to local regulations, the following physical and chemical properties are important for safe handling and spill response.
| Property | Value | Significance for Disposal and Safety |
| Appearance | White, fluffy powder | Easily dispersed in air, necessitating dust control measures during handling and cleanup. |
| Odor | Slight acetic | The odor may indicate the presence of the material. |
| pH (1% aqueous solution) | 2.5 - 3.5 | The acidic nature of this compound in solution requires consideration for neutralization if large quantities are to be disposed of in aqueous waste streams. |
| Solubility in Water | Swells in water; soluble upon neutralization | Spills in contact with water will become gelatinous and very slippery. Avoid using large volumes of water for initial cleanup of the dry powder. |
| Hazardous Decomposition | Thermal decomposition or combustion can produce carbon monoxide, carbon dioxide, and other products of incomplete combustion. | In the event of a fire, appropriate respiratory protection should be used. |
Experimental Protocols Cited
The information presented in this guide is a synthesis of data from multiple Safety Data Sheets (SDS) for this compound. The primary "experimental protocol" for determining proper disposal is the consultation of these SDS documents and adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and local waste management authorities.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbomer 941
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Carbomer 941, a high molecular weight polymer of acrylic acid commonly used as a thickening, suspending, and stabilizing agent. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Operational Plan: Handling this compound
1. Pre-Operational Checks & Area Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling large quantities or when dust generation is likely.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Spill Kit: Have a spill kit appropriate for powdered chemicals readily available. This should include a scoop, dustpan, sealable waste bags, and a wetting agent (e.g., water) to minimize dust during cleanup.[1][2]
-
Grounding: To prevent static discharge, which can be an ignition source for dust clouds, ensure all equipment used for transferring the powder is properly grounded.[1][2]
2. Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves must be inspected for any signs of degradation or punctures before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities, impervious clothing may be necessary.
-
Respiratory Protection: Under normal, well-ventilated conditions, respiratory protection may not be required. However, if dust is generated and exposure limits are at risk of being exceeded, or if irritation is experienced, a full-face respirator with a particulate filter is recommended.
3. Handling Procedure:
-
Weighing: When weighing this compound powder, do so carefully to minimize dust generation. A weighing enclosure or a fume hood is the ideal location for this task.
-
Dispersion: Add the this compound powder slowly to the vortex of the liquid (typically water or a solvent) while stirring to prevent the formation of clumps or "fish-eyes." Using a sieve to sprinkle the powder can aid in a more uniform dispersion.
-
Avoid Inhalation: Do not breathe in the dust.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.
-
No Consumption: Do not eat, drink, or smoke in the area where this compound is being handled.
4. Post-Handling & Cleanup:
-
Decontamination: Thoroughly clean the work area with a wet cloth or sponge to remove any residual powder. Avoid dry sweeping, which can generate dust.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the substance.
-
Laundering: Contaminated clothing should be laundered before reuse.
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Unused this compound, if it needs to be discarded, may be considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) Regulation 40 CFR 261. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as bench paper, gloves, and cleaning materials, should be considered contaminated waste. Place these materials in a sealed, labeled waste bag or container.
-
Spill Residue: Residue from spills should be carefully collected to minimize dust, placed in a sealed container, and disposed of as chemical waste.
-
Waste Disposal Vendor: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this material in the regular trash or down the drain.
Quantitative Data
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 15 mg/m³ (Total Dust) | |
| 5 mg/m³ (Respirable Fraction) | ||
| ACGIH Threshold Limit Value (TLV) - Recommendation | 10 mg/m³ (Inhalable Particles) | |
| 3 mg/m³ (Respirable Particles) | ||
| Industry Recommended Exposure Limit | 0.05 mg/m³ (Respirable Polyacrylate Dusts) |
Note: These values are for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust," as this compound does not have a specific OSHA PEL. The industry-recommended limit for polyacrylate dusts is significantly lower and should be considered for best practice.
Experimental Protocols
Detailed Methodology for the Preparation of a 0.5% this compound Hydrogel:
This protocol outlines the steps for preparing a 100g batch of 0.5% this compound hydrogel.
Materials and Equipment:
-
This compound powder
-
Deionized water
-
Triethanolamine (TEA) or Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
250 mL beaker
-
Magnetic stirrer and stir bar, or overhead mechanical stirrer
-
Spatula
-
Weighing balance
-
pH meter or pH indicator strips
-
Pipette or dropper
Procedure:
-
Dispersion of this compound:
-
Weigh 99.5g of deionized water into a 250 mL beaker equipped with a stirrer.
-
Begin stirring the water at a moderate speed to create a vortex.
-
Slowly and carefully sift 0.5g of this compound powder onto the surface of the vortex. Adding the powder gradually prevents the formation of agglomerates.
-
Continue stirring until all the powder is dispersed. The solution will appear cloudy.
-
-
Hydration of this compound:
-
Allow the dispersion to stir for an extended period (typically 30-60 minutes) to ensure the polymer is fully hydrated. The solution will become more translucent as the polymer hydrates.
-
For faster hydration, the water can be heated to around 60-70°C before dispersing the this compound, then allowed to cool while stirring.
-
-
Neutralization:
-
While continuing to stir the hydrated this compound dispersion, slowly add the neutralizing agent (TEA or NaOH solution) drop by drop.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH of the solution reaches the desired range, typically between 6.0 and 7.5.
-
As the solution is neutralized, a significant increase in viscosity will be observed, and a clear gel will form. Avoid vigorous stirring during and after neutralization to prevent trapping air bubbles.
-
-
Final Steps:
-
Once the desired pH and viscosity are achieved, stop stirring.
-
Cover the beaker and let the gel stand for a few hours to allow any entrapped air bubbles to dissipate.
-
Visualizing the Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
